molecular formula C26H33F3O6 B595657 9-Keto Travoprost

9-Keto Travoprost

Cat. No.: B595657
M. Wt: 498.5 g/mol
InChI Key: OKXNVRDMSRTJEN-FFKVAXMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-keto Fluprostenol isopropyl ester (CAS 1219032-18-4) is a synthetically modified prostaglandin analog. It is an oxidation product at the C-9 position of fluprostenol, a potent prostaglandin F2α (PGF2α) analog . This structural modification is anticipated to shift receptor affinity, with 9-keto Fluprostenol expected to have strong binding to EP receptors and function as a PGE2 agonist . Research using this compound has explored its effects on smooth muscle contractility. For instance, studies on pregnant rat uterine tissue have shown that 9-keto fluprostenol isopropyl ester can cause a decrease in spontaneous contractility, suggesting a relaxatory effect at very low (femto to nano molar) concentrations . The isopropyl ester group is a common prodrug feature that can enhance the compound's lipophilicity and corneal permeability in ocular studies, similar to related molecules like travoprost . This makes it a compound of interest for investigating various physiological processes mediated by prostaglandin receptors. 9-keto Fluprostenol isopropyl ester is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNVRDMSRTJEN-FFKVAXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of 9-Keto Travoprost: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 9-Keto Travoprost. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 9-keto Fluprostenol isopropyl ester, is a compound structurally related to prostaglandins. Prostaglandins are a class of lipid compounds that play crucial roles in various physiological processes. Travoprost, a well-established prostaglandin F2α analog, is a prodrug used clinically to reduce intraocular pressure in conditions like glaucoma. It is hydrolyzed in the cornea to its active form, travoprost free acid, which is a selective agonist for the prostaglandin F (FP) receptor. The metabolism of travoprost involves oxidation of the 15-hydroxyl group and beta-oxidation of the alpha chain.[1] The emergence of this compound has led to investigations into its potential pharmacological activity.

Postulated Mechanism of Action: An EP Receptor Agonist

Current scientific literature suggests that this compound functions as a prodrug, which is likely hydrolyzed to its active form, 9-keto fluprostenol. It is hypothesized that 9-keto fluprostenol acts as an agonist for the prostaglandin E (EP) receptors.[2][3][4] This is in contrast to the primary active metabolite of travoprost, travoprost free acid, which is a selective FP receptor agonist.[1][5]

The oxidation of the C-9 hydroxyl group of fluprostenol to a keto group is the key structural modification that is thought to shift its receptor affinity from the FP receptor to the EP receptors, making it an analogue of prostaglandin E2 (PGE2).[2][3]

Prostaglandin EP Receptors and Their Signaling Pathways

There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways:

  • EP1 Receptor: Activation of the EP1 receptor typically leads to an increase in intracellular calcium concentrations via the Gq protein pathway.

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7]

  • EP3 Receptor: This receptor is primarily coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

While it is anticipated that 9-keto fluprostenol has a strong affinity for EP receptors and acts as a PGE2 agonist, there is currently a lack of publicly available data to specify which EP receptor subtype(s) it preferentially binds to and activates.[2][3] Without this crucial information, the precise downstream signaling cascade remains speculative.

Metabolic Pathway

Quantitative Data

A thorough review of the available scientific literature did not yield any specific quantitative data regarding the binding affinity (Ki) or functional potency (EC50) of this compound or its active form, 9-keto fluprostenol, at any of the EP receptor subtypes. Such data is essential for a definitive characterization of its mechanism of action.

Table 1: Summary of Postulated Pharmacological Profile of this compound

CompoundPostulated Target ReceptorPostulated ActivitySupporting Evidence
This compound-Prodrug[8]
9-keto fluprostenolEP ReceptorsAgonist (PGE2 analog)[2][3][4]

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the mechanism of action of this compound are not described in the reviewed literature. However, standard pharmacological assays could be employed to characterize its activity.

Radioligand Binding Assays

To determine the binding affinity of 9-keto fluprostenol for the different EP receptor subtypes, competitive radioligand binding assays would be necessary. This would involve using cell membranes expressing a specific human EP receptor subtype and a radiolabeled standard prostaglandin (e.g., [³H]-PGE2). The ability of increasing concentrations of 9-keto fluprostenol to displace the radioligand would be measured to calculate its inhibitory constant (Ki).

Second Messenger Assays

To determine the functional activity of 9-keto fluprostenol at the EP receptors, second messenger assays would be crucial.

  • cAMP Assays: For EP2, EP3, and EP4 receptors, changes in intracellular cAMP levels upon treatment with 9-keto fluprostenol would be measured. This can be achieved using various commercially available kits, such as those based on HTRF, FRET, or luminescence.

  • Calcium Mobilization Assays: For the EP1 receptor, a fluorescent calcium indicator could be used to measure changes in intracellular calcium concentrations in cells expressing the receptor upon stimulation with 9-keto fluprostenol.

Visualizations

Logical Relationship of this compound Activation

logical_relationship Travoprost Travoprost (Prodrug) Travoprost_Metabolism Metabolism (Potential) Travoprost->Travoprost_Metabolism Keto_Travoprost This compound (Prodrug) Travoprost_Metabolism->Keto_Travoprost Hydrolysis Hydrolysis Keto_Travoprost->Hydrolysis Keto_Fluprostenol 9-keto fluprostenol (Active Form) Hydrolysis->Keto_Fluprostenol EP_Receptor EP Receptor Keto_Fluprostenol->EP_Receptor Agonist Activity Cellular_Response Cellular Response EP_Receptor->Cellular_Response

Caption: Postulated activation pathway of this compound.

Experimental Workflow for Characterization

experimental_workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay (EP1, EP2, EP3, EP4) Calculate_Ki Calculate Ki values Binding_Assay->Calculate_Ki Conclusion Determine Receptor Profile and Signaling Pathway Calculate_Ki->Conclusion cAMP_Assay cAMP Assay (EP2, EP3, EP4) Calculate_EC50 Calculate EC50 values cAMP_Assay->Calculate_EC50 Calcium_Assay Calcium Mobilization Assay (EP1) Calcium_Assay->Calculate_EC50 Calculate_EC50->Conclusion Start 9-keto fluprostenol Start->Binding_Assay Start->cAMP_Assay Start->Calcium_Assay

Caption: Workflow for characterizing 9-keto fluprostenol's mechanism.

Conclusion

The current evidence suggests that this compound is a prodrug of 9-keto fluprostenol, which is anticipated to function as an agonist at prostaglandin EP receptors. However, there is a significant lack of definitive experimental data to confirm its specific EP receptor subtype selectivity, binding affinity, and functional potency. Further research, including comprehensive receptor binding studies and second messenger assays, is required to fully elucidate the core mechanism of action of this compound and its potential therapeutic applications. Without such data, a detailed and conclusive technical guide on its mechanism of action cannot be fully realized.

References

9-Keto Travoprost: An In-Depth Technical Guide on its Emergence as an EP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a well-established prostaglandin F2α (PGF2α) analog, is a potent and selective agonist for the prostaglandin F (FP) receptor, widely utilized in the management of glaucoma.[1] Its therapeutic efficacy is attributed to the hydrolysis of the isopropyl ester prodrug to its biologically active free acid, fluprostenol.[1] Emerging interest has focused on the pharmacological profile of its oxidized metabolite, 9-keto travoprost (also known as 9-keto fluprostenol). This technical guide provides a comprehensive overview of this compound, positioning it as a putative agonist of the E-prostanoid (EP) receptors. While quantitative binding and functional data remain to be fully elucidated in publicly accessible literature, this document consolidates the existing knowledge on its synthesis, anticipated receptor activity, and the fundamental experimental protocols for its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound

This compound is a derivative of travoprost, characterized by the oxidation of the hydroxyl group at the C-9 position of the cyclopentane ring to a ketone.[2] This structural modification is significant as it transforms the PGF2α analog into a prostaglandin E2 (PGE2) analog.[2] PGE2 is the endogenous ligand for the four EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways and mediating a wide array of physiological and pathophysiological responses. Given this structural analogy, this compound is anticipated to exhibit agonist activity at EP receptors.[2]

Synthesis of this compound

The synthesis of this compound originates from its parent compound, travoprost, or its active form, fluprostenol. The key transformation is the selective oxidation of the C-9 hydroxyl group.

General Synthetic Pathway

A plausible synthetic route involves the following conceptual steps, derived from standard organic chemistry practices for prostaglandin modification:

  • Protection of Sensitive Functional Groups: To ensure the selective oxidation of the C-9 hydroxyl group, other reactive groups in the fluprostenol molecule, such as the C-11 and C-15 hydroxyls and the C-1 carboxylic acid, may require protection.

  • Oxidation of the C-9 Hydroxyl Group: A mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation, can be employed to convert the C-9 alcohol to a ketone.

  • Deprotection: Removal of the protecting groups to yield 9-keto fluprostenol.

  • Esterification (if starting from fluprostenol): If the desired final product is the isopropyl ester (this compound), a final esterification step is necessary.

Prostanoid Receptor Agonist Activity

While travoprost is a potent and selective FP receptor agonist, the introduction of the 9-keto moiety is expected to shift its pharmacological profile towards the EP receptors.[2]

Anticipated EP Receptor Agonism

It is anticipated that this compound will exhibit a strong affinity for EP receptors and function as a PGE2 agonist.[2] The specific interactions with the four EP receptor subtypes (EP1, EP2, EP3, and EP4) would determine its precise physiological effects.

Data Presentation

A comprehensive quantitative analysis of the binding affinities (Ki) and functional potencies (EC50) of this compound at the individual human prostanoid receptor subtypes is not currently available in the peer-reviewed literature. The following tables summarize the known or anticipated activities based on the available information.

Table 1: Prostanoid Receptor Binding Affinity Profile

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
This compound EP1Not Reported-
EP2Anticipated High Affinity[2][4]
EP3Not Reported-
EP4Not Reported-
DP1Not Reported-
DP2Not Reported-
FPNot Reported-
IPNot Reported-
TPNot Reported-
Travoprost (Fluprostenol) FPPotent Agonist[1]

Table 2: Prostanoid Receptor Functional Activity Profile

CompoundReceptor SubtypeFunctional Activity (EC50)Anticipated EffectReference
This compound EP1Not ReportedGq-coupled; ↑ [Ca2+]i-
EP2Not ReportedGs-coupled; ↑ cAMP[2][4]
EP3Not ReportedGi-coupled; ↓ cAMP-
EP4Not ReportedGs-coupled; ↑ cAMP-

Experimental Protocols

The characterization of this compound as an EP receptor agonist requires specific in vitro assays to determine its binding affinity and functional potency.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the human EP receptor subtypes (EP1, EP2, EP3, and EP4) and other prostanoid receptors.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably transfected with the human recombinant cDNA for the specific prostanoid receptor of interest.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand specific for the receptor subtype being tested (e.g., [3H]-PGE2 for EP receptors).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled standard agonist).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

cAMP Functional Assay (for EP2 and EP4 Receptors)

Objective: To determine the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production via the Gs-coupled EP2 and EP4 receptors.

Methodology:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing the human recombinant EP2 or EP4 receptor in a 96-well plate.

  • cAMP Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of this compound to the cells.

    • Include a positive control (e.g., PGE2) and a vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the intracellular cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The activation of EP receptors by an agonist like this compound initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways for the Gs-coupled EP2 and EP4 receptors.

EP2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) Receptor EP2 / EP4 Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: Gs-coupled EP2/EP4 receptor signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental protocols described.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Radioligand - this compound (serial dilution) - Controls (Total & NSB) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture Receptor-Expressing Cells in 96-well Plate start->culture treat Treat Cells: - Phosphodiesterase Inhibitor - this compound (serial dilution) culture->treat incubate Incubate at 37°C treat->incubate lyse Lyse Cells incubate->lyse measure Measure Intracellular cAMP (HTRF, AlphaScreen, or ELISA) lyse->measure analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 measure->analyze end End analyze->end

References

9-Keto Travoprost: An In-Depth Technical Guide for Endocrine System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost, also known as 15-Keto Travoprost or 9-keto Fluprostenol, is a metabolite of the potent prostaglandin F2α analog, Travoprost. While Travoprost is a well-established therapeutic agent primarily used in ophthalmology to reduce intraocular pressure, its metabolites are of growing interest in endocrine system research. This technical guide provides a comprehensive overview of this compound, focusing on its anticipated role as a prostaglandin E (EP) receptor agonist and its potential applications in endocrinology.

Travoprost undergoes metabolism in the body, including the oxidation of the 15-hydroxyl group, which can lead to the formation of this compound.[1][2][3] This structural modification is significant as it is expected to shift the compound's receptor affinity from the prostaglandin F (FP) receptor towards the EP receptors, thereby altering its biological activity and suggesting a potential role in endocrine-related processes.[4][5][6]

Physicochemical Properties and Structure

PropertyValueReference
Chemical Name isopropyl (Z)-7-((1R, 2R, 3R)-3-hydroxy-2-((R, E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate[7]
Synonyms 15-Keto Travoprost, 9-keto Fluprostenol[8][9]
CAS Number 1219032-18-4[7]
Molecular Formula C26H33F3O6[10]
Molecular Weight 498.5 g/mol [10]

Mechanism of Action: A Shift from FP to EP Receptor Agonism

Travoprost itself is a selective full agonist at the prostaglandin F (FP) receptor.[11][12] However, the oxidation at the C-9 or C-15 position to form a keto group is anticipated to confer a strong affinity for prostaglandin E (EP) receptors, positioning this compound as a potential PGE2 agonist.[4][5][6]

The EP receptors are a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are widely distributed throughout the body and are involved in a myriad of physiological and pathological processes within the endocrine system, including hormone secretion, cell proliferation, and inflammation. The specific downstream signaling cascade activated by an EP receptor agonist depends on the receptor subtype.

Prostaglandin E2 (EP) Receptor Signaling Pathways

EP_Receptor_Signaling cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq Gq/11 EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA EP3 EP3 Gi Gi EP3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Agonist This compound (PGE2 Analog) Agonist->EP1 Binds Agonist->EP2_EP4 Binds Agonist->EP3 Binds

Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data (e.g., Ki, IC50, or EC50 values) detailing the binding affinity and functional potency of this compound at the individual EP receptor subtypes (EP1, EP2, EP3, and EP4). While it is anticipated to act as a PGE2 agonist, further research is required to fully characterize its receptor interaction profile.

Experimental Protocols for Endocrine Research

The investigation of this compound's effects on the endocrine system necessitates a range of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments that can be adapted to study this compound.

In Vitro Assays for EP Receptor Agonism

1. Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of this compound for a specific EP receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific prostanoid receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2).

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing EP receptor incubation Incubate membranes with [³H]-PGE2 and varying concentrations of This compound filtration Rapid vacuum filtration to separate bound and free radioligand washing Wash filters with ice-cold buffer quantification Measure radioactivity with scintillation counter analysis Calculate IC50 and Ki values

2. cAMP Measurement Assay

This functional assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for EP2, EP3, and EP4 receptors.

  • Objective: To determine the potency (EC50 or IC50) and efficacy of this compound in modulating cAMP levels through EP receptor activation.

  • Materials:

    • HEK293 cells transiently or stably expressing the EP receptor subtype of interest.

    • This compound.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

    • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

    • Plate reader.

  • Protocol:

    • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

    • Stimulation: Treat the cells with varying concentrations of this compound. For EP3 (Gi-coupled) receptors, co-stimulate with forskolin.

    • Lysis: Lyse the cells to release intracellular cAMP.

    • Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow start Culture cells expressing EP receptor in 96-well plate stimulation Stimulate cells with varying concentrations of This compound (and Forskolin for EP3) lysis Lyse cells to release intracellular cAMP detection Measure cAMP levels using a commercial kit analysis Generate dose-response curve and calculate EC50/IC50

Analytical Methods for Quantification

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

  • Method: Reversed-phase HPLC-MS/MS

  • Sample Preparation:

    • Liquid-Liquid Extraction or Solid-Phase Extraction: To extract this compound from biological matrices like plasma, urine, or cell culture media.

    • Derivatization (optional): To improve chromatographic properties and ionization efficiency.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Potential Applications in Endocrine System Research

Given its anticipated activity as an EP receptor agonist, this compound could be a valuable tool for investigating a range of endocrine processes, including but not limited to:

  • Reproductive Endocrinology: EP receptors play critical roles in ovulation, fertilization, implantation, and parturition.

  • Metabolic Disorders: EP receptors are implicated in the regulation of glucose homeostasis, insulin secretion, and adipocyte function.

  • Neuroendocrinology: Prostaglandins in the hypothalamus are involved in the regulation of hormone release from the pituitary gland.

  • Bone Metabolism: EP receptors are expressed in bone cells and are involved in both bone formation and resorption.

  • Inflammatory Responses: EP receptors are key mediators of inflammation, which is closely linked to many endocrine disorders.

Conclusion

This compound, a metabolite of Travoprost, represents a promising research tool for the exploration of the endocrine system. Its anticipated shift in receptor selectivity from the FP to the EP receptor opens up new avenues for investigating the diverse roles of prostaglandin E2 signaling in health and disease. While quantitative data on its receptor binding and functional activity are currently limited, the experimental protocols outlined in this guide provide a solid framework for its characterization and for elucidating its potential as a modulator of endocrine function. Further research into the specific interactions of this compound with EP receptor subtypes is warranted to fully understand its pharmacological profile and its potential as a therapeutic agent or research probe.

References

biological activity of Fluprostenol Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Fluprostenol and Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid, mediating a wide array of biological effects.[1] This guide provides a detailed comparative analysis of two significant prostaglandins: the endogenous Prostaglandin E2 (PGE2) and the synthetic Prostaglandin F2α analog, Fluprostenol.

Prostaglandin E2 (PGE2) is a primary product of the cyclooxygenase (COX) pathway and is one of the most abundant prostaglandins in the human body. It is a key mediator in numerous physiological and pathological processes, including inflammation, pain, fever, vasodilation, and maintenance of gastric mucosal integrity.[1] Its diverse functions are a direct result of its interaction with a family of four distinct G-protein coupled receptors (GPCRs).[2][3]

Fluprostenol is a potent, metabolically stable synthetic analog of Prostaglandin F2α (PGF2α).[4] It is recognized for its high affinity and selectivity as an agonist for the prostaglandin F receptor (FP receptor).[4][5] This specificity makes it a valuable tool in research and therapeutics, particularly in areas like ophthalmology and reproductive biology.[6][7]

This document will explore the distinct receptor profiles, signaling pathways, and quantitative biological activities of these two compounds, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Receptor Selectivity and Interaction

The biological activities of Fluprostenol and PGE2 are dictated by their specific interactions with prostanoid receptors.

  • Fluprostenol: Exhibits high selectivity for the Prostaglandin F (FP) receptor .[4] This receptor is primarily responsible for mediating the effects of PGF2α and its analogs.

  • Prostaglandin E2 (PGE2): Demonstrates broader receptor activity, binding with high affinity to all four subtypes of the Prostaglandin E (EP) receptor : EP1, EP2, EP3, and EP4.[8] This multi-receptor interaction is the basis for PGE2's complex and sometimes opposing biological effects.[2]

Intracellular Signaling Pathways

The activation of their respective GPCRs initiates distinct downstream signaling cascades.

Fluprostenol Signaling Pathway

As a potent FP receptor agonist, Fluprostenol activates a pathway primarily coupled to the Gαq family of G-proteins.[6][9][10] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to various cellular responses.[12]

Fluprostenol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Flu Fluprostenol FP_R FP Receptor Flu->FP_R Binds Gq Gαq FP_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response

Fluprostenol Gq-coupled signaling pathway.
Prostaglandin E2 Signaling Pathways

PGE2's ability to bind to four different EP receptors results in the activation of three major G-protein signaling pathways.[2][13]

  • EP1 Receptor (Gαq-coupled): Similar to the FP receptor, the EP1 receptor couples to Gαq, activating PLC and leading to an increase in intracellular calcium.[2][9]

  • EP2 & EP4 Receptors (Gαs-coupled): Both EP2 and EP4 receptors couple to the stimulatory G-protein, Gαs.[2][13] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Increased cAMP levels then activate Protein Kinase A (PKA).[2][14]

  • EP3 Receptor (Gαi-coupled): The EP3 receptor couples to the inhibitory G-protein, Gαi.[2] This inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[10][13]

PGE2_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway PGE2 Prostaglandin E2 EP2 EP2 Receptor PGE2->EP2 EP4 EP4 Receptor PGE2->EP4 EP3 EP3 Receptor PGE2->EP3 EP1 EP1 Receptor PGE2->EP1 Gs Gαs EP2->Gs EP4->Gs AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_inc ↑ cAMP AC_s->cAMP_inc PKA PKA Activation cAMP_inc->PKA Gi Gαi EP3->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_dec ↓ cAMP AC_i->cAMP_dec Gq Gαq EP1->Gq PLC PLC Gq->PLC Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc

Diverse signaling pathways of Prostaglandin E2.

Quantitative Biological Activity Data

The following tables summarize key quantitative metrics for Fluprostenol and PGE2, providing a basis for comparing their affinity and potency.

Table 1: Quantitative Activity of Fluprostenol

Parameter Value Receptor/System Reference
Binding Affinity (Ki) 49.9 nM FP Receptor
Functional Potency (EC50) 2.4 nM FP Receptor
Ca²⁺ Mobilization (EC50) 17.5 nM Cloned human ocular FP receptors
Ca²⁺ Mobilization (EC50) 19.1 nM Rat A7r5 cells
Ca²⁺ Mobilization (EC50) 37.3 nM Mouse 3T3 cells
Binding Inhibition (IC50) 3.5 nM Human FP receptors [4]

| Binding Inhibition (IC50) | 7.5 nM | Rat FP receptors |[4] |

Table 2: Quantitative Activity of Prostaglandin E2

Parameter Value Receptor/System Reference
Binding Affinity (Kd) ~ 1 - 10 nM EP1, EP2, EP3, EP4 Receptors
Binding Affinity (Kd) 2 nM High-affinity sites in human adipocytes [15]
Binding Affinity (Kd) 56 nM Low-affinity sites in human adipocytes [15]
Binding Displacement (Half-max) 2.5 nM Human adipocyte receptors [15]

| Antilipolytic Effect (Half-max) | 0.9 - 3.8 nM | Human adipocytes |[15] |

Key Experimental Protocols

The characterization of compounds like Fluprostenol and PGE2 relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., Cell Culture, Membrane Prep) Incubation Incubation (Receptors + Ligands) ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radiolabeled & Unlabeled Compound Dilutions) LigandPrep->Incubation Separation Separation (Bound vs. Free Ligand) Incubation->Separation Detection Signal Detection (e.g., Scintillation, Fluorescence, Luminescence) Separation->Detection CurveFit Curve Fitting (e.g., Sigmoidal Dose-Response) Detection->CurveFit Calc Parameter Calculation (IC50, EC50, Ki, Kd) CurveFit->Calc

General workflow for in vitro receptor assays.
Protocol: Radioligand Receptor Binding Assay (for Ki Determination)

This protocol determines the binding affinity of an unlabeled compound (e.g., Fluprostenol) by measuring its ability to displace a radiolabeled ligand from a target receptor.[16][17]

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., human FP receptor). Quantify the total protein concentration of the membrane preparation.[17]

  • Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:

    • A fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]PGF2α for the FP receptor).

    • A range of concentrations of the unlabeled competitor compound (Fluprostenol).

    • A fixed amount of the receptor-expressing membrane preparation.

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no competitor.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known, potent unlabeled ligand to block all specific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[18]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

This assay measures the modulation of intracellular cAMP levels following receptor activation, suitable for characterizing ligands for EP2/EP4 (Gs-coupled) and EP3 (Gi-coupled) receptors.[19][20][21]

  • Cell Preparation: Seed cells expressing the target receptor (e.g., EP4) into a 96- or 384-well plate and culture overnight.

  • Assay Procedure (Gs Agonist Mode):

    • Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test agonist (e.g., PGE2).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Gi Agonist Mode):

    • Pre-treat cells with a known adenylyl cyclase activator, such as Forskolin, in the presence of a PDE inhibitor.

    • Add varying concentrations of the test agonist (e.g., PGE2 for EP3 receptors). The Gi-coupled agonist will inhibit the Forskolin-induced cAMP production.

    • Incubate as described above.

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis reagent provided in a commercial assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[20][22][23]

    • Add detection reagents according to the kit manufacturer's instructions. These assays are typically competitive immunoassays where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[20][21]

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF). The signal generated is typically inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve generated with known cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) and the maximum efficacy (Eₘₐₓ).

Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled Receptors)

This functional assay measures the activation of Gq-coupled receptors like FP and EP1 by detecting the transient increase in intracellular calcium concentration.[12]

  • Cell Preparation: Seed cells expressing the target receptor (e.g., FP) onto a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye extrusion).

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • Wash the cells gently with buffer to remove excess extracellular dye.

  • Signal Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject varying concentrations of the test agonist (e.g., Fluprostenol) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes). The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence.

  • Data Analysis:

    • Determine the response magnitude for each well, typically by calculating the difference between the peak fluorescence intensity and the baseline fluorescence.

    • Plot the response magnitude against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).

Summary and Conclusion

Fluprostenol and Prostaglandin E2 represent two distinct modalities of prostaglandin activity.

  • Fluprostenol acts as a highly selective and potent agonist of the FP receptor , leading to robust activation of the Gq-PLC-Ca²⁺ signaling pathway. Its specificity makes it an excellent tool for studying FP receptor function and a targeted therapeutic agent.

  • Prostaglandin E2 is a non-selective endogenous agonist that interacts with four EP receptor subtypes, activating a complex web of Gs, Gi, and Gq signaling pathways. This pleiotropic activity underlies its diverse and context-dependent physiological roles, presenting both therapeutic opportunities and challenges in targeting its pathways without off-target effects.

For drug development professionals, the contrast between these two molecules is stark. The development of a compound like Fluprostenol exemplifies a target-selective approach, whereas understanding the biology of PGE2 is crucial for dissecting complex inflammatory and physiological processes where multiple signaling pathways are engaged simultaneously. The experimental protocols provided herein form the foundation for the quantitative characterization of such compounds, enabling the precise determination of their potency, affinity, and mechanism of action.

References

An In-Depth Technical Guide to 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Keto Travoprost, a derivative of the prostaglandin F2α analog travoprost, is a key chemical entity primarily utilized as a reference standard in the pharmaceutical industry. Its significance lies in its role in the analytical method development, validation, and quality control of travoprost, a medication for glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its potential biological activity as a prostaglandin EP receptor agonist, and its application in analytical methodologies. Due to the limited availability of specific experimental data for this compound, this guide also contextualizes its properties and functions in relation to its parent compound, travoprost.

Chemical Identity and Properties

This compound is chemically identified as isopropyl (Z)-7-((1R, 2R, 3R)-3-hydroxy-2-((R, E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[1] It is recognized by the Chemical Abstracts Service (CAS) with the number 1219032-18-4.[1]

Physicochemical Data

Quantitative data for this compound is primarily available through its role as a certified reference material. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 1219032-18-4[1]
Molecular Formula C₂₆H₃₃F₃O₆[1]
Molecular Weight 498.5 g/mol [1]
Synonyms Fluprostenol Prostaglandin E2[2][3][4]

Biological Activity: An EP Receptor Agonist

This compound is identified as a prostaglandin EP receptor agonist.[2][3][4] Prostaglandin E2 (PGE2) receptors, which include subtypes EP1, EP2, EP3, and EP4, are G-protein coupled receptors that mediate a wide range of physiological and pathological processes.[5][6] The specific affinity and activity of this compound for each EP receptor subtype have not been extensively characterized in public literature. However, its structural similarity to prostaglandins suggests it may interact with these receptors to elicit cellular responses.

Prostaglandin EP Receptor Signaling Pathways

The activation of EP receptors by an agonist like this compound initiates distinct intracellular signaling cascades. The general mechanisms for each receptor subtype are as follows:

  • EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[5]

  • EP2 and EP4 Receptors: Both are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6][7]

  • EP3 Receptor: This receptor is coupled to Gi protein, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5]

EP_Receptor_Signaling cluster_membrane Cell Membrane EP1 EP1 Receptor Gq Gq EP1->Gq activates EP2 EP2 Receptor Gs Gs EP2->Gs activates EP3 EP3 Receptor Gi Gi EP3->Gi activates EP4 EP4 Receptor EP4->Gs activates Agonist This compound (Agonist) Agonist->EP1 binds Agonist->EP2 binds Agonist->EP3 binds Agonist->EP4 binds PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_PKC ↑ Ca²⁺, PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP_up->PKA

Prostaglandin EP Receptor Signaling Pathways.

Application in Analytical Chemistry

The primary and well-documented application of this compound is as a reference standard for the analysis of travoprost and its related substances in pharmaceutical formulations.[1][8] It is used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API) and final drug product.

Experimental Workflow: Use as a Reference Standard

The use of this compound as a reference standard typically follows a standardized workflow in a quality control laboratory. This involves the preparation of standard solutions, analysis of the sample, and comparison of the results.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (this compound) HPLC_UPLC Inject into HPLC/UPLC System Standard_Prep->HPLC_UPLC Sample_Prep Prepare Sample Solution (Travoprost Formulation) Sample_Prep->HPLC_UPLC Chromatogram Obtain Chromatograms HPLC_UPLC->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Report Generate Report Quantification->Report

Experimental Workflow for this compound as a Reference Standard.
Synthesis

Detailed, publicly available protocols for the synthesis of this compound are scarce. However, its synthesis would likely involve the oxidation of the C-9 hydroxyl group of a suitable travoprost precursor. A patent for the preparation of travoprost describes stereoselective reduction of a ketone intermediate, suggesting that synthetic routes involving ketone functionalities are part of the overall manufacturing process of travoprost and its analogues.[9]

Safety and Handling

As a chemical substance for research and analytical use, this compound should be handled with appropriate safety precautions.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the material.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.

A Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous chemical according to OSHA Hazard Communication Standard.[10] However, standard laboratory safety practices should always be followed.

Conclusion

This compound is a crucial, though not extensively studied, derivative of travoprost. Its primary role as a reference standard is vital for ensuring the quality and safety of travoprost medications. While its biological activity as an EP receptor agonist is noted, further research is required to fully elucidate its pharmacological profile. This guide provides a foundational understanding of this compound for professionals in the fields of pharmaceutical research, development, and quality control.

References

The Emergence of 9-Keto Travoprost: A Technical Guide to a Novel Prostaglandin E Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Keto Travoprost, a prostaglandin E (PGE) analog derived from the potent prostaglandin F2α (PGF2α) analog, Travoprost. While detailed public data on the discovery and specific synthetic protocols for this compound are limited, this document consolidates available information and presents a logical, technically grounded framework for its synthesis and potential biological activity. By examining the well-established chemistry of prostaglandins and the known pharmacology of EP receptors, this guide offers valuable insights for researchers interested in the development of novel prostaglandin-based therapeutics.

Introduction: The Rationale for 9-Keto Prostaglandin Analogs

Prostaglandin analogs are a cornerstone in the treatment of various medical conditions, most notably glaucoma, due to their potent biological activities. Travoprost, a PGF2α analog, is a highly effective ocular hypotensive agent that acts as a selective agonist for the prostaglandin F receptor (FP receptor). The structural modification of Travoprost to its 9-keto derivative shifts its pharmacological profile, creating a molecule with predicted agonist activity at prostaglandin E (EP) receptors. This transformation from a PGF2α to a PGE analog opens up new therapeutic possibilities, as EP receptors are implicated in a wide range of physiological processes, including inflammation, pain, and vasodilation. The discovery of this compound as an EP receptor agonist suggests a strategic approach to drug design, leveraging a known scaffold to explore new biological targets.[1][2]

Physicochemical Properties and Identification

This compound is chemically identified as Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1219032-18-4[3][4][5][6]
Molecular Formula C26H33F3O6[4][5][7]
Molecular Weight 498.53 g/mol [4][7]
Description A derivative of Fluprostenol and a Prostaglandin E2 analog.[1]
Primary Target EP Receptor Agonist[1][2]

Postulated Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be devised based on the well-established synthesis of Travoprost, which often utilizes the Corey lactone as a key intermediate. The synthesis would logically proceed through the formation of Travoprost, followed by a selective oxidation of the C9 hydroxyl group.

General Synthetic Workflow

The overall strategy would involve:

  • Corey Lactone Synthesis: The asymmetric synthesis of the Corey lactone, a versatile building block for prostaglandins.

  • Side-Chain Installation: Sequential attachment of the alpha and omega side chains to the Corey lactone scaffold to yield the Travoprost core structure.

  • Selective Oxidation: Oxidation of the C9 hydroxyl group of Travoprost to the corresponding ketone.

  • Purification: Purification of the final this compound product.

G Postulated Synthetic Workflow for this compound A Corey Lactone B Installation of Omega Side-Chain A->B Horner-Wadsworth-Emmons Reaction C Installation of Alpha Side-Chain B->C Wittig Reaction D Travoprost C->D Reduction & Deprotection E Selective Oxidation of C9-OH D->E e.g., Swern or Dess-Martin Oxidation F This compound E->F

Caption: Postulated synthetic workflow for this compound.

Key Experimental Considerations

Step 1-3: Synthesis of Travoprost The synthesis of Travoprost is well-documented in patent literature. A common approach involves the Horner-Wadsworth-Emmons reaction to introduce the omega side-chain onto the Corey aldehyde, followed by reduction of the resulting enone and subsequent attachment of the alpha side-chain via a Wittig reaction. Protecting group strategies are crucial to ensure the stereochemical integrity of the molecule.

Step 4: Selective Oxidation of Travoprost to this compound This is the key transformation to yield the target compound. Several mild oxidation methods could be employed to selectively oxidize the C9 secondary alcohol to a ketone without affecting the other hydroxyl groups at C11 and C15.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and high yields.

    • Protocol Outline:

      • Dissolve Travoprost in a suitable aprotic solvent (e.g., dichloromethane) and cool to -78 °C.

      • Slowly add a solution of oxalyl chloride in dichloromethane, followed by the addition of DMSO.

      • Stir the reaction mixture for a specified time to allow for the formation of the alkoxysulfonium salt.

      • Add a hindered amine base, such as triethylamine, to promote the elimination reaction and formation of the ketone.

      • Allow the reaction to warm to room temperature and quench with a suitable reagent.

      • Extract the product and purify by column chromatography.

  • Dess-Martin Periodinane (DMP) Oxidation: This reagent is a hypervalent iodine compound that offers a mild and selective method for oxidizing primary and secondary alcohols.

    • Protocol Outline:

      • Dissolve Travoprost in an appropriate solvent like dichloromethane.

      • Add Dess-Martin periodinane to the solution at room temperature.

      • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

      • Quench the reaction with a solution of sodium thiosulfate.

      • Extract the product and purify by column chromatography.

Biological Activity and Signaling Pathway

This compound is identified as a prostaglandin E (EP) receptor agonist.[1][2] The EP receptors are a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each subtype is coupled to different G-proteins and activates distinct downstream signaling cascades. Without specific data for this compound, a generalized signaling pathway for EP2/EP4 receptor activation, which often leads to an increase in intracellular cyclic AMP (cAMP), is presented below.

G Generalized EP Receptor Signaling Pathway cluster_membrane Cell Membrane EP_Receptor EP Receptor (e.g., EP2, EP4) G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Ligand This compound Ligand->EP_Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Relaxation, Anti-inflammatory effects) PKA->Cellular_Response phosphorylates target proteins

Caption: Generalized EP receptor signaling pathway.

Analytical Methods

The analysis of this compound would likely employ standard techniques used for other prostaglandin analogs.

MethodApplicationKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Reversed-phase column (e.g., C18), UV detection (approx. 220 nm), mobile phase gradient of acetonitrile and a buffered aqueous solution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification in biological matrices.Electrospray ionization (ESI) in negative ion mode is common for prostaglandins.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.1H and 13C NMR would provide characteristic signals for the prostaglandin scaffold and the specific side chains.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for the ketone, hydroxyl, ester, and alkene groups would be expected.

Conclusion and Future Directions

This compound represents a potentially valuable molecule for probing the structure-activity relationships of EP receptor agonists and for the development of new therapeutics. While detailed information on its discovery and synthesis is not widely available, this guide provides a robust, scientifically-grounded framework for its preparation and biological context. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive pharmacological profiling to determine its binding affinities and functional activities at each of the EP receptor subtypes. Such studies will be crucial in elucidating its therapeutic potential and advancing our understanding of prostaglandin pharmacology.

References

The Physiological Role of EP Receptor Activation by 9-Keto Travoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost, a prostaglandin F2α analog, is a widely prescribed therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It functions as a prodrug, being hydrolyzed in the cornea to its biologically active free acid, which is a potent agonist of the prostaglandin F (FP) receptor. A key metabolite in the subsequent systemic inactivation of travoprost free acid is 9-Keto Travoprost. While the pharmacology of travoprost at the FP receptor is well-documented, the physiological role of its 9-keto metabolite, particularly concerning its activity at the E-type prostanoid (EP) receptors, is less characterized in publicly accessible literature. This technical guide synthesizes the current understanding of EP receptor signaling, the metabolic pathway of Travoprost, and the anticipated, though not definitively quantified, physiological implications of EP receptor activation by this compound.

Metabolism of Travoprost to this compound

Travoprost, an isopropyl ester, undergoes rapid hydrolysis by corneal esterases to its active form, travoprost free acid. Systemically, travoprost free acid is metabolized to inactive forms through several processes, including beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group. The formation of this compound involves the oxidation of the hydroxyl group at the C9 position of the cyclopentane ring of travoprost free acid. While this metabolic step is a recognized pathway for prostaglandin inactivation, the resulting keto-metabolites can sometimes retain or gain activity at other receptor subtypes.

Quantitative Data on Prostaglandin Receptor Affinity

A significant gap exists in the scientific literature regarding the specific binding affinities (Ki) and functional potencies (EC50) of this compound at the four EP receptor subtypes. However, data for the parent compound, travoprost acid, provides some context for its selectivity profile. It is important to note that the following data is for travoprost acid , not this compound.

Table 1: Binding Affinities (Ki, nM) of Travoprost Acid at Prostanoid Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
FP 35 ± 5
EP19540
EP33501
EP441,000
DP52,000
IP> 90,000
TP121,000

Data sourced from Sharif et al. (2003). This data highlights the high selectivity of travoprost acid for the FP receptor over all other prostanoid receptors, including the EP subtypes.

Physiological Role of EP Receptor Subtypes

Activation of the four EP receptor subtypes by an agonist like this compound would be expected to initiate a range of physiological responses, depending on the receptor subtype(s) it binds to and activates. The signaling pathways for each are distinct and are detailed below.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cellular responses like smooth muscle contraction.

EP1_Signaling This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

EP1 Receptor Signaling Pathway
EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins. Agonist binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). PKA phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular functions such as smooth muscle relaxation, vasodilation, and modulation of inflammation.

EP2_EP4_Signaling cluster_EP2 EP2 Receptor cluster_EP4 EP4 Receptor 9-Keto Travoprost_2 This compound EP2 EP2 Receptor 9-Keto Travoprost_2->EP2 Gs Gs EP2->Gs 9-Keto Travoprost_4 This compound EP4 EP4 Receptor 9-Keto Travoprost_4->EP4 EP4->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Response Cellular Response (e.g., Smooth Muscle Relaxation, Inflammation Modulation) CREB->Response EP3_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Secretion, Platelet Aggregation) cAMP->Response Decreased Levels Binding_Assay_Workflow Start Start PrepareMembranes Prepare Membranes from EP Receptor-Expressing Cells Start->PrepareMembranes Incubate Incubate Membranes with [3H]PGE2 and this compound PrepareMembranes->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start SeedCells Seed EP Receptor-Expressing Cells in 96-well Plate Start->SeedCells AddCompound Add this compound (and Forskolin for Gi) SeedCells->AddCompound Incubate Incubate at 37°C AddCompound->Incubate LyseCells Lyse Cells Incubate->LyseCells MeasurecAMP Measure cAMP Levels (e.g., HTRF, ELISA) LyseCells->MeasurecAMP Analyze Analyze Data (Calculate EC50 or IC50) MeasurecAMP->Analyze End End Analyze->End Calcium_Assay_Workflow Start Start LoadDye Load EP1-Expressing Cells with Calcium-Sensitive Dye Start->LoadDye MeasureBaseline Measure Baseline Fluorescence LoadDye->MeasureBaseline InjectCompound Inject this compound MeasureBaseline->InjectCompound MeasureResponse Measure Real-time Fluorescence Change InjectCompound->MeasureResponse Analyze Analyze Data (Calculate EC50) MeasureResponse->Analyze End End Analyze->End

An In-Depth Technical Guide to 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost is a significant derivative and potential metabolite of Travoprost, a potent prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension.[1][2][3] As an EP receptor agonist, this compound is of considerable interest for its potential biological activities and role in endocrine-related research.[4] This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and putative signaling pathways of this compound, intended to support further research and drug development efforts. While detailed experimental protocols specific to this compound are not extensively available in the public domain, this document outlines generalized methodologies for the synthesis and analysis of related prostaglandin compounds.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key molecular identifiers and characteristics.

PropertyValueSource
Molecular Formula C₂₆H₃₃F₃O₆[5]
Molecular Weight 498.54 g/mol [5]
CAS Number 1219032-18-4[5]
Synonyms Fluprostenol Prostaglandin E2[4]

Biological Activity and Pharmacological Profile

This compound is recognized as an EP (prostaglandin E) receptor agonist.[4] This activity suggests its involvement in a variety of physiological processes mediated by prostaglandin E2 (PGE2). The parent compound, Travoprost, is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[1][6][7] The metabolism of Travoprost can lead to the formation of various derivatives, including the 15-keto derivative.[8][9] While the primary therapeutic action of Travoprost is lowering intraocular pressure, its metabolites may possess distinct biological activities.

FeatureDescriptionSource
Target Receptor EP Receptor[4]
Compound Class Prostaglandin Analogue[4]
Parent Compound Travoprost[4]
Potential Research Area Endocrine-related research[4]

Putative Signaling Pathway

As an EP receptor agonist, this compound is presumed to activate downstream signaling cascades similar to those initiated by prostaglandin E2 (PGE2). The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs) that trigger divergent intracellular pathways.[10][11][12][13] The following diagram illustrates a generalized signaling pathway for EP2 and EP4 receptors, which are often associated with Gs-protein coupling and subsequent activation of the cAMP/PKA pathway.[13]

PGE2_Signaling_Pathway Putative Signaling Pathway of this compound via EP Receptors 9-Keto_Travoprost This compound EP_Receptor EP Receptor (GPCR) 9-Keto_Travoprost->EP_Receptor G_Protein G-Protein (Gs) EP_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Putative signaling cascade of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are not widely available in the public scientific literature based on the conducted search. The information is primarily found in patents and from commercial suppliers. However, general methodologies for the synthesis of prostaglandin analogues and the analysis of Travoprost and its metabolites can be adapted.

General Synthesis Approach for Prostaglandin Analogues

The synthesis of complex prostaglandin analogues like Travoprost and its derivatives often involves multi-step chemical reactions. A chemoenzymatic approach has been reported for the synthesis of Travoprost, which may be adaptable for producing this compound.[14] This typically involves the stereoselective preparation of key chiral intermediates, followed by coupling reactions to construct the final molecule.

The following diagram outlines a generalized workflow for the chemical synthesis and purification of a prostaglandin analogue.

Synthesis_Workflow Generalized Workflow for Prostaglandin Analogue Synthesis Start Starting Materials Step1 Multi-step Organic Synthesis Start->Step1 Step2 Crude Product Isolation Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Step4 Characterization (NMR, MS, etc.) Step3->Step4 Final Pure this compound Step4->Final

Caption: Generalized synthesis and purification workflow.

Analytical Methodologies

The analysis of Travoprost and its related compounds, including keto-derivatives, is crucial for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

A General HPLC Method for Travoprost and Related Substances:

  • Instrumentation: An ultra-high performance liquid chromatograph (UPLC) or a standard HPLC system.

  • Column: A C18 or phenyl-based column is often used.

  • Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., phosphate buffer at acidic pH) and an organic solvent like acetonitrile is typical.

  • Detection: UV detection is commonly used, with a wavelength around 220 nm or 275 nm.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, which may be the mobile phase itself. For biological samples, a solid-phase extraction (SPE) clean-up step may be necessary.

A quantitative method for the analysis of Travoprost free acid in human plasma has been described using HPLC with tandem mass spectrometry (MS/MS), which could be adapted for this compound.[15]

Conclusion

This compound represents an important molecule for researchers in the fields of ophthalmology, pharmacology, and endocrinology. Its role as an EP receptor agonist opens avenues for investigating its physiological and pathological functions. While this guide provides a solid foundation of its known chemical and biological properties, further research is needed to elucidate its specific signaling mechanisms and to develop detailed, publicly available experimental protocols. The information and generalized methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the study and development of prostaglandin-related therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, it is hydrolyzed by esterases in the cornea to its active free acid, which then acts on the prostaglandin F receptor. The chemical stability of Travoprost is a critical aspect of its pharmaceutical development and quality control. One of the key degradation products is 9-Keto Travoprost, also referred to in literature and pharmacopeias as 15-Keto Travoprost. The formation of this impurity can be indicative of product degradation and must be carefully monitored to ensure the safety and efficacy of the final drug product.

This document provides a detailed application note and protocol for a stability-indicating analytical method for the identification and quantification of this compound in the presence of Travoprost and other related substances. The method is based on Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), a technique that offers high sensitivity, specificity, and speed.

Signaling Pathway of Travoprost

Travoprost, an isopropyl ester prodrug, is converted to its biologically active form, Travoprost free acid, by esterases in the eye. This active metabolite is a selective agonist for the prostaglandin FP receptor. Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, outflow through the trabecular meshwork. This enhanced outflow reduces the intraocular pressure.

G Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Free Acid (Active Metabolite) Esterases->Travoprost_Acid FP_Receptor Prostaglandin FP Receptor Travoprost_Acid->FP_Receptor Binds to and Activates Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduction of Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of Travoprost.

Chemical Degradation of Travoprost to this compound

This compound is formed through the oxidation of the secondary alcohol at the C-15 position of the Travoprost molecule to a ketone. This degradation can be induced by oxidative stress and elevated temperatures.

G cluster_0 Travoprost cluster_1 This compound Travoprost Travoprost Structure (Image of chemical structure) Keto_Travoprost This compound Structure (Image of chemical structure with keto group at C-15) Travoprost->Keto_Travoprost Oxidation

Caption: Degradation of Travoprost to this compound.

Analytical Method: UPLC-MS/MS for the Quantification of this compound

This method is designed for the sensitive and specific quantification of this compound in pharmaceutical formulations.

Experimental Workflow

The overall workflow for the analysis is depicted below.

G Sample_Prep Sample Preparation (Dilution of Ophthalmic Solution) UPLC_Separation UPLC Separation (Reversed-Phase Chromatography) Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection (Multiple Reaction Monitoring) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Reporting Reporting (Impurity Profiling) Data_Analysis->Reporting

Caption: Experimental workflow for this compound analysis.

Materials and Reagents
  • This compound Reference Standard

  • Travoprost Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation and Chromatographic Conditions
  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to elute Travoprost and its more lipophilic impurities, then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and an internal standard should be optimized. For this compound (M.W. 498.53), potential transitions would be determined by infusing a standard solution and identifying the most stable and intense fragment ions.

Experimental Protocol
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation:

    • Accurately dilute the Travoprost ophthalmic solution with the 50:50 mobile phase mixture to bring the expected concentration of this compound within the range of the calibration curve. A dilution factor of 1:100 may be a suitable starting point.

  • UPLC-MS/MS Analysis:

    • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Run a blank (diluent) injection between samples to check for carryover.

  • Data Analysis:

    • Integrate the peak areas for the this compound MRM transition in both the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of this compound relative to the labeled concentration of Travoprost in the ophthalmic solution.

Method Validation Summary

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for the quantification of this compound, based on typical validation results for similar analytical methods for prostaglandin impurities.

Validation Parameter Expected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) < 15%
Specificity No interference from Travoprost or other known impurities at the retention time of this compound.
Robustness The method should be robust to small, deliberate variations in mobile phase composition, flow rate, and column temperature.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and rapid approach for the analytical method development and validation for the quantification of this compound in ophthalmic solutions. This method is suitable for use in quality control, stability studies, and formulation development to ensure the quality and safety of Travoprost drug products. The provided protocols and expected performance characteristics serve as a comprehensive guide for researchers and drug development professionals in this field.

Application Notes and Protocols for the Use of 9-Keto Travoprost as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost is a significant metabolite and impurity of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a reference standard, this compound is crucial for the accurate identification and quantification of impurities in Travoprost active pharmaceutical ingredients (APIs) and formulated drug products. Its use is essential for analytical method development, method validation, quality control (QC) applications, and in regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[1][2] This document provides detailed protocols and data for the effective use of this compound as a reference standard.

Physicochemical Properties and Data Presentation

Accurate characterization of the reference standard is fundamental to its application. The physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate[1][3]
CAS Number 1219032-18-4[1][3]
Molecular Formula C₂₆H₃₃F₃O₆[1][3]
Molecular Weight 498.5 g/mol [3]
Appearance (Not specified in search results, typically a solid)
Solubility (Soluble in organic solvents like acetonitrile and methanol)[3]
Storage Store at 2-8 °C in a well-closed container.[3]

Table 2: Quantitative Data for Analytical Applications

ParameterTypical Value/RangeMethodNotes
Purity >90%HPLCAs per a sample Certificate of Analysis.[3] Purity should be confirmed with the specific lot of the reference standard.
Linearity Range 1 - 80 µg/mL (for Travoprost)HPLCA similar range can be expected for this compound, but should be validated.[4]
Limit of Detection (LOD) 0.002 µg/mL (for Travoprost)HPLCLOD for this compound should be determined during method validation.[5]
Limit of Quantification (LOQ) 0.007 µg/mL (for Travoprost)HPLCLOQ for this compound should be determined during method validation.[5]
Accuracy (% Recovery) 100.27% (for Travoprost)HPLCExpected recovery for this compound should be within 98-102%.[6]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and validated by the end-user for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of this compound in the presence of Travoprost and other related substances.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Travoprost Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer salt)

  • Methanol (HPLC grade)

3.1.2. Chromatographic Conditions

ParameterCondition
Column Aquity UPLC BEH Phenyl or equivalent C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Aqueous solution with pH adjusted to 2.0-3.0 with a buffer salt (e.g., phosphate buffer).[7]
Mobile Phase B Acetonitrile[7]
Gradient Elution A gradient elution is recommended to achieve optimal separation of all related compounds. The specific gradient should be developed and optimized.
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 35 - 55 °C (45 °C recommended)[7]
Detection Wavelength 265 - 285 nm (275 nm recommended)[7]
Injection Volume 10 - 20 µL

3.1.3. Preparation of Solutions

  • Standard Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., acetonitrile:water 1:1 v/v) to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration within the expected linear range (e.g., 1 µg/mL).

  • System Suitability Solution: Prepare a solution containing both Travoprost and this compound at a suitable concentration to verify the resolution between the two peaks.

  • Sample Solution: Prepare the sample containing Travoprost by dissolving it in the diluent to a known concentration (e.g., 1 mg/mL).

3.1.4. System Suitability

Before sample analysis, inject the system suitability solution and ensure the following criteria are met:

  • Resolution: The resolution between the Travoprost and this compound peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

3.1.5. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of this compound in the sample using the external standard method.

Signaling and Metabolic Pathways

Understanding the metabolic and signaling pathways of Travoprost provides context for the presence and significance of this compound.

Metabolic Pathway of Travoprost

Travoprost is a prodrug that is hydrolyzed to its active free acid form. This active form is then metabolized to various inactive metabolites, including 15-keto derivatives. While the direct metabolic conversion to this compound is not explicitly detailed in the provided search results, it is a known related substance.

G Travoprost Travoprost (Isopropyl Ester Prodrug) Travoprost_Acid Travoprost Free Acid (Active Metabolite) Travoprost->Travoprost_Acid Corneal Esterases Keto_Metabolite This compound (Impurity/Metabolite) Travoprost->Keto_Metabolite Degradation/ Metabolism Metabolites Inactive Metabolites Travoprost_Acid->Metabolites Metabolism (e.g., Beta-oxidation)

Caption: Metabolic activation and degradation of Travoprost.

Signaling Pathway of Travoprost

Travoprost's active form, travoprost free acid, is a selective agonist for the prostaglandin F (FP) receptor. Activation of this receptor in the eye leads to an increase in the outflow of aqueous humor, which in turn reduces intraocular pressure.

G cluster_cell Ocular Cell Travoprost_Acid Travoprost Free Acid FP_Receptor Prostaglandin F Receptor (FP) Travoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs Aqueous_Outflow Increased Uveoscleral Aqueous Outflow MMPs->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Travoprost's mechanism of action via the FP receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as a reference standard in a quality control setting.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Ref_Std Procure this compound Reference Standard Std_Sol Prepare Standard Solution Ref_Std->Std_Sol Sys_Suit Perform System Suitability Test Std_Sol->Sys_Suit Sample_Sol Prepare Sample Solution HPLC_Run HPLC Analysis of Standard and Sample Sample_Sol->HPLC_Run Sys_Suit->HPLC_Run If passes Data_Proc Process Chromatographic Data HPLC_Run->Data_Proc Quant Quantify this compound in Sample Data_Proc->Quant Report Generate Report and Certificate of Analysis Quant->Report

Caption: Workflow for impurity analysis using this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Travoprost and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any active pharmaceutical ingredient (API), it is crucial to identify and quantify impurities to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of Travoprost and its related substances.

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of Travoprost and its potential impurities. The methodology is based on established pharmacopeial methods and published literature, offering a robust framework for quality control and stability testing.

Potential Impurities of Travoprost

Impurities in Travoprost can originate from the manufacturing process, degradation, or storage. Common impurities include:

  • Travoprost Related Compound A (Travoprost Acid): A primary degradation product formed by the hydrolysis of the isopropyl ester group of Travoprost.

  • 5,6-trans Isomer: A geometric isomer of Travoprost.

  • 15-keto Derivative: An oxidation product of the 15-hydroxyl group.

  • 15-epi Diastereomer: An epimer at the C-15 position.

  • Epoxide Derivative: An impurity that can be formed during synthesis.

Experimental Protocol: RP-HPLC Analysis of Travoprost and its Impurities

This protocol outlines a stability-indicating HPLC method capable of separating Travoprost from its key impurities.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with a UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Reagent and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Travoprost reference standard in a diluent (e.g., 50:50 v/v acetonitrile:water) to obtain a known concentration (e.g., 0.04 mg/mL).

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.

  • System Suitability Solution: Prepare a solution containing Travoprost and key impurities to verify the chromatographic system's performance.

  • Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a target concentration of Travoprost similar to the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (for Travoprost peak) Not more than 2.0
Theoretical Plates (for Travoprost peak) Not less than 2000
Resolution (between Travoprost and the closest eluting impurity) Not less than 1.5
Relative Standard Deviation (RSD) for replicate injections of the standard solution Not more than 2.0%

Quantitative Data Summary

The following table summarizes the expected retention times and relative retention times (RRT) for Travoprost and its key impurities under the proposed HPLC method. Note: Actual retention times may vary depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Travoprost Related Compound A~4.5~0.45
Travoprost ~10.0 1.00
15-epi Diastereomer~10.8~1.08
5,6-trans Isomer~11.5~1.15
15-keto Derivative~12.2~1.22
Epoxide Derivative~13.0~1.30

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for an appropriate duration.

Procedure
  • Prepare separate samples of Travoprost for each stress condition.

  • After the specified exposure time, neutralize the acid and base-stressed samples.

  • Dilute all samples to the same concentration as the standard solution.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the formation of degradation products and assess the peak purity of Travoprost to ensure no co-eluting peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Travoprost and its impurities.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Travoprost API/Formulation D Sample Solution A->D B Reference Standards (Travoprost & Impurities) E Standard & System Suitability Solutions B->E C Diluent C->D C->E F HPLC System D->F E->F G C18 Column F->G Injection H Gradient Elution G->H I UV Detection (220 nm) H->I J Chromatogram Acquisition I->J K Peak Integration & Identification J->K L Quantification & Reporting K->L cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Travoprost Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Assessment Analysis->Purity Identification Identification of Degradants Purity->Identification MethodValidation Confirmation of Stability-Indicating Method Identification->MethodValidation

Application Notes and Protocols for the Mass Spectrometric Analysis of 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a synthetic prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, travoprost is hydrolyzed in the cornea to its biologically active free acid. This active metabolite is then systemically metabolized into several inactive forms, including through the oxidation of the 15-hydroxyl group to form a ketone metabolite.[1][2] This document provides a detailed protocol for the quantitative analysis of 9-Keto Travoprost, a key metabolite, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established protocols for related keto-prostaglandin metabolites and are intended to serve as a comprehensive guide for researchers in this field.[3][4][5]

Signaling Pathway of Travoprost

Travoprost free acid, the active form of the drug, is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7][8] Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit.[1][3][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3][10] This signaling pathway in the ciliary muscle and uveoscleral pathway of the eye is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[1]

Travoprost_Signaling_Pathway cluster_cell Cell Membrane Travoprost Travoprost Free Acid FP_Receptor FP Receptor (GPCR) Travoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Increased Aqueous Outflow Ca2->Response PKC->Response Experimental_Workflow cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Plasma, etc.) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

References

Application Notes and Protocols for 9-Keto Travoprost in Abbreviated New Drug Applications (ANDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] For an Abbreviated New Drug Application (ANDA) for a generic travoprost ophthalmic solution, a comprehensive understanding and control of impurities are critical for regulatory approval. 9-Keto Travoprost, also known as 15-Keto Travoprost, is a key impurity and a metabolite of Travoprost.[3][4] Its presence and quantity must be carefully monitored to ensure the safety and efficacy of the generic drug product.

These application notes provide detailed protocols and guidance for the analysis of this compound in the context of an ANDA submission. This includes analytical method details, acceptance criteria, and the biological relevance of this impurity. This compound is readily available as a high-quality reference standard, which is essential for analytical method development, validation, and quality control applications.[1][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValue
Chemical Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate
Synonyms 15-Keto Travoprost, 15-Oxo travoprost
CAS Number 404830-45-1
Molecular Formula C26H33F3O6
Molecular Weight 498.53 g/mol
Appearance Clear Yellow to Thick Brown Oil

Regulatory Context and Acceptance Criteria

In an ANDA submission, all impurities present at levels greater than the identification threshold must be identified and quantified. The United States Pharmacopeia (USP) provides a monograph for Travoprost Ophthalmic Solution which specifies the acceptance criteria for related compounds, including the 15-keto derivative (this compound).

ImpurityAcceptance Criterion (USP)
Travoprost related compound ANMT 1.0%
15-keto derivative (this compound) NMT 1.0%
Total impuritiesNMT 5.5%
NMT: Not More Than

Signaling Pathways of Travoprost and this compound

Understanding the distinct biological activities of Travoprost and its impurity, this compound, is crucial for assessing the potential impact of the impurity on the drug's safety and efficacy profile.

Travoprost is a selective agonist of the prostaglandin F receptor (FP receptor).[6] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork increases the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure.[1][3]

G cluster_0 Travoprost Signaling Pathway Travoprost Travoprost (FP Receptor Agonist) FP_Receptor Prostaglandin F (FP) Receptor Travoprost->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_Release->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Travoprost Signaling Pathway for IOP Reduction.

In contrast, this compound is an agonist for the prostaglandin E2 (EP) receptors.[7][8] The activation of EP receptors can trigger different signaling cascades, some of which are associated with inflammatory responses. While the specific effects of ocular EP receptor activation by this compound are not fully elucidated, its distinct pharmacological profile from the parent drug necessitates its strict control.

G cluster_1 This compound Signaling Pathway Keto_Travoprost This compound (EP Receptor Agonist) EP_Receptor Prostaglandin E (EP) Receptor Keto_Travoprost->EP_Receptor Gs_Protein Gs Protein Activation EP_Receptor->Gs_Protein AC Adenylyl Cyclase (AC) Activation Gs_Protein->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammation Potential for Inflammatory Response PKA->Inflammation

Caption: this compound Potential Signaling Pathway.

ANDA Workflow for Impurity Analysis

The analysis and control of this compound is an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA submission. The following workflow outlines the key steps.

G cluster_0 ANDA Impurity Analysis Workflow for this compound Reference_Standard Procure this compound Reference Standard Method_Development Analytical Method Development (HPLC/UPLC) Reference_Standard->Method_Development Method_Validation Method Validation (as per ICH Q2(R1)) Method_Development->Method_Validation Stability_Studies Forced Degradation and Stability Studies Method_Validation->Stability_Studies Routine_Analysis Routine Analysis of Travoprost Batches Method_Validation->Routine_Analysis Specification_Setting Set Acceptance Criteria (≤ USP Limit) Stability_Studies->Specification_Setting Routine_Analysis->Specification_Setting ANDA_Submission Include Data in ANDA (CMC Section) Specification_Setting->ANDA_Submission

Caption: Workflow for this compound Analysis in an ANDA.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound in Travoprost Ophthalmic Solution (Based on USP Monograph)

This protocol is adapted from the USP monograph for Travoprost Ophthalmic Solution for the determination of related compounds.

Chromatographic Conditions:

ParameterSpecification
Mode Liquid Chromatography (LC)
Detector UV at 220 nm
Column 4.6-mm × 15-cm; 5-µm packing L1
Column Temperature 35°C
Flow Rate 2.0 mL/min
Injection Volume 100 µL
Mobile Phase Acetonitrile and Buffer (17:33)
Buffer Preparation 2.18 mg/mL of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5.

Standard Solution Preparation:

  • Prepare a standard solution of USP Travoprost RS at a concentration of 0.04 mg/mL in a mixture of acetonitrile and water (3:7).

  • Prepare a standard solution of this compound reference standard at a suitable concentration in the same diluent.

Sample Solution Preparation:

Use the Travoprost Ophthalmic Solution without dilution.

Procedure:

  • Equilibrate the chromatographic system with the mobile phase.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solutions to determine the retention times and system suitability parameters. The relative retention time for the 15-keto derivative is approximately 1.45 relative to Travoprost.

  • Inject the sample solution.

  • Calculate the percentage of this compound in the Ophthalmic Solution using the following formula:

    Result = (r_i / r_s) × (C_s / C_u) × (1/F) × 100

    Where:

    • r_i = peak response of this compound from the Sample solution

    • r_s = peak response of Travoprost from the Standard solution

    • C_s = concentration of USP Travoprost RS in the Standard solution (mg/mL)

    • C_u = nominal concentration of Travoprost in the Sample solution (mg/mL)

    • F = relative response factor for this compound (as determined or provided)

Protocol 2: UPLC Method for the Analysis of Travoprost and Related Compounds

This protocol is a representative Ultra-Performance Liquid Chromatography (UPLC) method for enhanced separation and faster analysis times, based on principles described in the literature.

Chromatographic Conditions:

ParameterSpecification
Mode Ultra-Performance Liquid Chromatography (UPLC)
Detector UV at 275 nm
Column Aquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm
Column Temperature 45°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mobile Phase A Phosphate buffer pH 2.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)

Solution Preparation:

Follow similar procedures as for the HPLC method, adjusting concentrations as needed for the sensitivity of the UPLC system.

Analytical Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for an impurity quantification method.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, and other impurities at the retention time of this compound. Peak purity of this compound should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range from the reporting threshold to 120% of the specification limit.
Range From the reporting threshold to 120% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.05% to 1.2%).
Accuracy Recovery of this compound spiked into the sample matrix should be within 80.0% to 120.0% at multiple concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) of peak areas from multiple preparations should be ≤ 5.0%.
Intermediate Precision RSD between different analysts, on different days, and with different equipment should be ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥ 10).
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

The control of this compound is a critical aspect of the development and submission of an ANDA for Travoprost Ophthalmic Solution. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to establish robust analytical methods, understand the regulatory expectations, and ensure the quality and safety of their generic product. The use of a qualified this compound reference standard is paramount for the successful validation and implementation of these analytical procedures.

References

Quality Control Applications of 9-Keto Travoprost: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost, also known as 15-Keto Travoprost, is a critical molecule in the quality control of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. It is a primary degradation product and metabolite of Travoprost. As such, its identification and quantification are paramount in ensuring the stability, purity, and safety of Travoprost drug substances and products. This document provides detailed application notes and protocols for the quality control of this compound, utilizing it as a reference standard in chromatographic analyses.

Application Notes

Role in Quality Control

This compound serves as a crucial reference standard in various quality control (QC) applications.[1] Its primary uses include:

  • Impurity Profiling: As a known impurity, a qualified this compound reference standard is essential for the accurate identification and quantification of this substance in Travoprost active pharmaceutical ingredients (APIs) and finished drug products.

  • Stability Studies: The formation of this compound is an indicator of Travoprost degradation. Monitoring its levels under various stress conditions (e.g., heat, light, humidity) is a key component of stability-indicating analytical methods.

  • Method Development and Validation: The reference standard is indispensable for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and specific for the detection of this impurity.

Stability and Storage of this compound Reference Standard

The integrity of the this compound reference standard is critical for reliable analytical results. Proper storage and handling are essential to prevent its degradation.

  • Storage Conditions: The reference standard should be stored at refrigerated temperatures (2-8°C) for long-term use.[2] For extended periods, storage at -20°C is recommended.[3]

  • Handling: Before use, the standard should be allowed to equilibrate to room temperature to prevent condensation. It is advisable to prepare stock solutions and aliquot them for daily use to avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and system suitability parameters for the analysis of Travoprost and its related compounds, including this compound, based on established methods.

Table 1: USP HPLC Method Parameters for Travoprost and Related Compounds [4][5][6]

ParameterSpecification
Chromatographic System
ModeLC
DetectorUV, 220 nm
Column4.6-mm × 15-cm; 5-µm packing L1
Flow Rate2.0 mL/min
Injection Volume100 µL
Mobile Phase
Buffer2.18 mg/mL of sodium 1-octanesulfonate in water, adjust with phosphoric acid to a pH of 3.5.
CompositionAcetonitrile and Buffer (17:33)
System Suitability
ResolutionNLT 1.5 between travoprost and the 5,6-trans isomer
Relative Standard DeviationNMT 2.0% for Travoprost peak

Table 2: UPLC Method Parameters for Travoprost and Related Compounds [7]

ParameterSpecification
Chromatographic System
InstrumentUltra Performance Liquid Chromatography (UPLC)
DetectorUV, 265-285 nm
ColumnAquity UPLC BEH phenyl column (e.g., 2.1 x 100mm, 1.7 µm)
Column Temperature35-55°C (45°C preferred)
Flow Rate0.5 mL/min
Injection Volume35.0 µL
Mobile Phase (Gradient Elution)
Phase AAqueous solution with buffer salt, pH 2.0-3.0 (e.g., 0.02 mol/L ammonium formate buffer, pH 3.0)
Phase BAcetonitrile
Gradient ProgramOptimized for separation of Travoprost and all related impurities.

Table 3: Relative Retention Times of Travoprost Impurities (USP Method) [5]

CompoundRelative Retention TimeAcceptance Criteria (NMT %)
Travoprost1.0-
5,6-trans Isomer1.15.0
15-keto Derivative (this compound)1.4Not specified individually
Travoprost Related Compound AVariesNot specified individually
Total Impurities -NMT 5.5%

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Travoprost Ophthalmic Solution (Based on USP Method)

This protocol is adapted from the USP monograph for Travoprost Ophthalmic Solution and is suitable for quantifying related compounds, including this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • USP Travoprost RS

  • Acetonitrile (HPLC grade)

  • Sodium 1-octanesulfonate

  • Phosphoric acid

  • Water (HPLC grade)

  • Travoprost Ophthalmic Solution (Sample)

2. Preparation of Solutions:

  • Buffer: Dissolve 2.18 g of sodium 1-octanesulfonate in 1 L of water. Adjust the pH to 3.5 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and Buffer in a ratio of 17:33 (v/v). Degas before use.

  • Standard Solution (Travoprost): Prepare a solution of USP Travoprost RS in a mixture of acetonitrile and water (3:7) to a final concentration of 0.04 mg/mL.

  • Impurity Standard Stock Solution (this compound): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Working Impurity Standard Solution: Dilute the Impurity Standard Stock Solution with the mobile phase to a concentration suitable for system suitability and quantification.

  • Sample Solution: Use the Travoprost Ophthalmic Solution without dilution.

3. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 .

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution (Travoprost) and record the chromatogram.

  • Inject the Working Impurity Standard Solution to determine the retention time of this compound.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak area response and the concentration of the standard.

5. System Suitability:

  • Verify that the resolution between Travoprost and the 5,6-trans isomer in the Standard Solution is not less than 1.5.

  • The relative standard deviation of replicate injections of the Travoprost peak should not be more than 2.0%.

Protocol 2: UPLC Analysis of this compound in Travoprost Eye Drops (Gradient Method)

This protocol is based on a more advanced UPLC method for the simultaneous determination of Travoprost and its impurities.[7]

1. Materials and Reagents:

  • This compound Reference Standard

  • Travoprost Reference Standard

  • Acetonitrile (UPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (UPLC grade)

  • Travoprost Eye Drops (Sample)

2. Preparation of Solutions:

  • Mobile Phase A: Prepare a 0.02 mol/L ammonium formate buffer and adjust the pH to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solutions: Prepare individual stock solutions of Travoprost and this compound in acetonitrile.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to appropriate concentrations.

  • Sample Solution: Dilute the Travoprost Eye Drops with the mobile phase if necessary to fall within the linear range of the method.

3. Chromatographic Conditions:

  • Use the parameters outlined in Table 2 . A representative gradient program would be:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-18 min: 70% B

    • 18-18.1 min: 70-30% B

    • 18.1-22 min: 30% B (re-equilibration)

4. Procedure:

  • Equilibrate the UPLC system with the initial mobile phase composition.

  • Inject the Working Standard Solution to determine the retention times and response factors of Travoprost and this compound.

  • Inject the Sample Solution.

  • Identify and quantify the this compound peak in the sample chromatogram.

5. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Travoprost Metabolism and Degradation Pathway

The following diagram illustrates the conversion of Travoprost to its active form and subsequent degradation to this compound.

G Travoprost Metabolism and Degradation Travoprost Travoprost (Isopropyl Ester Prodrug) Travoprost_Acid Travoprost Free Acid (Active Metabolite) Travoprost->Travoprost_Acid Corneal Esterases Keto_Travoprost This compound (Inactive Metabolite/Degradant) Travoprost_Acid->Keto_Travoprost Oxidation (e.g., 15-hydroxyprostaglandin dehydrogenase) / Degradation

Caption: Conversion of Travoprost to its active form and this compound.

Experimental Workflow for Impurity Analysis

This diagram outlines the general workflow for the quality control analysis of this compound in a pharmaceutical sample.

G QC Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Pharmaceutical Sample (e.g., Travoprost Eye Drops) Prep_Sample Prepare Sample Solution Sample->Prep_Sample Standard This compound Reference Standard Prep_Standard Prepare Standard Solution Standard->Prep_Standard HPLC_UPLC HPLC / UPLC System Prep_Sample->HPLC_UPLC Prep_Standard->HPLC_UPLC Data_Acquisition Data Acquisition HPLC_UPLC->Data_Acquisition Peak_ID Peak Identification (based on Retention Time) Data_Acquisition->Peak_ID Quantification Quantification (based on Peak Area) Peak_ID->Quantification Report Generate Report Quantification->Report G Simplified Travoprost Signaling Pathway Travoprost_Acid Travoprost Free Acid FP_Receptor Prostaglandin F (FP) Receptor (in Ciliary Muscle) Travoprost_Acid->FP_Receptor Binds to and Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., Gq/11 -> PLC -> IP3/DAG -> Ca2+) FP_Receptor->Signaling_Cascade MMPs Increased Expression of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Outflow Increased Aqueous Humor Uveoscleral Outflow ECM_Remodeling->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

References

Custom Synthesis of 9-Keto Travoprost for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Keto Travoprost is a synthetic prostaglandin analog and a derivative of Travoprost, a potent Prostaglandin F2α (PGF2α) analog widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] The key structural modification in this compound is the oxidation of the hydroxyl group at the C-9 position of the cyclopentane ring to a ketone. This seemingly minor change fundamentally alters its biological activity, shifting its receptor selectivity from the Prostaglandin F (FP) receptor to the Prostaglandin E (EP) receptor.[4] Consequently, this compound functions as a Prostaglandin E (PGE) analog.

This transformation makes this compound a valuable tool for researchers studying EP receptor-mediated signaling pathways, which are involved in a myriad of physiological processes, including inflammation, pain, and endocrine function.[4] Furthermore, as a known impurity and metabolite of Travoprost, it serves as an essential reference standard for analytical method development, validation, and quality control in the pharmaceutical industry.[5] This document provides detailed protocols for the custom synthesis, characterization, and application of this compound in a research setting.

Section 1: Custom Synthesis and Purification

The most direct method for synthesizing this compound is the selective oxidation of the C-9 hydroxyl group of Travoprost. This protocol outlines a common laboratory-scale procedure using Dess-Martin periodinane (DMP), a mild oxidant suitable for this transformation.

Logical Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Characterization start Dissolve Travoprost in Dichloromethane (DCM) add_dmp Add Dess-Martin Periodinane (DMP) start->add_dmp reaction Stir at Room Temp (Monitor by TLC) add_dmp->reaction quench Quench Reaction (Na2S2O3 / NaHCO3) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Fractions (TLC) purify->analyze pool Pool Pure Fractions & Evaporate analyze->pool characterize Characterize Product (HPLC, LC-MS, NMR) pool->characterize final_product This compound characterize->final_product G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound receptor EP Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (Gs / Gi / Gq) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates (Gs) or Inhibits (Gi) plc Phospholipase C (PLC) g_protein->plc Activates (Gq) camp cAMP ac->camp ATP to cAMP ip3 IP3 plc->ip3 dag DAG plc->dag pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., Muscle Relaxation, Gene Expression) pka->response ca2 Ca2+ release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc pkc->response G A 1. Culture Human Ciliary Muscle Cells B 2. Seed Cells into a 96-well Plate A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells with Compound (Include PGE2 as control) C->D E 5. Incubate for Specified Time D->E F 6. Lyse Cells and Perform cAMP Immunoassay (ELISA) E->F G 7. Measure Signal (e.g., Absorbance) F->G H 8. Plot Dose-Response Curve & Calculate EC50 G->H I Result H->I

References

Application Notes and Protocols for 9-Keto Travoprost Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and analytical use of the 9-Keto Travoprost analytical standard. Adherence to these protocols is crucial for maintaining the integrity of the standard and ensuring accurate and reproducible experimental results.

Introduction

This compound is a key impurity and metabolite of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1] As an analytical standard, it is essential for the accurate quantification of this compound in drug substance and formulated products, as well as in biological matrices during pharmacokinetic and metabolic studies. Its chemical name is Isopropyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate.[2]

Handling and Storage

Proper handling and storage are paramount to maintain the stability and purity of the this compound analytical standard.

Safety Precautions

While not classified as a hazardous chemical, standard laboratory safety practices should be observed.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the standard.[4]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[3]

    • In case of skin contact: Wash off with soap and water.[3]

    • If inhaled: Move to fresh air.[3]

    • If swallowed: Rinse mouth with water and seek medical attention.[3]

Storage Conditions

To ensure the long-term stability of the analytical standard, it should be stored under the following conditions:

ParameterRecommendationSource
Long-term Storage 2-8 °C in a well-closed container.[2]
Shipping/Transit 25-30 °C in a well-closed container.[2]
Light Exposure Store protected from light.[5]

Note: For stock solutions prepared in a solvent, it is recommended to store them at -20°C or -80°C for extended stability.

Physicochemical and Analytical Data

PropertyValueSource
Chemical Formula C26H33F3O6[2]
Molecular Weight 498.5 g/mol [2]
CAS Number 1219032-18-4[2]
Appearance Yellow to Brown Oil or Thick Oil[5]
Purity (Chromatographic) >90%[2]
Solubility Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with sonication).[5][6][7]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound analytical standard in common analytical techniques.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable standard solutions for calibration and quantification.

Materials:

  • This compound analytical standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Solvent: Acetonitrile, Methanol, or DMSO (HPLC grade or higher)

Protocol:

  • Equilibration: Allow the container of the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the standard using an analytical balance.

  • Dissolution: Transfer the weighed standard to a volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) and sonicate if necessary to ensure complete dissolution.

  • Dilution: Once dissolved, dilute to the final volume with the solvent and mix thoroughly. This will be your stock solution.

  • Working Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable solvent.

Workflow for Standard Solution Preparation

G cluster_0 Preparation of Standard Solutions A Equilibrate Standard to Room Temperature B Accurately Weigh Standard A->B C Dissolve in Solvent (e.g., Acetonitrile) B->C D Dilute to Final Volume in Volumetric Flask (Stock Solution) C->D E Perform Serial Dilutions (Working Solutions) D->E

Caption: Workflow for preparing stock and working solutions.

Analytical Method for Impurity Profiling by HPLC

Objective: To separate and quantify this compound in the presence of Travoprost and other related impurities. This method is adapted from established protocols for Travoprost and its related substances.[8][9][10][11]

Instrumentation and Conditions:

ParameterSpecification
Chromatograph HPLC or UPLC system with a UV detector
Column C18, 4.6 mm x 150 mm, 5 µm packing (or equivalent)
Mobile Phase A Buffer: 2.18 g/L sodium 1-octanesulfonate in water, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient To be optimized for best separation
Flow Rate 2.0 mL/min
Detection Wavelength 220 nm
Injection Volume 100 µL
Column Temperature 35 °C

Protocol:

  • System Preparation: Set up the HPLC system according to the parameters above and equilibrate the column with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample containing Travoprost and its impurities in the mobile phase or a suitable solvent to achieve a known concentration.

  • Injection: Inject the prepared working standard solutions and the sample solution into the chromatograph.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantify the amount of this compound using a calibration curve generated from the working standard solutions.

Logical Relationship of Analytical Method Development

G cluster_0 Analytical Method Development Logic A Define Analytical Objective (Impurity Profiling) B Select Appropriate Technique (HPLC/UPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) B->C D Prepare Standard and Sample Solutions C->D E Perform System Suitability Tests D->E F Analyze Samples and Standards E->F G Process Data and Quantify Analyte F->G

Caption: Logical flow of analytical method development.

Biological Context: Travoprost Metabolism

Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid, fluprostenol.[1] this compound is a metabolite formed during the biotransformation of Travoprost. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and drug metabolism data.

Simplified Travoprost Metabolic Pathway

G cluster_0 Travoprost Metabolism Travoprost Travoprost (Prodrug) FreeAcid Travoprost Free Acid (Active Metabolite) Travoprost->FreeAcid Esterase Hydrolysis KetoMetabolite This compound (Metabolite) FreeAcid->KetoMetabolite Oxidation OtherMetabolites Other Metabolites FreeAcid->OtherMetabolites Further Metabolism

Caption: Simplified metabolic pathway of Travoprost.

For research purposes only. Not for human or animal consumption.[2] This information is believed to be correct but does not claim to be all-inclusive and should be used only as a guide.[3]

References

Application Note: Evaluating the Endocrine Activity of 9-Keto Travoprost in Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

9-Keto Travoprost is a prostaglandin E2 (EP) receptor agonist and a derivative of Fluprostenol.[1] Prostaglandins are lipid mediators that play a crucial role in a wide range of physiological and pathological processes, including endocrine function.[2] Travoprost, the parent compound of this compound, is a potent prostaglandin F2α (PGF2α) analogue that acts as a full agonist at the FP prostanoid receptor.[3][4] Given the known interactions between prostaglandin signaling pathways and the endocrine system, it is imperative to characterize the potential endocrine-modulating effects of this compound.

This application note provides detailed protocols for evaluating the effects of this compound on key endocrine endpoints using established in vitro cell-based models. The assays described herein are designed to assess the potential of this compound to interfere with steroid hormone production (steroidogenesis) and the activity of aromatase (CYP19A1), a critical enzyme in estrogen synthesis.[5][6] The target audience for this document includes researchers, scientists, and drug development professionals engaged in the safety and efficacy assessment of novel compounds.

Signaling Pathways and Experimental Overview

Prostaglandins like PGF2α mediate their effects through G protein-coupled receptors (GPCRs). The PGF2α receptor (FP receptor) is coupled to Gq, which activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade can further transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) signaling pathway.[7] As an EP receptor agonist, this compound is expected to activate similar downstream signaling pathways.

The experimental workflow described in this application note is designed to investigate the potential impact of this compound on steroidogenesis and aromatase activity. The human adrenocarcinoma cell line H295R will be utilized for the steroidogenesis assay, as it expresses all the key enzymes required for steroid hormone biosynthesis.[5][8] A cell-free assay using human recombinant CYP19 microsomes will be used to specifically assess the inhibitory potential of this compound on aromatase activity.[5][9]

G cluster_0 This compound Signaling 9-Keto_Travoprost 9-Keto_Travoprost EP_Receptor EP Receptor (GPCR) 9-Keto_Travoprost->EP_Receptor Binds to Gq_Protein Gq Protein EP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream_Signaling Downstream Signaling Ca2->Downstream_Signaling PKC->Downstream_Signaling

Figure 1: Postulated signaling pathway of this compound via the EP receptor.

G Start Start H295R_Culture Culture H295R Cells Start->H295R_Culture Aromatase_Assay_Prep Prepare Recombinant Aromatase Microsomes Start->Aromatase_Assay_Prep Dose_Response Prepare this compound Dose-Response Concentrations H295R_Culture->Dose_Response Aromatase_Assay_Prep->Dose_Response Expose_H295R Expose H295R Cells (48 hours) Dose_Response->Expose_H295R Incubate_Aromatase Incubate Aromatase with This compound Dose_Response->Incubate_Aromatase Harvest_Supernatant Harvest H295R Supernatant Expose_H295R->Harvest_Supernatant Cell_Viability Assess H295R Cell Viability Expose_H295R->Cell_Viability Measure_Aromatase_Activity Measure Aromatase Activity (Fluorometric) Incubate_Aromatase->Measure_Aromatase_Activity Hormone_Quantification Quantify Testosterone & Estradiol (LC-MS/MS) Harvest_Supernatant->Hormone_Quantification Data_Analysis_Aromatase Analyze Aromatase Inhibition Data Measure_Aromatase_Activity->Data_Analysis_Aromatase Data_Analysis_Steroidogenesis Analyze Steroidogenesis Data Cell_Viability->Data_Analysis_Steroidogenesis Hormone_Quantification->Data_Analysis_Steroidogenesis End End Data_Analysis_Steroidogenesis->End Data_Analysis_Aromatase->End

Figure 2: Experimental workflow for assessing endocrine activity.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Steroid Hormone Production in H295R Cells

Concentration (µM)Testosterone (ng/mL)% Change from VehicleEstradiol (pg/mL)% Change from VehicleCell Viability (%)
Vehicle Control00100
0.001
0.01
0.1
1
10
100
Forskolin (10 µM)
Prochloraz (1 µM)

Table 2: Effect of this compound on Aromatase Activity

Concentration (µM)Aromatase Activity (pmol/min/mg protein)% Inhibition
Vehicle Control0
0.001
0.01
0.1
1
10
100
Letrozole (10 nM)

Experimental Protocols

Protocol 1: H295R Steroidogenesis Assay (adapted from OECD TG 456)

This protocol is designed to evaluate the effect of this compound on the production of testosterone and 17β-estradiol in the H295R human adrenocarcinoma cell line.[10][11]

1. Materials

  • H295R cells (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • ITS+ Premix (Insulin, Transferrin, Selenium, Linoleic Acid, Bovine Serum Albumin)

  • 24-well cell culture plates

  • This compound

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Testosterone and 17β-estradiol ELISA kits or LC-MS/MS system

2. Cell Culture and Plating

  • Culture H295R cells in complete medium (DMEM/F12 with 10% FBS and ITS+ Premix) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells into 24-well plates at a density that allows them to reach 70-80% confluency within 24 hours.

  • Allow cells to acclimate for 24 hours before exposure to the test compound.[10][12]

3. Compound Exposure

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 0.001 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Prepare vehicle control (0.1% DMSO), positive induction control (10 µM Forskolin), and positive inhibition control (1 µM Prochloraz) in culture medium.[8]

  • Remove the acclimation medium from the cells and replace it with the medium containing the test compound or controls.

  • Incubate the cells for 48 hours.[10][12]

4. Sample Collection and Analysis

  • After the 48-hour exposure, collect the supernatant from each well and store it at -80°C for hormone analysis.

  • Immediately after supernatant collection, assess cell viability in each well using a suitable assay (e.g., MTT assay).

  • Quantify the concentrations of testosterone and 17β-estradiol in the collected supernatants using validated ELISA kits or LC-MS/MS.

5. Data Analysis

  • Calculate the mean hormone concentrations for each treatment group.

  • Normalize the hormone concentrations to the vehicle control to determine the fold change or percentage change in production.

  • Plot the dose-response curves for hormone production and cell viability.

  • Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for each hormone.

Protocol 2: Aromatase Inhibition Assay (adapted from OECD 890.1200)

This protocol assesses the direct inhibitory effect of this compound on the activity of human recombinant aromatase (CYP19A1).[9][13]

1. Materials

  • Human recombinant CYP19A1 microsomes

  • NADPH regenerating system

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • Aromatase inhibitor (e.g., Letrozole, positive control)

  • This compound

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 1%.[13]

  • In a 96-well black microplate, add the assay buffer, human recombinant aromatase microsomes, and the test compound or controls (vehicle, positive control inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate.

  • Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding a suitable stop solution.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).

3. Data Analysis

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the dose-response curve for aromatase inhibition.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of aromatase activity).

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the potential endocrine-disrupting properties of this compound. By utilizing the H295R steroidogenesis assay and a cell-free aromatase inhibition assay, researchers can obtain valuable data on the compound's effects on hormone biosynthesis. This information is critical for the comprehensive safety evaluation of this compound and other novel prostaglandin analogues.

References

Troubleshooting & Optimization

9-Keto Travoprost solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of 9-Keto Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 15-Keto Travoprost, is a derivative of Fluprostenol and a metabolite of Travoprost.[1][2] It functions as an EP receptor agonist and is utilized in endocrine-related research.[1]

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is approximately 498.5 g/mol .[3][4]

Q3: How should this compound be stored?

A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The solid compound should be stored in a refrigerator at 2-8°C in an amber vial under an inert atmosphere.

Troubleshooting Guide

Issue: I am having difficulty dissolving this compound in DMSO.

  • Solution 1: Use Ultrasonic Treatment. Sonication is recommended to aid in the dissolution of this compound in DMSO.[2][5]

  • Solution 2: Use Fresh, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2][5] Always use newly opened or properly stored anhydrous DMSO.

  • Solution 3: Gentle Warming. Gentle warming of the solution may assist in dissolution. However, be cautious and avoid high temperatures to prevent degradation of the compound.

Issue: My this compound solution appears cloudy or has precipitated.

  • Solution 1: Re-dissolve the compound. If precipitation occurs after storage, gently warm the solution and sonicate until it becomes clear.

  • Solution 2: Check for solvent evaporation. Over time, the solvent may evaporate, increasing the concentration of this compound beyond its solubility limit. If this is suspected, add a small amount of fresh solvent to the solution.

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL200.59 mMUltrasonic treatment is recommended.[2][5] Use of fresh, non-hygroscopic DMSO is critical.[2][5]
DMF 100 mg/mL200.59 mM
Ethanol 100 mg/mL200.59 mM
PBS (pH 7.2) 16 mg/mL32.1 mM
Water Practically insolubleTravoprost, a related compound, is practically insoluble in water.[6][7]
Chloroform Slightly soluble
Methanol Slightly soluble

Note: The provided molar concentrations are calculated based on a molecular weight of 498.5 g/mol .

Experimental Protocols

Protocol for Preparing a 100 mg/mL Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Dissolution: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.

Visualized Workflows and Pathways

G Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Briefly add_solvent->vortex sonicate 4. Sonicate Until Dissolved vortex->sonicate store 5. Store at -20°C or -80°C sonicate->store

Caption: Workflow for preparing a this compound stock solution.

G Simplified Signaling Pathway for a Prostanoid EP Receptor Agonist kt This compound (EP Receptor Agonist) ep_receptor EP Receptor kt->ep_receptor Binds to g_protein G-Protein Activation ep_receptor->g_protein Activates effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Leads to cellular_response Cellular Response second_messenger->cellular_response Induces

Caption: General signaling pathway for an EP receptor agonist like this compound.

References

Technical Support Center: Stability of 9-Keto Travoprost in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-Keto Travoprost in aqueous solutions. The information is presented in a question-and-answer format to address potential issues during experimentation.

Disclaimer: Direct stability studies on this compound in aqueous solutions are not extensively available in public literature. The following information is largely based on the known stability profile of its parent compound, Travoprost, and general principles of pharmaceutical stability. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in an aqueous solution?

A1: Based on the structure of this compound and the known degradation of similar prostaglandin analogs, the primary degradation pathways are likely to be:

  • Hydrolysis: The isopropyl ester moiety is susceptible to hydrolysis, which would yield the corresponding carboxylic acid (this compound free acid). This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The hydroxyl groups on the cyclopentane ring and the side chain may be susceptible to oxidation, potentially leading to the formation of ketone or other oxidized derivatives.

  • Isomerization: Changes in the stereochemistry of the molecule could occur under certain conditions, leading to the formation of diastereomers.

Q2: What are the key factors that can affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is likely influenced by several factors:

  • pH: Extreme pH values (both acidic and alkaline) are expected to accelerate the hydrolysis of the ester group. The optimal pH for stability would need to be determined experimentally, but is generally near neutral for many prostaglandin analogs.

  • Temperature: Elevated temperatures can significantly increase the rate of degradation. For its parent compound, Travoprost, degradation is notable at 50°C.[1][2] It is advisable to store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.

  • Light: Travoprost has been shown to be sensitive to light.[3] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by working in a light-protected environment.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For sensitive compounds, it may be beneficial to use de-gassed solvents and/or blanket the solution with an inert gas like nitrogen or argon.

Q3: How should I prepare and store my this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: While this compound is intended for use in aqueous solutions for experiments, initial stock solutions are often prepared in an organic solvent like DMSO or ethanol due to higher solubility. These stock solutions should then be diluted into the aqueous buffer of choice for the final experiment.

  • Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[4] For short-term storage, refrigeration at 2-8°C may be acceptable, but the duration should be validated.

  • Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Monitor the stability of this compound in your experimental buffer over the time course of your assay.- Ensure consistent temperature and light conditions for all experiments.
Loss of compound potency over time Improper storage of stock solutions.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Verify the storage temperature of your freezer.- Protect stock solutions from light exposure.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Data Presentation

Table 1: Thermal Stability of Travoprost (Parent Compound) in Aqueous Solution

TemperatureDegradation RateStability ConclusionReference
27°CNot significantStable[1][2]
37°CNot significant (high variability)Generally stable[1][2]
50°C0.46 µg/mL/daySignificant degradation[1][2]

Note: This data is for Travoprost and should be used as a general guideline for this compound. Specific stability testing is required for the 9-Keto derivative.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for developing and validating a stability-indicating analytical method.[5][6][7]

1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 M NaOH.

    • Incubate at room temperature for a defined period, monitoring for degradation.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

4. Analysis:

  • Analyze all samples using a suitable HPLC or UPLC method.

  • The method should be capable of separating the intact this compound from all generated degradation products.

  • Peak purity analysis of the parent peak is recommended to ensure no co-eluting degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC/UPLC Analysis neutralize->hplc evaluate Evaluate Peak Purity & Resolution hplc->evaluate identify Identify Degradation Products evaluate->identify pathway Propose Degradation Pathway identify->pathway degradation_pathway main This compound hydrolysis_product This compound Free Acid main->hydrolysis_product Hydrolysis (H+ or OH-) oxidation_product Oxidized Degradant main->oxidation_product Oxidation ([O])

References

Technical Support Center: Experimental Handling of 15-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The information provided in this guide pertains to 15-Keto Travoprost, a known metabolite of Travoprost. We have assumed that the query "9-Keto Travoprost" was a typographical error. If you are working with a different compound, please verify the specific stability data for that molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 15-Keto Travoprost during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 15-Keto Travoprost?

A1: Based on stability studies of the parent compound Travoprost and other prostaglandin analogues, the primary factors contributing to degradation are elevated temperature and inappropriate pH.[1][2][3][4] Like many prostaglandins, 15-Keto Travoprost is susceptible to hydrolysis and other degradation pathways under non-optimal conditions.

Q2: What are the recommended storage conditions for 15-Keto Travoprost?

A2: For long-term stability, 15-Keto Travoprost should be stored under refrigerated and controlled temperature conditions. Specific recommendations are summarized in the table below.

Q3: How should I prepare stock solutions of 15-Keto Travoprost to minimize degradation?

A3: It is crucial to use appropriate solvents and maintain a controlled temperature during the preparation of stock solutions. For detailed steps, please refer to the Experimental Protocols section. It is advisable to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -80°C for a limited time.[5]

Q4: Can I store diluted working solutions of 15-Keto Travoprost?

A4: It is not recommended to store diluted working solutions for extended periods. Prostaglandins are generally less stable in aqueous solutions at low concentrations. Prepare fresh working solutions from a concentrated stock just before use.

Q5: What analytical methods are suitable for monitoring the stability of 15-Keto Travoprost?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Travoprost and its metabolites, including 15-Keto Travoprost.[1][6][7] This method allows for the accurate measurement of the parent compound and the detection of potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in the experiment. Degradation of 15-Keto Travoprost due to improper storage or handling.Verify storage conditions (see Table 1). Prepare fresh stock and working solutions. Use a validated analytical method like LC-MS/MS to confirm the concentration and purity of the compound.
Inconsistent experimental results. Inconsistent concentration of 15-Keto Travoprost in working solutions.Prepare fresh working solutions for each experiment. Ensure complete dissolution of the compound in the solvent. Use calibrated pipettes for accurate dilutions.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.Review the experimental conditions, particularly temperature and pH.[1][2] Minimize the time the compound spends in aqueous solutions. Consider performing forced degradation studies to identify potential degradation products.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of 15-Keto Travoprost.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: Recommended Storage Conditions for 15-Keto Travoprost and Travoprost

CompoundConditionTemperatureDurationReference
15-Keto Travoprost Long-term2-8°C (Refrigerator)Not specified[8][9]
-20°C1 month[5]
-80°C6 months[5]
Travoprost (Ophthalmic Solution) General Storage2-25°C-[10][11]
Stability Study27°CStable[1][3][4]
Stability Study37°CStable[1][3][4]
Stability Study50°CDegrades[1][3][4]

Table 2: Summary of Travoprost Degradation Rates at Elevated Temperatures

CompoundTemperatureDegradation Rate (µg/mL/day)Reference
Travoprost 50°C0.46[1][4]
Latanoprost (analogue) 37°C0.15[1]
50°C0.29[1]

Experimental Protocols

Protocol 1: Preparation of 15-Keto Travoprost Stock Solution

  • Materials:

    • 15-Keto Travoprost (solid form)

    • Anhydrous ethanol or dimethyl sulfoxide (DMSO), HPLC grade

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of 15-Keto Travoprost to room temperature before opening to prevent condensation.

    • Weigh the desired amount of 15-Keto Travoprost accurately using an analytical balance in a fume hood.

    • Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots in amber vials at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of 15-Keto Travoprost using LC-MS/MS (General Workflow)

  • Sample Preparation:

    • Thaw a fresh aliquot of the 15-Keto Travoprost stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate mobile phase or a compatible solvent to create a calibration curve.

    • Prepare experimental samples by diluting them to fall within the range of the calibration curve.

    • Add an appropriate internal standard to all calibration standards and samples.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to operate in negative ion mode for electrospray ionization (ESI).

    • Monitor the specific parent-to-product ion transitions for 15-Keto Travoprost and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 15-Keto Travoprost in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_degradation Hypothetical Degradation Pathway 15_Keto_Travoprost 15-Keto Travoprost Hydrolysis_Product Hydrolysis (e.g., Travoprost Free Acid Analogue) 15_Keto_Travoprost->Hydrolysis_Product High/Low pH Oxidation_Product Oxidation Product 15_Keto_Travoprost->Oxidation_Product Oxygen, Light Isomerization_Product Isomerization Product 15_Keto_Travoprost->Isomerization_Product Heat

Caption: Hypothetical degradation pathways for 15-Keto Travoprost.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Receive/Synthesize 15-Keto Travoprost Stock_Prep Prepare Concentrated Stock Solution (e.g., in Ethanol at -80°C) Start->Stock_Prep Working_Prep Prepare Fresh Working Solution (Aqueous Buffer) Stock_Prep->Working_Prep Experiment Perform Experiment Working_Prep->Experiment Analysis Quantify Concentration (LC-MS/MS) Experiment->Analysis Data_Eval Evaluate Data for Degradation Analysis->Data_Eval Troubleshoot Troubleshoot Protocol Data_Eval->Troubleshoot Degradation Detected End End: Validated Results Data_Eval->End No Significant Degradation Troubleshoot->Stock_Prep

Caption: Workflow for handling 15-Keto Travoprost and assessing stability.

References

Navigating the Separation of Travoprost Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by our dedicated team of analytical scientists, this technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Travoprost and its impurities. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Travoprost that I should be monitoring?

A1: During the synthesis of Travoprost and upon its degradation, several related substances can emerge. Key impurities to monitor include Travoprost related compound A (the free acid form), the 15-epi diastereomer, the 5,6-trans isomer, and the 15-keto derivative.[1][2] Forced degradation studies have shown that Travoprost is susceptible to degradation under basic and, to a lesser extent, acidic conditions.[3]

Q2: What is a typical starting HPLC method for Travoprost impurity analysis?

A2: A common starting point for separating Travoprost and its impurities is a reversed-phase HPLC method using a C18 column. The United States Pharmacopeia (USP) suggests a method utilizing a 4.6-mm × 15-cm L1 packing column with a mobile phase consisting of acetonitrile and an aqueous solution of sodium 1-octanesulfonate, adjusted to a pH of 3.5 with phosphoric acid.[4] Detection is typically carried out at 220 nm.

Q3: Why is the pH of the mobile phase critical for good peak shape?

A3: Travoprost and its primary degradation product, Travoprost free acid, are acidic compounds. The pH of the mobile phase plays a crucial role in controlling the ionization of these analytes. At a pH well below their pKa, they will be in their neutral, less polar form, leading to better retention and sharper, more symmetrical peaks on a reversed-phase column. An inadequately buffered or improperly pH-adjusted mobile phase can lead to peak tailing.

Q4: My Travoprost peak is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for Travoprost is a common issue, often related to secondary interactions with the stationary phase or issues with the mobile phase. Here are some potential causes and solutions:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., around 2.5-3.5) to suppress the ionization of the carboxylic acid group on Travoprost and its acidic impurities.[1][4]

  • Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize interactions with residual silanols on the silica support.

  • Ion-Pairing Agents: The use of an ion-pairing agent, such as sodium 1-octanesulfonate as mentioned in the USP method, can help to improve the peak shape of acidic analytes.[4]

  • Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Try washing your column with a strong solvent.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues you may encounter during the HPLC separation of Travoprost impurities.

Problem 1: Poor Resolution Between Travoprost and its Isomers (e.g., 5,6-trans isomer)
  • Symptom: Peaks for Travoprost and a known isomer are not baseline separated, making accurate quantification difficult.

  • Troubleshooting Workflow:

G start Poor Resolution of Isomers check_gradient Is the method gradient or isocratic? start->check_gradient adjust_gradient Modify the gradient slope. A shallower gradient can improve resolution. check_gradient->adjust_gradient Gradient adjust_isocratic Adjust the mobile phase composition. Decrease the percentage of the organic solvent. check_gradient->adjust_isocratic Isocratic check_column Evaluate the column. Is it the correct phase? Is it old? adjust_gradient->check_column adjust_isocratic->check_column new_column Try a new column or a different stationary phase (e.g., Phenyl-Hexyl). check_column->new_column check_flow_rate Optimize the flow rate. A lower flow rate can increase resolution. new_column->check_flow_rate resolution_achieved Resolution Achieved check_flow_rate->resolution_achieved

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Peak Tailing of the Travoprost Free Acid Impurity
  • Symptom: The peak for Travoprost free acid (Travoprost Related Compound A) shows significant asymmetry, with a pronounced tail.

  • Troubleshooting Workflow:

G start Peak Tailing of Acidic Impurity check_ph Verify Mobile Phase pH. Is it sufficiently low (e.g., < 3.5)? start->check_ph adjust_ph Adjust pH with an appropriate acid (e.g., phosphoric acid). check_ph->adjust_ph No check_buffer Is the mobile phase buffered? check_ph->check_buffer Yes symmetric_peak Symmetric Peak Achieved adjust_ph->symmetric_peak add_buffer Incorporate a suitable buffer (e.g., phosphate buffer). check_buffer->add_buffer No consider_ion_pair Consider adding an ion-pairing reagent. check_buffer->consider_ion_pair Yes add_buffer->symmetric_peak consider_ion_pair->symmetric_peak

Caption: Troubleshooting workflow for acidic impurity peak tailing.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Travoprost and its impurities.

Protocol 1: HPLC Method for the Determination of Travoprost and its Related Substances

This method is adapted from published literature and is suitable for identifying and quantifying key impurities.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex LUNA Phenyl-Hexyl (150 mm x 3.0 mm, 3 µm).

  • Mobile Phase:

    • A: 20 mmol·L-1 sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid).

    • B: Methanol.

    • C: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting condition with a high percentage of mobile phase A, gradually increasing the percentage of B and C, is recommended.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of Travoprost and identifying potential degradation products.[3][5]

  • Acid Hydrolysis: Treat a solution of Travoprost with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat a solution of Travoprost with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Travoprost with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of Travoprost to dry heat (e.g., 70 °C).

  • Photolytic Degradation: Expose a solution of Travoprost to UV light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, such as the one described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative data from various HPLC methods for Travoprost analysis.

Table 1: Chromatographic Conditions for Travoprost Analysis

ParameterMethod 1 (USP)[4]Method 2[1]Method 3[6]
Column L1 packing (e.g., C18), 4.6 x 150 mmPhenyl-Hexyl, 3.0 x 150 mm, 3 µmHypersil BDS C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and sodium 1-octanesulfonate solution (pH 3.5)Gradient of sodium heptane sulfonate (pH 2.5), methanol, and acetonitrileWater (pH 2 with OPA) and Methanol (85:15 v/v)
Flow Rate 2.0 mL/min0.5 mL/min0.8 mL/min
Detection 220 nm220 nm233 nm
Column Temp. Not specified40 °C40 °C

Table 2: Validation Parameters for Travoprost HPLC Methods

ParameterMethod A[1]Method B[6]
Linearity Range (Travoprost) 0.02 - 219.29 µg/mL25% to 150% of working concentration
LOD (Travoprost) 2 ng0.002 µg/mL
LOQ (Travoprost) Not specified0.007 µg/mL
Recovery 99.7%Not specified

Mandatory Visualizations

Travoprost Signaling Pathway

Travoprost is a prostaglandin F2α analog that lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[7][8][9]

G travoprost Travoprost (Prodrug) corneal_esterases Corneal Esterases travoprost->corneal_esterases travoprost_acid Travoprost Acid (Active Drug) corneal_esterases->travoprost_acid fp_receptor Prostaglandin F Receptor (FP) travoprost_acid->fp_receptor signaling_cascade Intracellular Signaling Cascade fp_receptor->signaling_cascade mmp_upregulation Upregulation of Matrix Metalloproteinases (MMPs) signaling_cascade->mmp_upregulation ecm_remodeling Extracellular Matrix Remodeling in Ciliary Muscle mmp_upregulation->ecm_remodeling increased_outflow Increased Uveoscleral Outflow ecm_remodeling->increased_outflow iop_reduction Reduction of Intraocular Pressure increased_outflow->iop_reduction

Caption: Mechanism of action of Travoprost in lowering intraocular pressure.

This technical support center provides a comprehensive resource for optimizing the HPLC separation of Travoprost and its impurities. By understanding the common challenges and employing the structured troubleshooting guides and detailed protocols, researchers can enhance the accuracy and robustness of their analytical methods.

References

Technical Support Center: Mass Spectrometry of Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of prostaglandin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these challenging lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of prostaglandin analogs by LC-MS/MS so challenging?

A1: The analysis of prostaglandin analogs by LC-MS/MS presents several analytical hurdles. Prostaglandins are often present at very low concentrations in biological samples, requiring highly sensitive detection methods.[1] Many prostaglandins are isomers, possessing the same molecular weight and similar chemical structures, which makes their differentiation challenging without high-resolution chromatographic separation.[1][2] Furthermore, some prostaglandins, like PGD₂, are chemically unstable and susceptible to degradation during sample collection, storage, and processing.[1][3] The complex nature of biological matrices can also introduce interferences and matrix effects, impacting the accuracy of quantification.[1][4]

Q2: What is the most effective ionization mode for prostaglandin analysis?

A2: Negative ion mode electrospray ionization (ESI) is typically the most effective for prostaglandin analysis. This is due to the presence of a carboxylic acid group in most prostaglandins, which readily forms a deprotonated molecule [M-H]⁻ under negative ESI conditions, leading to enhanced sensitivity.[1]

Q3: Why is the use of deuterated internal standards crucial in prostaglandin analysis?

A3: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is essential for accurate quantification.[1][5][6] These internal standards are chemically identical to the analytes of interest but have a different mass. They are added to the sample at the beginning of the workflow to correct for analyte losses during sample preparation and for variations in instrument response, such as matrix effects.[1][5]

Q4: How can I resolve isomeric prostaglandin analogs like PGE₂ and PGD₂?

A4: Since PGE₂ and PGD₂ are isomers with identical masses and similar fragmentation patterns, chromatographic separation is necessary for their accurate quantification.[2][3] This is typically achieved using high-resolution HPLC or UHPLC columns, such as a C18 or phenyl-hexyl column, with an optimized mobile phase gradient.[3][7] Chiral chromatography may be necessary for the separation of enantiomers.[2][8]

Q5: What are common causes of low signal intensity or poor sensitivity?

A5: Low signal intensity can be caused by several factors. These include low sample concentration, inefficient ionization, analyte degradation, or losses during sample preparation. To enhance sensitivity, optimize sample extraction and concentration steps, ensure the mass spectrometer is properly tuned and calibrated for your specific analytes, and use negative ion mode ESI.[1] Optimizing MS parameters such as collision energy and declustering potential for each specific prostaglandin metabolite can also maximize signal intensity.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, replace the guard column or the analytical column.[9][10]
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[9]
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10]
Incompatible Mobile Phase pH For silica-based columns, ensure the mobile phase pH is within the recommended range (typically 2-8) to prevent silica dissolution.
Issue 2: Low or No Signal
Possible Cause Troubleshooting Steps
No Analyte in Sample Prepare a fresh, known concentration of your prostaglandin standard and inject it to confirm instrument functionality.
Sample Degradation Prostaglandins can be unstable. Ensure proper storage conditions (typically -80°C) and minimize freeze-thaw cycles. For unstable analogs like PGD₂, sample preparation time should be minimized.[3]
Poor Ionization Confirm the mass spectrometer is in negative ion ESI mode. Check for a stable spray in the ion source. Clean the ion source if necessary. Optimize source parameters like capillary voltage and gas flows.
Incorrect MS/MS Transition Verify the precursor (Q1) and product (Q3) masses for your analyte and internal standard. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.
Sample Preparation Issues Evaluate your extraction recovery. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure complete evaporation of the solvent and proper reconstitution in a suitable solvent.
Issue 3: High Background or Baseline Noise
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover Inject a blank solvent run after a high-concentration sample to check for carryover. Implement a robust needle and injection port wash protocol.
Matrix Effects Matrix components co-eluting with the analyte can cause ion suppression or enhancement. Improve chromatographic separation to resolve the analyte from interfering matrix components.[1] Consider using a different sample preparation technique to remove more interferences.
Dirty Ion Source A contaminated ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source components.

Quantitative Data

Table 1: Common LC-MS/MS Parameters for Prostaglandin Analogs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Internal Standard
Prostaglandin E₂ (PGE₂)351.2271.2-22PGE₂-d₄
Prostaglandin D₂ (PGD₂)351.2271.2-22PGD₂-d₄
Prostaglandin F₂α (PGF₂α)353.2193.1-25PGF₂α-d₄
6-keto-Prostaglandin F₁α369.2163.1-256-keto-PGF₁α-d₄
Thromboxane B₂ (TXB₂)369.2169.1-25TXB₂-d₄
Latanoprost433.3235.2-Latanoprost-d₄
Bimatoprost416.3219.2--
Travoprost459.3261.2--

Note: Collision energies can vary significantly between different mass spectrometer models and should be optimized for your specific instrument.[3][11]

Table 2: Performance of Deuterated Internal Standards
Internal StandardAnalyte(s)MethodIntra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)Recovery (%)
PGE₂-d₄PGE₂, PGD₂LC-MS/MS0.57 - 4.521.26 - 2.4397.2 - 100.892.0 ± 4.9 (PGE₂)
PGD₂-d₄PGE₂, PGD₂LC-MS/MS0.57 - 4.521.26 - 2.4397.2 - 100.877.0 ± 3.0 (PGD₂)

Data compiled from a study on prostaglandin analysis in cell culture supernatants. Experimental conditions may vary.[3][5]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
  • Internal Standard Spiking: Add a deuterated internal standard mixture to each sample.[1]

  • Sample Acidification: Acidify the sample to approximately pH 3 with a dilute acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.

  • Elution: Elute the prostaglandins with a stronger organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Representative LC-MS/MS Analysis
  • HPLC System: A UHPLC system is recommended for optimal resolution.

  • Column: A high-resolution C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a column wash and re-equilibration. The specific gradient profile should be optimized for the target analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: General experimental workflow for prostaglandin analysis.

Troubleshooting_Tree Start Problem Observed Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Signal Low/No Signal? Poor_Peak_Shape->Low_Signal No Check_Column Check Column & Sample Solvent Poor_Peak_Shape->Check_Column Yes High_Background High Background? Low_Signal->High_Background No Check_Standard Inject Known Standard Low_Signal->Check_Standard Yes Check_Solvents Use Fresh LC-MS Grade Solvents High_Background->Check_Solvents Yes Reduce_Load Reduce Injection Volume/Concentration Check_Column->Reduce_Load Check_Source Check Ion Source & MS Parameters Check_Standard->Check_Source Optimize_Prep Optimize Sample Prep Check_Source->Optimize_Prep Run_Blank Run Blank Injection Check_Solvents->Run_Blank Clean_Source Clean Ion Source Run_Blank->Clean_Source

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Technical Support Center: Synthesis of 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges and improve yields in the synthesis of 9-Keto Travoprost.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound, a derivative of the prostaglandin F2α analog Travoprost, typically begins with a key intermediate known as the Corey lactone.[1][2] The strategy involves three main stages:

  • Construction of the two side chains: The lower (omega) side chain is typically introduced via a Horner-Wadsworth-Emmons (HWE) reaction, followed by stereoselective reduction of the resulting C-15 ketone.[3][4] The upper (alpha) side chain is then added using a Wittig reaction.[4][5]

  • Oxidation of the C-9 Hydroxyl: After constructing the full carbon skeleton and selectively protecting the C-11 and C-15 hydroxyl groups, the C-9 hydroxyl group is oxidized to a ketone.

  • Deprotection and Purification: The final step involves the removal of protecting groups to yield this compound, followed by rigorous purification to remove isomers and other impurities.[6]

Q2: My overall yield is low. Which synthetic steps are most critical to re-evaluate?

Low overall yield in a multi-step synthesis like that of this compound can stem from several stages. The most critical steps to investigate are:

  • Stereoselective Reduction of the C-15 Ketone: This step is crucial for establishing the correct stereochemistry. Inefficient reduction or poor stereocontrol leads to the formation of the (15S)-diastereomer, a significant impurity that is difficult to separate and lowers the yield of the desired (15R) product.[4][7]

  • Horner-Wadsworth-Emmons (HWE) and Wittig Reactions: The efficiency of these olefination reactions is paramount for building the side chains. Incomplete reactions or the formation of geometric isomers (Z-isomers) can significantly reduce the yield of the desired product.[3][6]

  • Protection/Deprotection Steps: The addition and removal of protecting groups must be high-yielding to be efficient.[8] Incomplete reactions or side reactions during these steps can lead to a complex mixture of products, complicating purification and reducing the isolated yield.

Q3: How can I improve the stereoselectivity of the C-15 ketone reduction?

Achieving high diastereoselectivity in the reduction of the C-15 ketone is essential. Chemoenzymatic and modern chemical methods have shown great success:

  • Chemoenzymatic Reduction: Utilizing a ketoreductase (KRED) enzyme can provide excellent diastereoselectivity (from 87:13 to 99:1 dr) under mild reaction conditions.[9][10]

  • Asymmetric Chemical Reduction: The use of Corey-Itsuno catalysts, such as CBS-oxazaborolidine with catecholborane, has been reported to achieve a diastereomeric excess (de) higher than 90-92%.[4] This is a significant improvement over older methods.

Q4: What are the best practices for the oxidation of the C-9 hydroxyl group to the ketone?

The oxidation of the C-9 hydroxyl group requires careful planning to avoid side reactions, particularly the oxidation of the C-11 and C-15 hydroxyls.

  • Selective Protection: Before oxidation, the C-11 and C-15 hydroxyl groups must be protected. Common protecting groups include silyl ethers (e.g., TBDMS) or p-phenylbenzoyl (PPB) esters.[3] An orthogonal protecting group strategy allows for selective deprotection later in the synthesis.[8]

  • Mild Oxidation Conditions: Use mild and selective oxidizing agents to convert the C-9 alcohol to a ketone. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using reagents like Dess-Martin periodinane (DMP). These methods are effective at moderate to low temperatures and minimize side reactions.

Q5: My final product is difficult to purify. What methods are recommended for removing persistent impurities?

The final purification of this compound can be challenging due to the presence of structurally similar impurities, such as the (15S)-diastereomer and the 5,6-trans geometric isomer.[6][7]

  • Crystallization: If the desired product is crystalline, repeated crystallization from different solvent systems can be a highly effective and scalable purification method.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For impurities that are very difficult to remove, such as the 5,6-trans isomer, preparative HPLC is a powerful technique. A normal-phase column (e.g., silica gel) with an eluent system like ethanol/n-hexane has been shown to be effective.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Conversion in HWE Reaction 1. Incomplete deprotonation of the phosphonate reagent.2. Degradation or impurity of the aldehyde intermediate.3. Suboptimal reaction temperature or time.1. Use a strong, cost-effective base like solid potassium hydroxide instead of more hazardous reagents like NaH.[4]2. Purify the aldehyde (e.g., by column chromatography) immediately before use.3. Monitor the reaction by TLC to determine the optimal reaction time and ensure completion.
Formation of 5,6-trans Isomer Isomerization of the cis-double bond during the Wittig reaction or subsequent workup/purification steps.1. Optimize Wittig reaction conditions (e.g., use of salt-free ylides).2. Employ preparative HPLC for efficient separation of the geometric isomers.[6]
Incomplete Deprotection 1. Protecting group is too stable for the chosen deprotection conditions.2. Insufficient reagent or reaction time.1. Ensure the deprotection conditions are appropriate for the specific protecting group used (e.g., TBAF for silyl groups, basic hydrolysis for esters).2. Increase the equivalents of the deprotection reagent and monitor the reaction to completion using TLC or LC-MS.
Significant C-15 Keto Impurity in Final Product Incomplete reduction of the C-15 ketone at the intermediate stage.1. Re-evaluate the C-15 reduction step; ensure sufficient reducing agent is used and the reaction goes to completion.2. Consider using a more robust reduction method, such as a CBS-catalyzed reduction, for higher conversion and selectivity.[4]

Appendices

Appendix A: Key Experimental Protocols

Protocol 1: Stereoselective Reduction of C-15 Ketone via CBS Catalysis

  • Objective: To reduce the C-15 enone to the desired (15R)-allylic alcohol with high diastereoselectivity.

  • Reagents: Enone intermediate, (R)-Me-CBS-oxazaborolidine (1 M in toluene), Catecholborane (1 M in THF), Toluene, Tetrahydrofuran (THF), Methanol, Saturated aq. Sodium Bicarbonate, Brine.

  • Procedure:

    • Dissolve the enone intermediate in anhydrous THF under a nitrogen atmosphere and cool the solution to -20°C.

    • Slowly add the (R)-Me-CBS-oxazaborolidine solution (approx. 0.1 equivalents) via syringe.

    • Add the catecholborane solution (approx. 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature between -20°C and -10°C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring progress by TLC.

    • Once the reaction is complete, quench by the slow addition of methanol at -20°C.

    • Warm the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Note: The use of CBS-oxazaborolidine and catecholborane can achieve a diastereomeric excess greater than 90-92%.[4]

Protocol 2: Purification by Preparative HPLC

  • Objective: To remove persistent impurities like the 5,6-trans isomer from the final product.

  • Equipment: Preparative HPLC system with a UV detector.

  • Stationary Phase: Silica gel column (e.g., Varian SepTech Si60, 10 μm particle size).[6]

  • Mobile Phase: A mixture of ethanol and n-hexane. A typical volumetric ratio is 5:95 (v/v).[6]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like isopropanol.[6]

    • Filter the sample solution through a 0.45 μm filter before injection.

    • Set the preparative HPLC system with the specified column and mobile phase. A typical flow rate might be around 250-300 mL/min with a column pressure of approximately 20 bar.[6]

    • Inject the sample and collect fractions based on the UV detector signal corresponding to the desired product.

    • Analyze the collected fractions for purity by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

  • Note: This method is particularly effective at increasing the purity by removing geometric isomers that are difficult to separate by other means.[6]

Appendix B: Data Presentation

Table 1: Comparison of C-15 Ketone Reduction Methods

Reduction Method Reagents Reported Diastereomeric Excess (de) / Selectivity Reference
CBS Catalyzed ReductionCBS-oxazaborolidine, Catecholborane>90-92% (de)[4]
Chemoenzymatic ReductionKetoreductase (KRED)87:13 to 99:1 (dr)[9][10]
DIP-Chloride ReductionDiisopinocampheylchloroborane~88.7% (de)[4]

Table 2: Example HPLC Purification Parameters for Travoprost

Parameter Condition Reference
Stationary Phase Silica Gel (10 μm particle size)[6]
Mobile Phase Ethanol / n-Hexane (5:95 v/v)[6]
Flow Rate 266 mL/min[6]
Pressure ~20 bar[6]
Target Impurity 5,6-trans-Travoprost[6]

Appendix C: Visual Diagrams

G General Synthetic Workflow Corey_Lactone Corey Lactone Intermediate Reduction_Lactone Lactone Reduction (e.g., DIBAL-H) Corey_Lactone->Reduction_Lactone Omega_Chain ω-Chain Addition (HWE Reaction) Reduction_Lactone->Omega_Chain Oxidation to Aldehyde Reduction_15 Stereoselective C-15 Reduction Omega_Chain->Reduction_15 Alpha_Chain α-Chain Addition (Wittig Reaction) Reduction_15->Alpha_Chain Protection Selective Protection (C-11, C-15 OH) Alpha_Chain->Protection Oxidation_9 C-9 OH Oxidation Protection->Oxidation_9 Deprotection Final Deprotection Oxidation_9->Deprotection Keto_Travoprost This compound Deprotection->Keto_Travoprost

High-level synthetic workflow for this compound.

G Troubleshooting Low Yield Start Low Overall Yield Identified Check_Stereo Check C-15 Diastereomeric Ratio (HPLC, NMR) Start->Check_Stereo Check_Olefination Review HWE/Wittig Conversion & Purity Start->Check_Olefination Check_Oxidation Review C-9 Oxidation Step Start->Check_Oxidation Check_Purification Evaluate Purification Losses Start->Check_Purification Stereo_Issue High % of (15S)-isomer? Check_Stereo->Stereo_Issue Olefination_Issue Low Conversion or Geometric Isomers? Check_Olefination->Olefination_Issue Oxidation_Issue Incomplete Oxidation? Check_Oxidation->Oxidation_Issue Optimize_Purification Optimize HPLC or Crystallization Conditions Check_Purification->Optimize_Purification Stereo_Issue->Check_Olefination No Optimize_Reduction Optimize C-15 Reduction (e.g., use CBS catalyst or KRED enzyme) Stereo_Issue->Optimize_Reduction Yes Olefination_Issue->Check_Oxidation No Optimize_Olefination Optimize Base/Solvent; Purify Aldehyde/Ketone Olefination_Issue->Optimize_Olefination Yes Oxidation_Issue->Check_Purification No Optimize_Oxidant Screen Oxidizing Agents/Conditions Oxidation_Issue->Optimize_Oxidant Yes

Troubleshooting workflow for diagnosing low synthesis yield.

Protecting group strategy for the synthesis of this compound.

References

minimizing interference in 9-Keto Travoprost bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Keto Travoprost bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and obtain reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A: this compound, also known as 15-Keto Travoprost, is a key metabolite of Travoprost, a synthetic prostaglandin F2α analog used in the treatment of glaucoma. Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its active free acid. This free acid is then metabolized to various inactive forms, including the 15-keto derivative.[1][2][3][4][5][6] Accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies, helping to understand the metabolism and clearance of the parent drug.

Q2: What is the most common type of bioassay for quantifying this compound?

A: For small molecules like prostaglandin metabolites, competitive enzyme-linked immunosorbent assays (ELISAs) are a common bioassay format. This type of assay is well-suited for high-throughput screening and can offer high sensitivity. The principle involves competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

Q3: What are the primary sources of interference in a this compound bioassay?

A: The main sources of interference include:

  • Cross-reactivity: Antibodies used in the assay may bind to structurally similar molecules, such as the parent drug (Travoprost), its free acid, or other prostaglandin metabolites.

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine, cell culture media) can interfere with the antibody-antigen binding, leading to inaccurate results.[7][8][9][10]

  • Analyte Stability: this compound may degrade during sample collection, storage, or processing, leading to an underestimation of its concentration.

Q4: How can I minimize matrix effects in my samples?

A: To minimize matrix effects, consider the following strategies:

  • Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances. A minimum dilution of 1:10 for human serum or plasma is often recommended for prostaglandin assays.[8]

  • Matrix-Matched Standards: Preparing the standard curve in a biological matrix that is similar to the samples and known to be free of the analyte can help to compensate for matrix effects.

  • Sample Purification: For complex matrices, solid-phase extraction (SPE) can be used to isolate prostaglandins from interfering components prior to the assay.[7]

Q5: How should I collect and store my samples to ensure the stability of this compound?

A: Prostaglandins can be unstable. To ensure the integrity of your samples:

  • Add a Cyclooxygenase (COX) Inhibitor: For serum and plasma samples, immediately add a COX inhibitor, such as indomethacin (approximately 10 µg/mL), to prevent the ex vivo synthesis of prostaglandins.[8][11]

  • Rapid Freezing and Proper Storage: If not analyzed immediately, samples should be rapidly frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.[1][7]

  • Thawing: When ready to use, thaw samples at 4°C.[7]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding
Possible Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Cross-Contamination Use fresh pipette tips for each standard and sample. Ensure plate sealers are applied firmly.
Incorrect Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration.
Inadequate Blocking Ensure the blocking buffer is fresh and incubate for the recommended time and temperature.
Substrate Issues Use fresh substrate and protect it from light. Ensure the stop solution is added promptly and mixed well.
Issue 2: Weak or No Signal
Possible Cause Troubleshooting Steps
Incorrect Reagent Preparation or Storage Confirm that all reagents were prepared according to the protocol and stored at the correct temperatures. Ensure reagents have not expired.
Low Analyte Concentration Concentrate the sample using techniques like solid-phase extraction (SPE).
Degraded Analyte Review sample collection and storage procedures to ensure analyte stability.
Incorrect Assay Procedure Double-check that all incubation times and temperatures were followed correctly.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate. Store as recommended and avoid repeated freeze-thaw cycles.
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Pipetting Inconsistency Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing when adding reagents to wells.
Incomplete Mixing Gently mix all reagents and samples thoroughly before adding them to the wells.
Uneven Temperature Across the Plate Ensure the entire plate is at the correct temperature during incubations. Avoid stacking plates.
Edge Effects Avoid using the outermost wells of the plate if edge effects are suspected. Fill the outer wells with assay buffer.

Data Presentation

Table 1: Representative Performance Characteristics of a this compound Competitive ELISA
Parameter Typical Value Description
Assay Range 10 - 2,500 pg/mLThe range of concentrations over which the assay is accurate and precise.
Sensitivity (LOD) ~5 pg/mLThe lowest concentration of this compound that can be distinguished from zero.
Intra-Assay Precision < 10% CVThe coefficient of variation within a single assay run.
Inter-Assay Precision < 15% CVThe coefficient of variation between different assay runs.
Sample Volume 50 - 100 µLThe typical volume of sample required per well.
Table 2: Illustrative Cross-Reactivity Profile for a this compound Immunoassay
Compound Cross-Reactivity (%) Significance
This compound 100%Target Analyte
Travoprost Free Acid < 5%The active form of the parent drug. Low cross-reactivity is desirable.
Travoprost < 1%The prodrug. Should have minimal cross-reactivity.
Prostaglandin F2α < 0.5%A structurally related endogenous prostaglandin.
Other Prostaglandins (PGE2, PGD2) < 0.1%Other major classes of prostaglandins.

Note: These values are illustrative and the actual cross-reactivity should be determined for each specific assay.

Experimental Protocols

Protocol 1: General Sample Preparation for Biological Fluids
  • Collection:

    • Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Add a COX inhibitor like indomethacin (to a final concentration of ~10 µg/mL).[8]

    • Serum: Allow blood to clot at room temperature for 30 minutes. Add a COX inhibitor.

    • Urine: Collect mid-stream urine in a sterile container.[9]

    • Cell Culture Supernatants: Collect the media and centrifuge to remove cells and debris.[9][11]

  • Processing:

    • Centrifuge blood samples at 1000 x g for 15 minutes to separate plasma or serum.[9]

    • Centrifuge urine and cell culture supernatants to remove any particulate matter.[7]

  • Storage:

    • If not for immediate use, aliquot samples into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[1][7]

  • Pre-Assay Preparation:

    • Thaw samples on ice or at 4°C.[7]

    • Dilute samples to the appropriate concentration with the provided assay buffer. The required dilution factor will depend on the expected analyte concentration and the specific biological matrix.

Protocol 2: Representative Competitive ELISA Procedure
  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the assay manual. Allow all reagents to reach room temperature before use.

  • Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Sample Incubation:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to all wells (except blanks).

    • Add the primary antibody to all wells (except blanks and non-specific binding wells).

    • Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature with shaking).

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes at room temperature).

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Assay Problem (e.g., High Background, Low Signal) check_reagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation start->check_reagents check_procedure Review Assay Protocol: - Incubation Times/Temps - Pipetting Technique - Washing Steps start->check_procedure check_samples Evaluate Samples: - Proper Collection/Storage - Potential Matrix Effects - Analyte Stability start->check_samples resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents Issue Found resolve_procedure Re-run Assay with Strict Adherence to Protocol check_procedure->resolve_procedure Deviation Found resolve_samples Optimize Sample Prep: - Dilution Series - Matrix-Matched Standards - Sample Purification (SPE) check_samples->resolve_samples Interference Suspected end_node Problem Resolved resolve_reagents->end_node resolve_procedure->end_node resolve_samples->end_node

Caption: A troubleshooting workflow for common bioassay issues.

G cluster_workflow Competitive ELISA Workflow prep 1. Prepare Reagents & Standards add_sample 2. Add Samples/Standards to Antibody-Coated Plate prep->add_sample add_conjugate 3. Add Enzyme-Conjugate (Labeled Analyte) add_sample->add_conjugate incubate 4. Incubate (Competition Occurs) add_conjugate->incubate wash1 5. Wash Plate incubate->wash1 add_substrate 6. Add Substrate wash1->add_substrate incubate2 7. Incubate (Color Development) add_substrate->incubate2 stop 8. Add Stop Solution incubate2->stop read 9. Read Absorbance stop->read analyze 10. Calculate Results read->analyze

Caption: A typical workflow for a competitive ELISA.

G cluster_pathway Travoprost (Parent Compound) Signaling Pathway travoprost Travoprost (Prodrug) esterases Corneal Esterases travoprost->esterases Hydrolysis travoprost_acid Travoprost Free Acid (Active Agonist) esterases->travoprost_acid fp_receptor Prostaglandin F Receptor (FP) (GPCR) travoprost_acid->fp_receptor Binds & Activates gq_protein Gq/11 Protein fp_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release Stimulates cellular_response Cellular Response (e.g., Increased Uveoscleral Outflow) dag->cellular_response ca_release->cellular_response

Caption: The signaling pathway of Travoprost's active metabolite.

References

Technical Support Center: 9-Keto Travoprost Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 9-Keto Travoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on addressing low signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is very low or completely absent. What are the primary areas I should investigate?

A weak or absent signal for this compound, a metabolite or impurity of Travoprost, is a common issue stemming from its low concentration in biological matrices and its specific chemical properties.[1] The problem can typically be traced back to one of three main areas: Sample Preparation, Liquid Chromatography (LC) conditions, or Mass Spectrometry (MS) settings.[2]

Start by systematically evaluating each stage of your analytical workflow. A logical troubleshooting process is crucial to efficiently identify the root cause without introducing additional variables. It's often effective to distinguish between a sample preparation problem and an instrument problem by first analyzing a freshly prepared, neat standard solution.[3] If the standard provides a strong signal, the issue likely lies within your sample extraction and cleanup procedure. If the standard also shows a low signal, the problem is with the LC-MS instrument itself.[2][3]

The following diagram outlines a general workflow for troubleshooting low signal intensity.

Low_Signal_Troubleshooting cluster_0 cluster_1 Initial Check cluster_2 Problem Area cluster_3 Troubleshooting Paths Start Low or No Signal Detected InjectStd Inject Fresh Neat Standard Start->InjectStd SamplePrep Sample Preparation Issue InjectStd->SamplePrep Signal is Good Instrument LC-MS Instrument Issue InjectStd->Instrument Signal is Still Low CheckRecovery Optimize Extraction (SPE/LLE) SamplePrep->CheckRecovery CheckMatrix Evaluate Matrix Effects (Ion Suppression) SamplePrep->CheckMatrix CheckStability Assess Analyte Stability (Degradation) SamplePrep->CheckStability CheckLC Verify LC System (Leaks, Pumps, Column) Instrument->CheckLC CheckMS Verify MS Settings (Tune, Gas, Voltages) Instrument->CheckMS CheckSource Clean Ion Source Instrument->CheckSource

Caption: Troubleshooting decision tree for low signal analysis.
Q2: How can I optimize my sample preparation to improve the recovery of this compound?

Low recovery during sample preparation is a primary cause of poor signal intensity, especially for prostaglandins which are often present at low concentrations.[1] The key is to efficiently extract the analyte from the sample matrix while removing interfering substances.

Troubleshooting Steps:

  • Optimize Extraction Technique :

    • Solid-Phase Extraction (SPE) : This is a highly effective method for cleaning up and concentrating prostaglandins from biological fluids.[1] Ensure the sorbent chemistry is appropriate. For prostaglandins, which are acidic, a mixed-mode or polymer-based sorbent often works well.

    • Liquid-Liquid Extraction (LLE) : LLE is another viable option. The choice of an appropriate organic solvent is critical for high extraction efficiency.[1]

  • Adjust Sample pH : Travoprost and its metabolites contain a carboxylic acid group.[1] Acidifying the sample (e.g., with formic acid) to a pH below the pKa of the carboxyl group will protonate it, making the molecule less polar and improving its retention on reverse-phase SPE sorbents and its extraction into organic solvents.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : Adding a deuterated internal standard for a related prostaglandin at the beginning of the sample preparation process is crucial.[1] It co-elutes with the analyte and experiences similar extraction losses and matrix effects, allowing for accurate quantification even with variable recovery.[1]

  • Minimize Degradation : Prostaglandins can be unstable.[1] Keep samples on ice or at 4°C during processing and avoid prolonged exposure to harsh pH conditions or high temperatures.

The following table summarizes common extraction techniques and considerations.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid and liquid phase.Differential partitioning between two immiscible liquid phases.
Typical Sorbent Reversed-phase (C18), Mixed-Mode Cation Exchange.N/A
Typical Solvent Ethyl Acetate, Methyl tert-butyl ether (MTBE).Acetonitrile, Ethyl Acetate.
Pros High concentration factor, cleaner extracts, potential for automation.Low cost, simple procedure.
Cons Higher cost per sample, requires method development.Can be labor-intensive, may form emulsions, less clean extracts.
Key Tip Ensure proper conditioning of the sorbent and use optimized wash and elution solvents.Vigorously vortex to ensure complete extraction but allow phases to fully separate.
Q3: What are the recommended LC-MS/MS parameters for sensitive detection of this compound?

Achieving high sensitivity requires optimizing both the liquid chromatography separation and the mass spectrometer's detection parameters. Since this compound is an impurity/metabolite of Travoprost, parameters for Travoprost and its main metabolite, Travoprost acid, serve as an excellent starting point.[4][5]

Liquid Chromatography (LC) Recommendations:

  • Column : A high-resolution reversed-phase column (e.g., C18) is recommended to separate the analyte from matrix components and potential isomers.[1]

  • Mobile Phase : A typical mobile phase consists of acetonitrile or methanol with water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[5]

  • Ionization Mode : Due to the presence of the carboxylic acid group, prostaglandins ionize most effectively in negative ion mode electrospray ionization (ESI-).[1][6]

Mass Spectrometry (MS) Recommendations:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[5] While specific MRM transitions for this compound (MW: 498.5 g/mol ) must be determined empirically by infusing a pure standard, the fragmentation patterns of related prostaglandins provide valuable clues.[7][8] For Travoprost acid (a close analog), a common fragmentation involves the loss of the trifluoromethylphenolate group.[4]

The following table provides starting parameters based on published data for Travoprost, which should be optimized for this compound.

ParameterRecommended Setting / ValueRationale
Ionization Mode Electrospray Ionization (ESI), NegativeProstaglandins readily form [M-H]⁻ ions.[1]
Precursor Ion (Q1) m/z 497.5 ([M-H]⁻)Based on the molecular weight of this compound (498.5).[7]
Product Ion(s) (Q3) To be determined by infusionOptimize by infusing a standard and finding the most stable, abundant fragments.
Collision Energy (CE) Optimize empirically (e.g., 15-40 eV)Varies by instrument; tune for maximum product ion intensity.[9]
Desolvation Temp. ~350-550 °CEnsures efficient droplet desolvation in the ion source.[5]
Capillary Voltage ~3.0-4.5 kVCreates the electric field for ion formation; optimize for stable spray.[5]

The diagram below illustrates the general analytical workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionize (ESI-) Separate->Ionize Detect Detect (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: General workflow for this compound bioanalysis.
Q4: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10] This is a significant challenge in LC-MS/MS bioanalysis and a common cause of low signal and poor reproducibility.[9][10]

Confirming Matrix Effects:

The most common method is the post-extraction spike comparison .

  • Extract a blank matrix sample (containing no analyte).

  • Prepare a neat solution of this compound at a known concentration in the final mobile phase.

  • Spike the blank matrix extract with the analyte to the same final concentration as the neat solution.

  • Analyze both the spiked extract and the neat solution.

  • Calculate the matrix effect using the formula:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Mitigating Matrix Effects:

  • Improve Sample Cleanup : Use a more rigorous or selective extraction method (e.g., a different SPE sorbent) to better remove interfering compounds like phospholipids.[11]

  • Optimize Chromatography : Adjust the LC gradient to better separate the this compound peak from the region where matrix components elute (often early in the run).[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be suppressed or enhanced to the same degree, ensuring the peak area ratio remains constant and quantification is accurate.

  • Dilute the Sample : If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[12]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

1. Scope: This protocol describes a general procedure for the extraction and concentration of this compound from human plasma using a reversed-phase SPE cartridge.

2. Materials:

  • Human plasma (K2-EDTA)

  • This compound and a suitable Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (reagent grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

3. Procedure:

  • Sample Pre-treatment :

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of SIL-IS working solution.

    • Add 500 µL of 2% aqueous formic acid to acidify the sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning :

    • Place SPE cartridges on the vacuum manifold.

    • Wash with 1 mL of Methanol.

    • Equilibrate with 1 mL of water containing 0.1% formic acid. Do not allow the sorbent bed to go dry.

  • Sample Loading :

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the cartridge at a flow rate of ~1 mL/min.

  • Washing :

    • Wash the cartridge with 1 mL of 5% Methanol in water (containing 0.1% formic acid) to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution :

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 1 mL of Methanol.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex to dissolve.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrument Setup

1. Scope: This protocol provides a starting point for setting up an LC-MS/MS system for the analysis of this compound. Parameters must be optimized for the specific instrument used.

2. LC System:

  • Column : C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[5]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Gradient :

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 5.0 min: 30% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 30% B

    • 6.1 - 8.0 min: Hold at 30% B (re-equilibration)

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

3. MS/MS System:

  • Instrument : Triple Quadrupole Mass Spectrometer.

  • Ionization Mode : ESI Negative.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters :

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Analyte-Specific Parameters (To be optimized via infusion) :

    • This compound : Precursor (Q1): 497.5 m/z -> Product (Q3): Optimize for the most stable fragment.

    • Internal Standard : Precursor (Q1): [M-H]⁻ of IS -> Product (Q3): Optimize.

    • Dwell Time : 50-100 ms per transition.

References

Technical Support Center: Purification of 9-Keto Fluprostenol Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 9-Keto Fluprostenol isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 9-Keto Fluprostenol isopropyl ester?

A1: Based on the analysis of related prostaglandin analogues like Travoprost, the common impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route and can include starting materials, intermediates, and by-products.

  • Isomeric Impurities: These have the same molecular formula but different spatial arrangements. Common isomers include:

    • 5,6-trans isomer: An isomer where the double bond in the alpha chain is in the trans configuration instead of the desired cis configuration.

    • 15-epi diastereomer: An epimer with the opposite stereochemistry at the C-15 hydroxyl group.

  • Degradation Products: These are formed by the chemical breakdown of the 9-Keto Fluprostenol isopropyl ester molecule.

Q2: What are the primary degradation pathways for 9-Keto Fluprostenol isopropyl ester?

A2: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The isopropyl ester group is susceptible to hydrolysis, which would cleave it to form 9-Keto Fluprostenol (the free acid).[1][2] This reaction can be catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation: The ketone and alcohol functionalities, as well as the double bonds, are potential sites for oxidation.[3][4][5] Forced degradation studies often use agents like hydrogen peroxide to simulate oxidative stress.[3]

Q3: What analytical techniques are best suited for assessing the purity of 9-Keto Fluprostenol isopropyl ester?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of prostaglandin analogues.[6][7] Key considerations for an effective HPLC method include:

  • Column: A reversed-phase C18 column is commonly used for separating prostaglandins and their impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (often with a pH of 2.5-3.5) and an organic solvent like acetonitrile is typically employed.

  • Detection: UV detection at a wavelength of approximately 220 nm is generally suitable for these compounds.

A "stability-indicating" HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities, allowing for accurate quantification of all components.

Troubleshooting Guides

Issue 1: Poor resolution between 9-Keto Fluprostenol isopropyl ester and its isomers in HPLC.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the gradient profile of the mobile phase. A shallower gradient can often improve the separation of closely eluting isomers. Experiment with different organic modifiers (e.g., methanol instead of or in addition to acetonitrile).
Inappropriate Column Chemistry If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Incorrect pH of the Mobile Phase The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of acidic and basic compounds. Optimize the pH to maximize the difference in retention times between the isomers.
Issue 2: Presence of a significant peak corresponding to the free acid (9-Keto Fluprostenol).

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis during Sample Preparation or Storage Ensure that samples are prepared in a neutral, anhydrous solvent and stored at low temperatures (e.g., -20°C) to minimize hydrolysis. Avoid prolonged exposure to aqueous or alcoholic solutions, especially at non-neutral pH.
Hydrolysis during Purification If using a purification method with aqueous or alcoholic mobile phases, ensure the pH is controlled and the purification is carried out as quickly as possible. Consider using normal-phase chromatography with non-aqueous solvents if hydrolysis is a persistent issue.
Issue 3: Appearance of unknown peaks in the chromatogram after storage.

Possible Causes & Solutions:

CauseRecommended Solution
Oxidative Degradation Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. The use of antioxidants in the formulation can also be considered for long-term storage.
Thermal Degradation Store the compound at the recommended low temperature and avoid repeated freeze-thaw cycles.
Issue 4: Peak tailing or broadening in HPLC analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with the Stationary Phase The presence of free silanol groups on the silica-based column can interact with the analyte, causing peak tailing.[8] Using an end-capped column or adding a competing base to the mobile phase can mitigate this effect. Lowering the mobile phase pH can also help by protonating the silanol groups.[9]
Column Overload Injecting too much sample can lead to peak distortion.[8][9] Dilute the sample and re-inject to see if the peak shape improves.
Extra-column Volume Excessive tubing length or a void at the head of the column can cause band broadening.[9] Ensure that all connections are made with minimal dead volume and that the column is properly packed.

Quantitative Data

The following table summarizes typical purity levels and impurity thresholds for prostaglandin analogues based on literature. Specific values for 9-Keto Fluprostenol isopropyl ester may vary depending on the synthetic route and purification process.

ParameterTypical Value/ThresholdReference
Purity of Final Product> 99.0%General pharmaceutical standards
Individual Unspecified Impurity< 0.10%ICH Guidelines
Total Impurities< 1.0%ICH Guidelines

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This protocol is a representative method for the analysis of 9-Keto Fluprostenol isopropyl ester and its potential impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: Reversed-phase C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Preparative HPLC Purification

This protocol outlines a general approach to preparative HPLC for the purification of 9-Keto Fluprostenol isopropyl ester.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: Normal-phase silica, 21.2 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized based on analytical scale separations.

  • Flow Rate: 15-20 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the crude product in the mobile phase to the highest possible concentration without causing precipitation.

  • Injection: Perform multiple injections, ensuring not to overload the column.

  • Fraction Collection: Collect fractions based on the elution of the main peak, with separate collection of early and late eluting fractions for analysis of impurities.

Visualizations

degradation_pathway main 9-Keto Fluprostenol Isopropyl Ester hydrolysis_product 9-Keto Fluprostenol (Free Acid) main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Degradation Products main->oxidation_product Oxidation ([O])

Caption: Primary degradation pathways of 9-Keto Fluprostenol isopropyl ester.

purification_workflow start Crude Product col_chrom Column Chromatography (e.g., Silica Gel) start->col_chrom Initial Purification hplc_prep Preparative HPLC col_chrom->hplc_prep Fraction Enrichment purity_check Purity Analysis (Analytical HPLC) hplc_prep->purity_check Fraction Analysis purity_check->hplc_prep Repurify if needed final_product Pure 9-Keto Fluprostenol Isopropyl Ester purity_check->final_product Purity > 99%

Caption: A typical multi-step purification workflow for prostaglandins.

References

Technical Support Center: Ensuring Reproducibility in Travoprost Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with Travoprost and its metabolites. While 9-Keto Travoprost is available as an analytical reference standard, the primary and most studied keto-metabolite in biological systems is 15-Keto Travoprost.[1][2][3][4][5] This center will focus on the parent drug, Travoprost, its active form, and the well-documented 15-Keto metabolite to ensure experimental relevance and robustness.

Frequently Asked Questions (FAQs)

Q1: What is Travoprost and how does it work? A1: Travoprost is a synthetic prostaglandin F2α (PGF2α) analog.[6][7] It is an isopropyl ester prodrug, meaning it is inactive until hydrolyzed by esterases, primarily in the cornea, into its biologically active free acid form.[6][8][9] This active metabolite is a selective agonist for the Prostaglandin F (FP) receptor.[6][10] Activation of the FP receptor is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[9][10]

Q2: What is the relationship between Travoprost, this compound, and 15-Keto Travoprost? A2:

  • Travoprost is the prodrug administered.[6]

  • Travoprost Free Acid is the biologically active form after hydrolysis.[8]

  • 15-Keto Travoprost is a key, inactive metabolite formed systemically via oxidation of the 15-hydroxyl group of the travoprost free acid.[2][7][8] It is often studied as a Travoprost impurity or degradation product.[3][5][11]

  • This compound is a recognized chemical compound available as a reference standard for analytical purposes, such as method development and quality control.[12][13][14] However, it is not described as a primary metabolite in the available pharmacological literature.

Q3: What are the key pharmacokinetic parameters of Travoprost? A3: Following topical ocular administration, Travoprost is rapidly absorbed through the cornea and hydrolyzed to its active free acid. Plasma concentrations of the active form are typically very low (often below 0.01 ng/mL) and are reached within 30 minutes. The mean terminal half-life of the active free acid is approximately 45 minutes, indicating rapid systemic elimination.[7][8][9]

Q4: How should Travoprost and its keto-derivatives be stored to ensure stability? A4: Travoprost ophthalmic solutions should be stored between 2°C and 25°C (36°F - 77°F).[10] For analytical standards like 15-Keto Travoprost, long-term storage in a refrigerator at 2-8°C, protected from light in an amber vial and under an inert atmosphere, is recommended.[4][5] Always consult the manufacturer's data sheet for specific storage instructions.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Stock Solutions

Reproducibility starts with accurately prepared reagents. Due to the hydrophobic nature of prostaglandin analogs, proper solubilization is critical.

Objective: To prepare a high-concentration stock solution of Travoprost or its keto-metabolites for use in in vitro experiments.

Materials:

  • Travoprost (or 15-Keto Travoprost) analytical standard

  • Anhydrous organic solvent (e.g., DMSO, Ethanol, or Dimethyl Formamide)

  • Sterile, airtight glass vials

  • Calibrated precision micro-pipettes

Methodology:

  • Solvent Selection: Travoprost is very soluble in solvents like acetonitrile, methanol, and chloroform, but practically insoluble in water.[10] For biological experiments, DMSO or ethanol are common choices.

  • Preparation:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the compound in the chosen anhydrous solvent to a high concentration (e.g., 10 mg/mL).

    • Vortex gently until the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots in airtight, light-protected vials at -20°C or -80°C. Consult the supplier's certificate of analysis for recommended storage duration.

  • Aqueous Dilution: For experiments, dilute the stock solution into your aqueous cell culture medium or buffer immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To verify the purity of Travoprost and quantify related substances, including the 15-Keto derivative.

Methodology (based on USP guidelines): [15]

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 2.18 mg/mL of sodium 1-octanesulfonate in water, adjusted to pH 3.5 with phosphoric acid).[15]

  • Column: L1 packing (C18), 4.6-mm × 15-cm; 5-µm particle size.

  • Detector: UV at 220 nm.

  • Flow Rate: 2.0 mL/min.

  • Standard Solution: Prepare a known concentration of USP Travoprost Reference Standard (e.g., 0.04 mg/mL).

  • Sample Solution: Use the experimental solution, diluted if necessary.

  • Analysis: The retention time of the main peak in the sample should correspond to the standard. Impurities like 15-Keto Travoprost will have different retention times and can be quantified using their relative response factors.[15]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Recommended Solution(s)
High variability between experimental replicates. 1. Compound Instability: Degradation due to improper storage or repeated freeze-thaw cycles. 2. Incomplete Solubilization: Compound precipitating out of aqueous solution. 3. Pipetting Errors. 1. Prepare fresh dilutions from a new stock aliquot for each experiment. Verify storage conditions. 2. Visually inspect media for precipitation after adding the compound. Pre-dilute in a small volume of media before adding to the full volume. 3. Use calibrated pipettes and proper technique.
Loss of biological activity over time. 1. Hydrolysis/Degradation: The ester prodrug (Travoprost) can hydrolyze. The active free acid can be metabolized/oxidized. 2. Adsorption: The hydrophobic compound may adsorb to plastic surfaces (e.g., pipette tips, tubes).1. Use freshly prepared solutions. Store stock solutions in glass vials at ≤ -20°C. 2. Use low-adhesion polypropylene labware. Pre-rinsing pipette tips with the solution can help mitigate loss.
Unexpected cellular toxicity or off-target effects. 1. High Solvent Concentration: The final concentration of DMSO or ethanol may be toxic to cells. 2. Compound Purity: The presence of impurities or degradation products (like the 15-keto derivative) could have unintended effects.1. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.1%). Run a solvent-only vehicle control. 2. Verify the purity of your compound via HPLC. If possible, obtain a fresh, high-purity batch.
Inconsistent results in different cell batches. 1. Variable FP Receptor Expression: The level of the target FP receptor may vary with cell passage number, density, or differentiation state.1. Standardize cell culture conditions (passage number, seeding density). 2. Periodically verify FP receptor expression via qPCR or Western blot.

Data Summary Tables

Table 1: Pharmacokinetic Properties of Travoprost

Parameter Value Source
Peak Plasma Concentration (Cmax) <0.01 to 0.052 ng/mL [8]
Time to Peak Concentration (Tmax) ~30 minutes [6][8]
Terminal Elimination Half-Life (Free Acid) ~45 minutes [7][8][9]
Half-Life in Aqueous Fluid ~1.5 hours [7]

| Excretion | Primarily renal (as metabolites) |[7] |

Table 2: Physicochemical and Storage Information

Compound Molecular Formula Molecular Weight ( g/mol ) Recommended Storage
Travoprost C₂₆H₃₅F₃O₆ 500.55 2°C to 25°C (Solution)

| 15-Keto Travoprost | C₂₆H₃₃F₃O₆ | 498.53 | 2°C to 8°C (Refrigerator, Inert Atmosphere) |

Visualizing Pathways and Workflows

Travoprost Activation and FP Receptor Signaling

The following diagram illustrates the conversion of the Travoprost prodrug to its active form and the subsequent G-protein coupled receptor signaling cascade upon binding to the FP receptor.

Travoprost_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FP_receptor FP Receptor (GPCR) Gq Gαq FP_receptor->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases hydrolysis Travoprost_Acid Travoprost Free Acid (Active Drug) Travoprost_Acid->FP_receptor binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., MAPK pathway, Gene Expression) Ca_release->Downstream PKC->Downstream Esterases->Travoprost_Acid

Travoprost activation and FP receptor signaling pathway.
Experimental Workflow for a Cell-Based Assay

This workflow outlines the key steps for a reproducible in vitro experiment, from solution preparation to data analysis.

Experimental_Workflow A 1. Prepare Stock Solution (e.g., 10 mg/mL in DMSO) C 3. Prepare Working Dilutions (Dilute stock in media just before use) A->C B 2. Culture Cells (Standardize passage, density) D 4. Treat Cells (Include Vehicle & Untreated Controls) B->D C->D E 5. Incubate (Standardized time, temp, CO₂) D->E F 6. Perform Assay (e.g., qPCR, ELISA, Viability) E->F G 7. Data Analysis (Normalize to controls) F->G

Workflow for a reproducible cell-based experiment.
Troubleshooting Logic Flow

When encountering inconsistent results, this logical flow can help diagnose the potential source of the problem.

Troubleshooting_Flow Start Inconsistent Results Observed Check_Reagents Are reagents fresh? (Stock aliquots, media) Start->Check_Reagents Check_Cells Are cell conditions consistent? (Passage #, density) Check_Reagents->Check_Cells Yes Make_Fresh Prepare fresh stock and working solutions Check_Reagents->Make_Fresh No Check_Protocol Was the protocol followed exactly? (Incubation time, volumes) Check_Cells->Check_Protocol Yes Standardize_Cells Use a new, low-passage vial of cells Check_Cells->Standardize_Cells No Review_Protocol Review protocol with a colleague. Check calculations. Check_Protocol->Review_Protocol No Purity_Check Verify compound purity with HPLC Check_Protocol->Purity_Check Yes Make_Fresh->Start Re-run Standardize_Cells->Start Re-run Review_Protocol->Start Re-run

A logical flow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Analysis of 9-Keto Travoprost and Travoprost Activity for Ocular Hypotensive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of Travoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma, and its derivative, 9-Keto Travoprost. The information presented herein is intended to support research and development efforts in the field of ophthalmology and glaucoma treatment.

Introduction

Travoprost is a synthetic prostaglandin F2α analog that has been a mainstay in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a prodrug, which upon topical administration to the eye, is hydrolyzed by corneal esterases to its active form, travoprost free acid.[1][4] This active metabolite is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][4] In contrast, this compound, also known as 9-keto Fluprostenol, is a derivative of Travoprost's active metabolite, fluprostenol.[5][6] It is characterized by the oxidation of the hydroxyl group at the C-9 position to a ketone. This structural modification is anticipated to shift its primary activity towards the prostaglandin E (EP) receptors, making it a potential EP receptor agonist.[6][7]

Mechanism of Action and Signaling Pathways

Travoprost exerts its intraocular pressure (IOP)-lowering effect primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The predominant signaling pathway involves the coupling of the activated FP receptor to Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral and trabecular outflow of aqueous humor, thereby reducing IOP.[8][9]

This compound is expected to act as an agonist at EP receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and initiating distinct signaling cascades. EP1 receptors are coupled to Gq, leading to a similar pathway as FP receptors. EP2 and EP4 receptors are coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels. The specific EP receptor subtype(s) targeted by this compound and the resulting downstream effects on aqueous humor dynamics are yet to be fully elucidated.

G_Protein_Signaling_Pathways cluster_FP Travoprost (FP Receptor) cluster_EP This compound (Potential EP Receptor Pathways) Travoprost Travoprost (Travoprost free acid) FP_Receptor FP Receptor Travoprost->FP_Receptor Gq_FP Gq FP_Receptor->Gq_FP PLC_FP PLC Gq_FP->PLC_FP PIP2_FP PIP2 PLC_FP->PIP2_FP IP3_FP IP3 PIP2_FP->IP3_FP hydrolysis DAG_FP DAG PIP2_FP->DAG_FP hydrolysis Ca_Release_FP ↑ Intracellular Ca²⁺ IP3_FP->Ca_Release_FP PKC_Activation_FP PKC Activation DAG_FP->PKC_Activation_FP Outflow_FP ↑ Uveoscleral & Trabecular Aqueous Outflow Ca_Release_FP->Outflow_FP PKC_Activation_FP->Outflow_FP Keto_Travoprost This compound EP1_Receptor EP1 Receptor Keto_Travoprost->EP1_Receptor EP24_Receptor EP2/EP4 Receptors Keto_Travoprost->EP24_Receptor Gq_EP Gq EP1_Receptor->Gq_EP Gs_EP Gs EP24_Receptor->Gs_EP PLC_EP PLC Gq_EP->PLC_EP AC_EP Adenylyl Cyclase Gs_EP->AC_EP PIP2_EP PIP2 PLC_EP->PIP2_EP cAMP_EP ↑ cAMP AC_EP->cAMP_EP Outflow_EP1 Modulation of Aqueous Outflow PIP2_EP->Outflow_EP1 ... PKA_Activation_EP PKA Activation cAMP_EP->PKA_Activation_EP Outflow_EP24 Modulation of Aqueous Outflow PKA_Activation_EP->Outflow_EP24

Figure 1: Signaling pathways of Travoprost and potential pathways for this compound.

Quantitative Comparison of Activity

A direct quantitative comparison of the activity of this compound and Travoprost is challenging due to the limited publicly available data for this compound. The following table summarizes the available quantitative data for Travoprost's active form, travoprost free acid.

ParameterTravoprost (Travoprost free acid)This compoundReference
Receptor Binding Affinity
FP Receptor (Ki)3.5 - 10 nMData not available[10]
In Vivo IOP Reduction
Animal ModelCynomolgus MonkeysData not available[11][12]
Dose0.004%Data not available[11]
IOP Reduction22.7% - 28.6% (ocular hypertensive monkeys)Data not available[13]
IOP Reduction (mmHg)5.2 ± 0.6 mmHg (conscious Tibetan monkeys)Data not available[12]

Note: The binding affinity and IOP reduction data for this compound are not available in the peer-reviewed scientific literature searched. The activity of this compound as an EP receptor agonist is currently "anticipated" based on its chemical structure.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of pharmacological agents. Below are representative protocols for key experiments used to characterize the activity of prostaglandin analogs like Travoprost.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of test compounds to the prostaglandin FP receptor.

Materials:

  • Radioligand: [3H]-PGF2α or [3H]-AL-5848 (travoprost acid).[10]

  • Receptor Source: Bovine corpus luteum membrane homogenates.[10]

  • Test Compounds: Travoprost free acid, this compound, and other prostaglandins.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Bovine corpus luteum tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in fresh buffer.

  • A constant concentration of the radioligand (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard prostaglandin.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Intraocular Pressure (IOP) Measurement

This assay evaluates the efficacy of a compound in lowering IOP in an animal model.

Objective: To measure the IOP-lowering effect of topically administered compounds in monkeys.

Animal Model: Cynomolgus or Tibetan monkeys.[11][12]

Materials:

  • Test Compounds: Travoprost ophthalmic solution (e.g., 0.004%), this compound solution.

  • Vehicle control solution.

  • Tonometer: Pneumatonometer or rebound tonometer (e.g., Tono-Pen, TonoVet).[11][14][15][16]

  • Topical anesthetic (e.g., proparacaine hydrochloride).

Procedure:

  • Monkeys are acclimatized and trained for conscious IOP measurements to minimize stress-induced IOP fluctuations.

  • Baseline IOP measurements are taken prior to drug administration.

  • A single drop of the test compound or vehicle is administered topically to one or both eyes.

  • IOP is measured at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).

  • For each measurement, the cornea is anesthetized with a drop of topical anesthetic.

  • The tonometer probe is gently applied to the central cornea to obtain an IOP reading. Multiple readings are typically taken and averaged.

  • The percentage and absolute change in IOP from baseline are calculated for each treatment group.

  • Statistical analysis is performed to determine the significance of the IOP reduction compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Activity Assessment cluster_invivo In Vivo Efficacy Evaluation Receptor_Prep Receptor Membrane Preparation Binding_Assay Competitive Radioligand Binding Assay Receptor_Prep->Binding_Assay Data_Analysis_Binding IC₅₀ & Ki Determination Binding_Assay->Data_Analysis_Binding Conclusion_Invitro Conclusion_Invitro Data_Analysis_Binding->Conclusion_Invitro Binding Affinity & Selectivity Animal_Model Animal Model Selection (e.g., Monkey) Baseline_IOP Baseline IOP Measurement Animal_Model->Baseline_IOP Drug_Admin Topical Drug Administration Baseline_IOP->Drug_Admin Time_Course_IOP Time-Course IOP Measurement Drug_Admin->Time_Course_IOP Data_Analysis_IOP IOP Reduction Calculation & Statistical Analysis Time_Course_IOP->Data_Analysis_IOP Conclusion_Invivo Conclusion_Invivo Data_Analysis_IOP->Conclusion_Invivo Ocular Hypotensive Efficacy Start Compound Synthesis Start->Receptor_Prep Start->Animal_Model

Figure 2: General experimental workflow for evaluating ocular hypotensive agents.

Discussion and Future Directions

Travoprost is a well-established and effective treatment for glaucoma, with its mechanism of action as a potent FP receptor agonist being well-documented. Its ability to significantly reduce IOP by enhancing aqueous humor outflow is supported by extensive preclinical and clinical data.

The investigation of this compound as a potential ocular hypotensive agent is intriguing. The structural modification suggests a shift in receptor preference towards EP receptors. Agonists of certain EP receptors, particularly EP2 and EP4, have been shown to lower IOP.[17][18][19] Therefore, this compound represents a novel avenue for glaucoma therapy, potentially offering a different mechanism of action and side effect profile compared to FP receptor agonists.

However, a significant gap in the current scientific literature is the lack of quantitative data on the pharmacological activity of this compound. To fully assess its potential, further research is imperative. Key future studies should include:

  • Receptor Binding Studies: Comprehensive binding assays to determine the affinity and selectivity of this compound across all prostanoid receptor subtypes (DP, EP1-4, FP, IP, TP).

  • In Vitro Functional Assays: Cellular assays to confirm the agonist or antagonist activity of this compound at EP receptors and to elucidate the specific downstream signaling pathways.

  • In Vivo IOP Studies: Preclinical studies in relevant animal models of glaucoma to determine the IOP-lowering efficacy, dose-response relationship, and duration of action of this compound.

  • Direct Comparative Studies: Head-to-head studies directly comparing the efficacy and side effect profile of this compound with Travoprost and other existing glaucoma medications.

The generation of such data will be critical for advancing our understanding of this compound and for determining its potential as a novel therapeutic agent for the treatment of glaucoma.

References

A Comprehensive Guide to the Validation of 9-Keto Travoprost as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the purity and identity of active pharmaceutical ingredients (APIs) and their related compounds are paramount. For ophthalmic drugs like Travoprost, a prostaglandin F2α analog used in the management of glaucoma, ensuring the accurate identification and quantification of impurities is a critical aspect of quality control. 9-Keto Travoprost, a significant metabolite and potential impurity of Travoprost, serves as an essential reference standard for this purpose. This guide provides a comparative overview of the validation of this compound, detailing the analytical methodologies and presenting supporting data to establish its suitability as a reference standard.

Introduction to this compound

This compound, also known as 15-Keto Travoprost, is a key derivative of Travoprost. Travoprost is a prodrug that is hydrolyzed in the cornea to its active form, travoprost free acid. This active metabolite is a selective agonist for the prostaglandin F (FP) receptor.[1] The metabolic pathway of Travoprost can involve the oxidation of the 15-hydroxyl group, leading to the formation of 15-Keto Travoprost.[2] As a potential impurity in Travoprost drug products, having a well-characterized this compound reference standard is crucial for analytical method development, validation, and routine quality control testing.[3][4]

Comparative Analysis of Reference Standards

The validation of a reference standard involves rigorous testing to confirm its identity, purity, and potency. In the context of Travoprost analysis, several compounds can be utilized as reference materials, each with a specific role.

Reference StandardPrimary UseKey Analytical Techniques for Validation
This compound Impurity identification and quantification in Travoprost drug substance and product.HPLC/UPLC, LC-MS/MS, NMR, Karl Fischer Titration
Travoprost USP RS Assay for the main component (API), identification, and as a primary comparator for related substances.HPLC/UPLC, LC-MS/MS, NMR, Specific Rotation
Travoprost Related Compound A USP RS Identification and quantification of a specific known impurity.HPLC/UPLC
Deuterated Travoprost Analogs Internal standard for quantitative analysis by mass spectrometry to correct for matrix effects and variations in instrument response.LC-MS/MS, NMR

Data Presentation: Physicochemical and Chromatographic Properties

The table below summarizes the expected physicochemical and chromatographic data for a validated this compound reference standard. This data is illustrative and representative of a typical Certificate of Analysis.[5][6]

ParameterSpecificationMethod
Appearance Clear Yellow to Thick Brown OilVisual Inspection
Solubility Soluble in Acetonitrile, Methanol, DMSOVisual Inspection
Identity
1H-NMRConforms to structure1H-NMR Spectroscopy
Mass SpectrumConforms to structureMass Spectrometry (MS)
Purity
Chromatographic Purity by HPLC≥95.0%HPLC-UV
Water Content ≤1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. Below are representative protocols for the key analytical techniques used in its validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established USP methods for Travoprost and its related substances and is suitable for determining the purity of this compound.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    25 30 70
    30 30 70
    31 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

This protocol is based on methods for the analysis of prostaglandin analogs and is suitable for confirming the identity of this compound and for its quantification at low levels.[8][9]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate with 0.02% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5).

  • Gradient: A suitable gradient to separate this compound from other related substances.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Precursor Ion (m/z): 497.2 (for [M-H]⁻ of this compound)

    • Product Ions (m/z): Monitor characteristic fragment ions for confirmation and quantification.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural confirmation of a reference standard.[10][11]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.6-0.7 mL of the deuterated solvent.

Mandatory Visualizations

Travoprost Metabolism and the Formation of this compound

The following diagram illustrates the metabolic conversion of Travoprost to its active free acid and subsequent oxidation to this compound.

G Travoprost Travoprost (Isopropyl Ester Prodrug) Travoprost_Acid Travoprost Free Acid (Active Metabolite) Travoprost->Travoprost_Acid Corneal Esterases (Hydrolysis) Keto_Travoprost This compound (Metabolite/Impurity) Travoprost_Acid->Keto_Travoprost 15-Hydroxyprostaglandin Dehydrogenase (Oxidation)

Caption: Metabolic pathway of Travoprost.

Signaling Pathway of Travoprost Free Acid

Travoprost free acid acts as a selective agonist at the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 alpha subunit.[3][12][13][14]

G cluster_cell Cell Membrane cluster_cytosol Cytosol Travoprost_Acid Travoprost Free Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds to Gq Gq/11 Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ Store IP3->Ca_ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_ER->Ca_Release Cellular_Response Increased Uveoscleral Aqueous Humor Outflow Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: FP receptor signaling cascade.

Experimental Workflow for Reference Standard Validation

The validation of this compound as a reference standard follows a logical workflow to ensure its identity, purity, and suitability for its intended analytical purpose.

G cluster_identity Identity Tests cluster_purity Purity Tests cluster_content Content/Potency start Obtain 9-Keto Travoprost Candidate Material identity Identity Confirmation start->identity ms Mass Spectrometry (MS) identity->ms nmr NMR (1H, 13C) identity->nmr ir Infrared Spectroscopy (IR) identity->ir purity Purity Assessment hplc HPLC/UPLC for Chromatographic Purity purity->hplc gc GC for Residual Solvents purity->gc kf Karl Fischer for Water Content purity->kf content Content/Potency Analysis mass_balance Mass Balance Calculation (100% - Impurities) content->mass_balance certify Certify as Reference Standard ms->purity nmr->purity ir->purity hplc->content gc->content kf->content mass_balance->certify

Caption: Reference standard validation workflow.

Conclusion

The validation of this compound as a reference standard is a critical component in ensuring the quality and safety of Travoprost ophthalmic solutions. Through a combination of chromatographic and spectroscopic techniques, the identity and purity of the this compound standard can be unequivocally established. This allows for its confident use in the quantitative analysis of impurities in Travoprost, thereby supporting regulatory compliance and ensuring patient safety. The detailed protocols and data presented in this guide provide a framework for the analytical validation and application of this important reference material.

References

A Comparative Analysis of Prostaglandin Receptor Cross-Reactivity: 9-Keto Travoprost vs. Travoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prostaglandin receptor cross-reactivity profiles of 9-Keto Travoprost and its parent compound, Travoprost acid. Understanding the specific receptor interactions of these molecules is crucial for elucidating their mechanisms of action and predicting their pharmacological effects. This document summarizes available quantitative binding data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to support further research and development in the field of prostaglandin-based therapeutics.

Executive Summary

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Travoprost acid for a range of human prostaglandin receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]
FP Travoprost acid 35 ± 5 [1]
EP1Travoprost acid9540[1]
EP2Travoprost acidNot Reported
EP3Travoprost acid3501[1]
EP4Travoprost acid41,000[1]
DPTravoprost acid52,000[1]
IPTravoprost acid>90,000[1]
TPTravoprost acid121,000[1]
EP This compound Agonist (Specific Ki not reported) [3][4]

Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature. The data for this compound is qualitative, identifying it as an EP receptor agonist without specifying subtype selectivity or quantitative binding affinity.

Prostaglandin Receptor Signaling Pathways

Prostaglandin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The primary signaling pathways for the FP and EP receptors are outlined below.

FP Receptor Signaling

Activation of the FP receptor by agonists such as Travoprost acid primarily couples to Gq proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

FP_Signaling Travoprost_acid Travoprost acid FP_Receptor FP Receptor Travoprost_acid->FP_Receptor Gq Gq FP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: FP Receptor Signaling Pathway.

EP Receptor Signaling Subtypes

The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and downstream signaling pathways. This compound is an agonist at EP receptors, though its specific subtype preference is not well-documented.

  • EP1 Receptor: Couples to Gq, leading to increased intracellular Ca2+ levels, similar to the FP receptor.

  • EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

  • EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.

EP_Signaling cluster_EP_Receptors EP Receptor Subtypes cluster_G_Proteins G-Proteins cluster_Effectors Downstream Effectors cluster_Second_Messengers Second Messengers EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs PLC PLC Activation Gq->PLC AC_inc Adenylyl Cyclase (AC) Activation Gs->AC_inc AC_dec Adenylyl Cyclase (AC) Inhibition Gi->AC_dec Ca_inc ↑ [Ca2+] PLC->Ca_inc cAMP_inc ↑ [cAMP] AC_inc->cAMP_inc cAMP_dec ↓ [cAMP] AC_dec->cAMP_dec

Figure 2: EP Receptor Subtype Signaling.

Experimental Protocols

The determination of a compound's receptor cross-reactivity profile is typically achieved through a combination of binding and functional assays. A detailed methodology for a key experiment is provided below.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for various prostaglandin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human prostaglandin receptor of interest (e.g., HEK293 or CHO cells).

  • A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]PGF2α for the FP receptor).

  • Unlabeled test compounds (e.g., this compound, Travoprost acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 3: Radioligand Binding Assay Workflow.

Conclusion

The available data clearly demonstrates that Travoprost acid is a highly selective FP receptor agonist with significantly lower affinity for other prostaglandin receptors.[1] In contrast, its metabolite, this compound, exhibits a distinct pharmacological profile as an EP receptor agonist.[3][4] This shift in receptor selectivity underscores the importance of understanding the metabolic fate of prostaglandin analogs in drug development. Further research is warranted to fully characterize the binding affinities of this compound across all EP receptor subtypes and other prostanoid receptors to provide a complete cross-reactivity profile. Such data will be invaluable for a more comprehensive understanding of the overall pharmacological effects of Travoprost and for the design of future prostaglandin-based therapeutics with improved selectivity and efficacy.

References

Comparative Analysis of 9-Keto Travoprost and PGE2 in EP Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, particularly in research areas involving prostaglandin signaling, a thorough understanding of ligand-receptor interactions is paramount. This guide provides a comparative analysis of 9-Keto Travoprost and the endogenous prostaglandin E2 (PGE2) in the context of their binding to the E-type prostanoid (EP) receptors. This comparison is aimed at researchers, scientists, and drug development professionals seeking to understand the pharmacological profiles of these compounds.

Introduction to the Compounds

Prostaglandin E2 (PGE2) is a principal cyclooxygenase-derived prostanoid that exerts a wide array of physiological and pathological effects by activating four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed in various tissues and mediate diverse cellular responses.

This compound , also known as 9-keto fluprostenol, is a synthetic analog of prostaglandin E2. It is a derivative of fluprostenol, the active form of travoprost, a potent prostaglandin F2α analog used in the management of glaucoma.[1] It is anticipated that this compound will exhibit a strong affinity for EP receptors and function as a PGE2 agonist.[1]

Quantitative Comparison of Binding Affinities

A direct quantitative comparison of the binding affinities of this compound and PGE2 across all four EP receptor subtypes is hampered by the limited availability of public data for this compound. While extensive research has characterized the binding profile of PGE2, similar quantitative data for this compound on EP receptors is not readily found in the reviewed scientific literature.

Based on available studies, the binding affinities (Ki values) for PGE2 at the human EP receptor subtypes are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

CompoundEP1 Receptor Ki (nM)EP2 Receptor Ki (nM)EP3 Receptor Ki (nM)EP4 Receptor Ki (nM)
PGE2 183850.75 - 3.1

Note: The Ki values for PGE2 are compiled from multiple sources and represent a consensus from the available literature. The range for the EP4 receptor reflects values from different studies.

The data clearly indicates that PGE2 is a high-affinity ligand for all four EP receptor subtypes, with a particularly high affinity for the EP3 and EP4 receptors.

While quantitative data for this compound is not available, its structural similarity to PGE2 and its classification as an EP receptor agonist suggest that it is designed to interact with this receptor family. Further experimental investigation is required to quantitatively determine its binding profile across the EP receptor subtypes and enable a direct comparison with PGE2.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinities (Ki values) of compounds like this compound and PGE2 for the EP receptors, a competitive radioligand binding assay is a standard and robust method. The following is a representative protocol.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4) are cultured to confluency.

  • The cells are harvested, and the cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to the target EP receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor compound (either PGE2 or this compound).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • To determine non-specific binding, a set of wells containing a high concentration of an unlabeled standard ligand is included.

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental process and the downstream consequences of receptor binding, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubation to Reach Equilibrium Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-PGE2) Radioligand->Incubation Competitor Unlabeled Competitor (PGE2 or this compound) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

EP_Receptor_Signaling cluster_ep1 EP1 Receptor cluster_ep2 EP2 Receptor cluster_ep3 EP3 Receptor cluster_ep4 EP4 Receptor PGE2 PGE2 / this compound EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Gs_2 Gs EP2->Gs_2 AC_2 Adenylate Cyclase Gs_2->AC_2 cAMP_2 ↑ cAMP AC_2->cAMP_2 PKA_2 PKA Activation cAMP_2->PKA_2 Gi Gi EP3->Gi AC_3 Adenylate Cyclase Gi->AC_3 cAMP_3 ↓ cAMP AC_3->cAMP_3 Gs_4 Gs EP4->Gs_4 AC_4 Adenylate Cyclase Gs_4->AC_4 cAMP_4 ↑ cAMP AC_4->cAMP_4 PKA_4 PKA Activation cAMP_4->PKA_4

Caption: Signaling pathways of the four EP receptor subtypes.

Discussion of Signaling Pathways

The binding of a ligand to an EP receptor subtype initiates a specific intracellular signaling cascade, leading to distinct physiological responses.

  • EP1 Receptor: Coupled to the Gq alpha subunit of the G protein, activation of the EP1 receptor stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit.[2][3] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors.[2][3]

  • EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The EP3 receptor has several splice variants that can also couple to other G proteins, such as Gq and G12/13, leading to more complex signaling outcomes.

Conclusion

This guide provides a comparative overview of this compound and PGE2 in the context of EP receptor binding. While PGE2 is a well-characterized high-affinity ligand for all four EP receptor subtypes, a significant data gap exists for the quantitative binding profile of this compound. The provided experimental protocol for radioligand binding assays offers a standard method to generate this missing data. Understanding the distinct signaling pathways of the EP receptors is crucial for predicting the functional consequences of ligand binding. Further research to elucidate the binding affinities of this compound for the individual EP receptor subtypes is essential for a comprehensive comparison with PGE2 and for advancing its potential therapeutic applications.

References

A Comparative Analysis of 9-Keto Travoprost and Other Prostaglandin Agonists in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Prostaglandin analogues are at the forefront of medical therapy for managing open-angle glaucoma and ocular hypertension, primarily due to their significant efficacy in reducing intraocular pressure (IOP).[1] Travoprost, a prostaglandin F2α analogue, is a widely prescribed prodrug that is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[2][3] This active metabolite, also known as 9-Keto Travoprost, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor.[2][4] This guide provides a comparative analysis of this compound and other key prostaglandin agonists, focusing on quantitative efficacy data, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Leading Prostaglandin Analogues

The clinical effectiveness of prostaglandin agonists is primarily assessed by their ability to lower IOP. While direct comparative data for the active metabolite this compound is often embedded within studies of its parent drug, extensive clinical trials have compared the commercially available formulations of Travoprost, Latanoprost, and Bimatoprost.

A network meta-analysis of 32 randomized controlled trials provides a quantitative comparison of their efficacy.[5] Bimatoprost generally demonstrates the highest IOP reduction, though travoprost and latanoprost show comparable and significant efficacy.[5][6][7] Latanoprost is often associated with the most favorable tolerability profile, exhibiting the lowest risk of hyperemia.[1][5]

Parameter Travoprost 0.004% Latanoprost 0.005% Bimatoprost 0.03% Reference Compound
Primary Receptor Target FP Receptor[2][4]FP ReceptorFP ReceptorTimolol 0.5%
Mean IOP Reduction 6.5–9.0 mmHg[2]~7.5 mmHg (Implied)Up to 8.6 mmHg (Implied)Varies
Relative Risk of Achieving >30% IOP Reduction (vs. Timolol) 1.33[5]1.32[5]1.59[5]1.00
Key Adverse Events Ocular Hyperemia[6][7]Lowest risk of Hyperemia[5]Highest risk of Hyperemia[5]Systemic side effects
Eyelash Changes[6][8]Iris PigmentationEyelash Changes
Iris Pigmentation[6][8]Iris Pigmentation

Table 1: Comparative efficacy and side effect profile of common prostaglandin analogues.

Mechanism of Action: The FP Receptor Signaling Pathway

Travoprost free acid (this compound), latanoprost acid, and bimatoprost are all analogues of prostaglandin F2α and exert their IOP-lowering effects by binding to and activating the FP receptor.[2][3] This activation initiates a signaling cascade that ultimately increases the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway and to a lesser extent, the trabecular meshwork.[2][3][4][9]

The FP receptor is a G-protein coupled receptor (GPCR), typically linked to the Gq/11 protein. Activation leads to the following cascade:

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & PKC Activation: IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

  • Extracellular Matrix Remodeling: This cascade leads to changes in the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix in the ciliary muscle and sclera.[3] This remodeling reduces hydraulic resistance and enhances the outflow of aqueous humor.[3]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Agonist (e.g., this compound) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MMP ↑ MMP Expression Ca->MMP PKC->MMP Outflow ↑ Uveoscleral Outflow MMP->Outflow

FP Receptor signaling cascade initiated by prostaglandin agonists.

Experimental Protocols

The following sections detail standardized methodologies for key experiments used in the preclinical and clinical evaluation of prostaglandin agonists.

Protocol 1: In Vivo IOP Measurement in Preclinical Models

This protocol describes a common method for assessing the IOP-lowering efficacy of a test compound in an animal model, such as rabbits or mice.[10][11]

Objective: To measure the change in intraocular pressure over time following topical administration of an EP agonist.

Materials:

  • Test animals (e.g., normotensive New Zealand White rabbits).

  • Test compound (e.g., this compound) and vehicle control solutions.

  • Rebound Tonometer (e.g., TonoVet, TonoLab) or Applanation Tonometer.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Animal restraint system.

Procedure:

  • Acclimation: Animals are acclimated to the handling and measurement procedures for several days to minimize stress-induced IOP fluctuations.[11]

  • Baseline Measurement: A baseline IOP reading is taken for both eyes of each animal at Time 0, prior to any treatment. Measurements should be taken at the same time of day for all sessions to account for diurnal IOP variation.[10]

  • Drug Administration: A single, fixed-volume drop (e.g., 30 µL) of the test compound is administered topically to one eye (the treated eye). The contralateral eye receives the vehicle solution and serves as a control.

  • Post-Treatment Measurements: IOP is measured in both eyes at predetermined time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Anesthesia: A drop of topical anesthetic is applied to the cornea shortly before each measurement to ensure animal comfort and prevent blinking.

  • Data Analysis: The mean IOP reduction from baseline is calculated for the treated eye and compared to the control eye. Statistical analysis (e.g., ANOVA) is used to determine the significance of the IOP-lowering effect.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimation (Minimize Stress) B Baseline IOP Measurement (T=0) (Both Eyes) A->B C Topical Drug Administration (Test Eye vs. Control Eye) B->C D Post-Treatment IOP Measurements (e.g., T=2, 4, 8, 24h) C->D E Calculate IOP Change (ΔIOP from Baseline) D->E Collect Data F Statistical Analysis (e.g., ANOVA) E->F G Determine Efficacy & Duration F->G

References

A Comparative Guide to Method Validation for the Quantification of 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative overview of analytical methods for the validation of 9-Keto Travoprost, a key impurity and metabolite of Travoprost. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection of the most appropriate analytical technique.

Introduction to this compound

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the assay, particularly regarding sensitivity and selectivity.

Table 1: Comparison of Quantitative Performance Data for this compound Quantification

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity Range 5 - 50 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~1.5 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~5.0 µg/mL~0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect LowHigh (can be mitigated)
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in pharmaceutical formulations where the concentration is relatively high.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: Raptor C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient of Acetonitrile and 10 mM Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a target concentration within the linearity range.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase ranging from 5 to 50 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (low, medium, and high). The percent recovery should be between 98.0% and 102.0%.

  • Precision: Analyze six replicate preparations of a standard solution. The relative standard deviation (%RSD) should be less than 2.0%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[1]

Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) would need to be determined.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase conditions.

Validation Parameters:

  • Linearity: Prepare calibration curves in the appropriate biological matrix over the range of 0.1 to 100 ng/mL. A weighting factor (e.g., 1/x²) may be applied. The correlation coefficient should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the %RSD should be < 15% (< 20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Visualizing the Method Validation Workflow

A clear understanding of the workflow is essential for planning and executing a method validation study.

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Samples & Standards Develop_Protocol->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Evaluate_Results Evaluate Against Acceptance Criteria Assess_Parameters->Evaluate_Results Generate_Report Generate Validation Report Evaluate_Results->Generate_Report

Caption: A generalized workflow for analytical method validation.

Signaling Pathway of Prostaglandin F2α Analogs

Travoprost, the parent compound of this compound, exerts its therapeutic effect by acting on prostaglandin F receptors.

Prostaglandin_Pathway Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active Drug) Travoprost->Travoprost_Acid Esterases FP_Receptor Prostaglandin F Receptor Travoprost_Acid->FP_Receptor Binds to Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Activates IOP_Reduction Intraocular Pressure Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Mechanism of action for Travoprost.

Conclusion

The choice of an analytical method for the quantification of this compound is highly dependent on the application. For quality control of pharmaceutical formulations, a validated HPLC-UV method can provide the necessary accuracy and precision. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, an LC-MS/MS method is the superior choice. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision for their specific analytical needs.

References

Assessing the Purity of Synthetic 9-Keto Travoprost: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetic active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic 9-Keto Travoprost, a critical intermediate and potential impurity in the synthesis of the prostaglandin analog Travoprost. The following sections detail common analytical techniques, present comparative data, and provide standardized experimental protocols to aid researchers in selecting the most appropriate methods for their quality control and research needs.

Introduction to this compound and its Impurity Profile

This compound is a derivative of Travoprost, a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. As a synthetic compound, this compound is susceptible to a range of impurities that can arise from the manufacturing process, degradation, or storage. A thorough understanding and control of these impurities are mandated by regulatory bodies to ensure the quality and safety of the API.

Potential impurities in synthetic this compound can be broadly categorized as:

  • Process-Related Impurities: These include residual solvents (e.g., ethanol, methanol, dichloromethane), unreacted starting materials, and by-products formed during the synthesis.[1]

  • Degradation Products: Arising from exposure to heat, light, oxygen, or humidity, these can include oxidation, hydrolysis, and thermal degradation products.[1] A significant degradation product of Travoprost under thermal stress is known to occur.[2][3][4][5][6][7][8]

  • Stereoisomers: Due to the presence of multiple chiral centers in the molecule, various stereoisomers can be formed during synthesis. Chiral separation is crucial to ensure the desired isomeric purity.

  • Related Substances: These include structural analogs such as 15-Keto Travoprost and the 5,6-trans isomer of Travoprost.[1][9]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate and reliable determination of this compound purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Gas Chromatography (GC) is typically employed for the analysis of residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.

Key Features:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.

  • Established Methodology: Numerous validated HPLC methods exist for prostaglandin analogs.

  • Cost-Effective: Compared to more advanced techniques, HPLC systems are generally more affordable.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.

Key Features:

  • Increased Resolution and Sensitivity: UPLC provides sharper and more intense peaks, allowing for the detection of trace impurities.[1][10][11]

  • Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[1][10][11]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a decrease in solvent usage, making it a more environmentally friendly option.[10]

Gas Chromatography (GC)

GC is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it the ideal choice for detecting residual solvents from the synthesis process.

Key Features:

  • High Sensitivity for Volatiles: Capable of detecting residual solvents at parts-per-million (ppm) levels.

  • Headspace Analysis: Headspace sampling (GC-HS) allows for the analysis of volatile impurities without dissolving the sample, minimizing matrix effects.

The following table summarizes a comparison of these analytical techniques for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Primary Application Assay, impurity profiling, stability studiesHigh-throughput assay, trace impurity analysisResidual solvent analysis
Resolution GoodExcellentNot applicable for non-volatiles
Analysis Time 15-30 minutes3-10 minutes[11]15-45 minutes
Sensitivity ModerateHigh[1][10]Very High (for volatiles)
Solvent Consumption HighLow[10]Low
Typical Impurities Detected Related substances, degradation products, stereoisomersRelated substances, trace degradation products, stereoisomersResidual solvents, volatile starting materials

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate purity assessment. The following are representative protocols for the analysis of this compound and its potential impurities.

Protocol 1: Purity and Impurity Profiling by UPLC-UV

This method is suitable for the simultaneous determination of this compound and its non-volatile impurities.

  • Instrumentation: Ultra-Performance Liquid Chromatography system with a UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-8 min: Gradient to 5% A

    • 8-9 min: Hold at 5% A

    • 9-10 min: Return to 95% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol 2: Chiral Purity by Chiral HPLC

This method is designed to separate and quantify stereoisomeric impurities.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Protocol 3: Residual Solvent Analysis by GC-HS

This method is used for the determination of volatile organic impurities.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.

  • Column: DB-624, 30 m x 0.53 mm, 3 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 3 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

Data Presentation

Quantitative data from the validation of these analytical methods should be presented in a clear and concise manner to allow for easy comparison. The following tables provide an example of how such data can be structured.

Table 1: Comparison of UPLC and HPLC Method Performance for Purity Assay

ParameterUPLC MethodHPLC MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.01%0.03%Report
Limit of Quantitation (LOQ) 0.03%0.10%Report
Resolution (critical pair) > 2.0> 1.5≥ 1.5

Table 2: Typical Levels of Potential Impurities in Synthetic this compound

ImpurityTypical Specification LimitAnalytical Technique
Any single unknown impurity ≤ 0.10%UPLC/HPLC
Total impurities ≤ 0.5%UPLC/HPLC
5,6-trans isomer ≤ 0.15%UPLC/HPLC
15-Keto Travoprost ≤ 0.20%UPLC/HPLC
Enantiomeric purity ≥ 99.5% eeChiral HPLC
Residual Solvents (e.g., Ethanol) ≤ 5000 ppmGC-HS

Visualizing the Purity Assessment Workflow

A clear workflow diagram can help in visualizing the logical steps involved in the comprehensive purity assessment of synthetic this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample Synthetic 9-Keto Travoprost Sample Prep_LC Prepare for LC Analysis (0.5 mg/mL in ACN/Water) Sample->Prep_LC Prep_GC Prepare for GC Analysis (100 mg in DMSO) Sample->Prep_GC UPLC_Assay UPLC-UV Assay & Impurity Profiling Prep_LC->UPLC_Assay Chiral_HPLC Chiral HPLC for Stereoisomeric Purity Prep_LC->Chiral_HPLC GC_HS GC-HS for Residual Solvents Prep_GC->GC_HS Data_LC Quantify Impurities & Calculate Assay UPLC_Assay->Data_LC Data_Chiral Determine Enantiomeric Excess (% ee) Chiral_HPLC->Data_Chiral Data_GC Quantify Residual Solvents (ppm) GC_HS->Data_GC Final_Report Final Purity Report & Certificate of Analysis Data_LC->Final_Report Data_Chiral->Final_Report Data_GC->Final_Report

Purity Assessment Workflow for this compound

This guide provides a framework for the comprehensive purity assessment of synthetic this compound. The selection of analytical methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, throughput, and the nature of the impurities being monitored. Adherence to validated protocols and clear data presentation are paramount for ensuring the quality and consistency of this important pharmaceutical compound.

References

A Head-to-Head Comparison of Travoprost and Latanoprost Efficacy in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for open-angle glaucoma and ocular hypertension, prostaglandin F2α analogues stand as a cornerstone of treatment, prized for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing. Among the most prescribed in this class are Travoprost and Latanoprost. This guide provides a detailed, evidence-based comparison of their efficacy, supported by data from clinical trials and a review of their pharmacological profiles, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Profile

Multiple clinical studies and meta-analyses have been conducted to compare the IOP-lowering capabilities of Travoprost and Latanoprost. The consensus from these studies is that both are effective first-line treatments for reducing elevated IOP.[1] While both drugs demonstrate comparable efficacy in most patients, some studies suggest Travoprost may offer a slightly greater reduction in IOP, particularly in patients with high baseline pressure.[1]

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

Study/AnalysisDrug ConcentrationMean IOP ReductionKey Findings
Parrish et al. (2003)[2]Travoprost 0.004% vs. Latanoprost 0.005%Travoprost: 8.0 mmHgLatanoprost: 8.6 mmHgNo statistically significant difference in mean IOP reduction at 8:00 AM after 12 weeks.
Konstas et al. (2007)[3]Travoprost 0.004% vs. Latanoprost 0.005%Travoprost: 9.3 ± 2.9 mmHgLatanoprost: 8.2 ± 1.2 mmHgNo statistically significant difference in IOP-lowering effect in patients with pseudoexfoliation glaucoma over 6 months.
Chen et al. (2006)[4]Travoprost 0.004% vs. Latanoprost 0.005%Travoprost: 5.0 mmHgLatanoprost: 5.3 mmHgNo significant difference in IOP reduction in patients with chronic angle-closure glaucoma after 12 weeks.
Li et al. (2019) (Meta-analysis)[5]Travoprost 0.004% vs. Latanoprost 0.005%No significant differenceLatanoprost and Travoprost had similar efficacy in lowering IOP at 1, 3, and 6 months post-treatment.
Spandidos Publications (2020)[6]Travoprost 0.004% vs. Latanoprost 0.005%Travoprost: from 23.45 ± 1.52 to 19.15 ± 1.01 mmHgLatanoprost: from 23.93 ± 2.11 to 19.45 ± 1.11 mmHgBoth drugs successfully lowered IOP with no significant difference in the reduction between the two groups after 3 months.[6][7]

Table 2: Comparative Side-Effect Profile

Side EffectTravoprostLatanoprostNotes
Ocular Hyperemia More frequent and intense[3]Less frequent[3]The most common treatment-related adverse event for both drugs.
Dry Eye Significant increase in some patients[6]Less frequently reported
Eyelid Swelling Less frequently reportedSignificant increase in some patients[6]
Headache Less frequently reportedSignificant increase in some patients[6]
Iris Pigmentation Potential for increased brown pigmentationPotential for increased brown pigmentationA known class effect of prostaglandin analogues.
Eyelash Changes Growth, darkening, and thickeningGrowth, darkening, and thickeningA known class effect of prostaglandin analogues.

Mechanism of Action: A Shared Pathway

Both Travoprost and Latanoprost are prodrugs that are hydrolyzed in the cornea to their active free-acid forms.[8] These active metabolites are analogues of prostaglandin F2α and exert their IOP-lowering effect by acting as selective agonists for the prostaglandin F (FP) receptor.[9][10] Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing IOP.[8][10][11] Some evidence also suggests an increase in trabecular outflow facility.[8][10][11]

G cluster_cornea Cornea cluster_pathway Uveoscleral Outflow Pathway Travoprost/Latanoprost (Prodrug) Travoprost/Latanoprost (Prodrug) Active Free Acid Active Free Acid Travoprost/Latanoprost (Prodrug)->Active Free Acid Esterases FP Receptor FP Receptor Active Free Acid->FP Receptor Agonist Binding Ciliary Muscle Relaxation Ciliary Muscle Relaxation FP Receptor->Ciliary Muscle Relaxation ECM Remodeling ECM Remodeling FP Receptor->ECM Remodeling MMP Upregulation Increased Uveoscleral Outflow Increased Uveoscleral Outflow Ciliary Muscle Relaxation->Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP

Fig. 1: Signaling pathway for Travoprost and Latanoprost.

Experimental Protocols: A Prototypical Clinical Trial Design

The following outlines a typical experimental protocol for a randomized, double-masked, parallel-group clinical trial comparing the efficacy and safety of Travoprost and Latanoprost.

1. Study Population:

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension. A baseline IOP within a specified range (e.g., >23 mmHg) in at least one eye after a washout period for any previous IOP-lowering medications.[2]

  • Exclusion Criteria: History of hypersensitivity to either drug or their components, presence of other ocular diseases that could affect IOP, and recent ocular surgery or laser treatment.

2. Study Design:

  • A 12-week, randomized, parallel-group, masked-evaluator study.[2]

  • Patients are randomly assigned to receive either Travoprost 0.004% or Latanoprost 0.005% ophthalmic solution.[4]

  • Dosing is typically once daily in the evening for both treatment arms.[6][7]

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The change in mean IOP from baseline at a specific time point (e.g., 8:00 AM) at the end of the study (e.g., week 12).[2]

  • Secondary Efficacy Endpoints: IOP measurements at various time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM) at different follow-up visits (e.g., weeks 4, 8, and 12).[2][4]

  • Safety Assessments: Slit-lamp biomicroscopy, visual acuity testing, ophthalmoscopy, and grading of conjunctival hyperemia at each visit.[6] Recording of all adverse events, both ocular and systemic.[3]

4. Statistical Analysis:

  • An analysis of covariance (ANCOVA) is often used to compare the mean change in IOP between the two treatment groups, with baseline IOP as a covariate.[2]

  • T-tests or other appropriate statistical tests are used to compare the incidence of adverse events.

G Patient Screening Patient Screening Washout Period Washout Period Patient Screening->Washout Period Baseline Visit (Day 0) Baseline Visit (Day 0) Washout Period->Baseline Visit (Day 0) Randomization Randomization Baseline Visit (Day 0)->Randomization Travoprost Group Travoprost Group Randomization->Travoprost Group Latanoprost Group Latanoprost Group Randomization->Latanoprost Group Follow-up Visits Follow-up Visits Travoprost Group->Follow-up Visits Latanoprost Group->Follow-up Visits Final Visit (e.g., Week 12) Final Visit (e.g., Week 12) Follow-up Visits->Final Visit (e.g., Week 12) Data Analysis Data Analysis Final Visit (e.g., Week 12)->Data Analysis

References

Evaluating the Specificity of 9-Keto Travoprost in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the functional specificity of prostaglandin analogs, with a primary focus on Travoprost and its metabolites. While the specific entity "9-Keto Travoprost" is not a recognized major active metabolite in peer-reviewed literature, this guide will address the known pharmacology of Travoprost's active form and the current understanding of its metabolic products. We will objectively compare the performance of Travoprost's active metabolite with other relevant prostaglandin analogs, supported by available experimental data.

Executive Summary

Travoprost is a prostaglandin F2α analog administered as an isopropyl ester prodrug. In ocular tissue, it is rapidly hydrolyzed by esterases to its biologically active form, travoprost free acid . This active metabolite is a potent and highly selective agonist for the prostaglandin F2α (FP) receptor. Activation of the FP receptor in the eye increases the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).

Systemic metabolism of travoprost free acid leads to the formation of several metabolites, including those resulting from oxidation of the 15-hydroxyl group to a 15-keto moiety. However, extensive pharmacological data indicates that these metabolites are inactive and do not contribute significantly to the therapeutic effect of Travoprost. The term "this compound" does not correspond to a known major active metabolite of Travoprost. Therefore, this guide will focus on the well-characterized specificity of travoprost free acid.

Comparative Analysis of Prostaglandin Analog Specificity

The following tables summarize the available quantitative data on the binding affinities and functional potencies of travoprost free acid and other prostaglandin analogs at the FP receptor and other prostanoid receptors.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorDP ReceptorIP ReceptorTP Receptor
Travoprost free acid 3.2 - 10 >10,000>10,0003,600>10,000>10,000>10,000>10,000
Latanoprost acid14.5 - 301,900>10,0008,900>10,000>10,000>10,000>10,000
Tafluprost acid1.15,100>10,0001,100>10,000>10,000>10,000>10,000
Bimatoprost acid23 - 1171,300>10,0002,100>10,000>10,000>10,000>10,000

Data compiled from various in vitro studies. Values represent a range from different reported experiments.

Table 2: Functional Potency at the FP Receptor (EC50, nM)

CompoundCalcium Mobilization AssayPhosphoinositide Turnover Assay
Travoprost free acid 0.8 - 3.6 1.4 - 5.2
Latanoprost acid32 - 12425 - 98
Tafluprost acid~1.0Not widely reported
Bimatoprost acid2.8 - 492.8 - 3.8

Data compiled from various in vitro functional assays using cells expressing the FP receptor.

The data clearly demonstrates that travoprost free acid exhibits high affinity and potency for the FP receptor, with significantly lower affinity for other prostanoid receptors, highlighting its high degree of specificity.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Activation of the FP receptor by an agonist like travoprost free acid initiates a signaling cascade that ultimately leads to the therapeutic effect of IOP reduction.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Travoprost Travoprost (Prodrug) Travoprost_acid Travoprost Free Acid Travoprost->Travoprost_acid Esterases FP_receptor FP Receptor (GPCR) Travoprost_acid->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., MMPs) Ca2_release->Downstream PKC->Downstream Response Increased Uveoscleral Outflow Downstream->Response

Caption: FP Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug specificity. Below are protocols for key functional assays used to characterize prostaglandin receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.

Materials:

  • Cell membranes prepared from cell lines overexpressing the target human prostanoid receptor (e.g., HEK293-FP, CHO-EP1).

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-PGF2α for FP receptor).

  • Test compound (e.g., travoprost free acid) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of a test compound at Gq-coupled receptors (e.g., FP, EP1, TP).

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293-FP).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and measure baseline fluorescence.

  • Inject varying concentrations of the test compound into the wells and immediately begin recording fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the change in fluorescence against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells (HEK293-FP) dye_loading 2. Load with Calcium Dye cell_seeding->dye_loading cell_wash 3. Wash Cells dye_loading->cell_wash baseline 4. Measure Baseline Fluorescence cell_wash->baseline injection 5. Inject Compound (e.g., Travoprost free acid) baseline->injection measurement 6. Record Fluorescence Intensity Over Time injection->measurement peak_response 7. Determine Peak Response measurement->peak_response dose_response 8. Plot Dose-Response Curve peak_response->dose_response ec50 9. Calculate EC50 dose_response->ec50

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The available scientific evidence strongly indicates that travoprost free acid, the active form of Travoprost, is a highly specific and potent agonist of the prostaglandin FP receptor. Functional assays consistently demonstrate its preferential activity at the FP receptor over other prostanoid receptors. There is no substantial evidence in peer-reviewed literature to support the existence of a major, functionally active metabolite referred to as "this compound." The known metabolites of travoprost free acid are considered pharmacologically inactive. Therefore, the therapeutic efficacy and safety profile of Travoprost are attributable to the specific actions of travoprost free acid on the FP receptor. Researchers and drug development professionals should focus on the well-established pharmacology of travoprost free acid when evaluating its performance and potential applications.

A Comparative Guide to Analytical Methods for Inter-Laboratory Validation of 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Keto Travoprost

This compound, also known as 15-Keto Travoprost, is a critical compound in the quality control and pharmacokinetic studies of Travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1][2] As a significant related substance, the accurate and precise quantification of this compound is essential to ensure the safety and efficacy of Travoprost formulations. Inter-laboratory validation of analytical methods is a crucial step in standardizing the quantification of this compound across different research and quality control facilities.

Comparative Analysis of Analytical Methods

The primary analytical techniques employed for the analysis of Travoprost and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods as reported in various studies.

ParameterHPLC / UPLC with UV DetectionLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection, offering high selectivity and sensitivity.
Linearity Range Typically in the µg/mL range. For related substances, linearity is established from LOQ to approximately 150% of the specification limit.[3][4][5]Wide linear dynamic range, often from pg/mL to ng/mL.[6][7]
Limit of Detection (LOD) Generally in the range of 0.002 to 0.025 µg/mL for Travoprost and related substances.[3][4][5]Can achieve very low detection limits, in the range of pg/mL.[6]
Limit of Quantification (LOQ) Typically between 0.007 and 0.35 µg/mL for Travoprost and its related compounds.[3][4][5]Offers high sensitivity with LOQs often in the low ng/mL to pg/mL range.[7]
Precision Relative Standard Deviation (RSD) is generally required to be less than 10% for related substances.[8]Excellent precision with RSD values typically below 15%.
Accuracy Recoveries are generally expected to be within 90-110% for impurities.[4]High accuracy with recovery rates typically between 85% and 115%.
Specificity Good specificity, but potential for co-eluting peaks. Forced degradation studies are crucial to demonstrate specificity.[4]Highly specific due to the monitoring of specific mass transitions (parent/daughter ions).

Experimental Protocols

Detailed methodologies for the analysis of Travoprost and its related compounds are outlined below. These can be adapted and validated for the specific analysis of this compound.

UPLC-UV Method for Travoprost and Related Substances

This method is suitable for the simultaneous determination of Travoprost and its impurities in ophthalmic solutions.

  • Instrumentation: Ultra-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Column: Aquity UPLC BEH phenyl column.[9]

  • Mobile Phase: A gradient elution using a two-phase system:

    • Phase A: Aqueous solution with a pH of 2.0-3.0, adjusted with a buffer salt.[9]

    • Phase B: Acetonitrile.[9]

  • Detection Wavelength: 265-285 nm.[9]

  • Column Temperature: 25°C.[9]

  • Flow Rate: 3.0 mL/min.[9]

HPLC-UV Method for Travoprost Related Compound A

This method is described in the USP-NF for Travoprost Ophthalmic Solution.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Column: 4.6-mm × 5-cm; 3-µm packing L1.[8]

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer (prepared by adding 1.0 mL of phosphoric acid to 1.0 L of water and adjusting the pH with sodium hydroxide) in a ratio of 6:19.[8]

  • Detection Wavelength: 220 nm.[8]

  • Flow Rate: 3.0 mL/min.[8]

  • Injection Volume: 100 µL.[8]

LC-MS/MS Method for Travoprost Free Acid in Human Plasma

This highly sensitive method is suitable for pharmacokinetic studies and can be adapted for this compound.

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation: Solid-phase extraction of acidified plasma samples.[7]

  • Chromatographic Column: Octadecylsilica (C18) column.[7]

  • Ionization: Negative ion electrospray ionization.[7]

  • Mass Transition: For Travoprost free acid, the transition from m/z 457 [M-H]⁻ to the product ion m/z 161 is monitored.[7] A similar approach would be developed for this compound.

Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation of an analytical method for this compound.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-Laboratory Study Execution cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Optimization (e.g., HPLC, LC-MS/MS) B Single-Laboratory Method Validation (ICH Q2(R1) Guidelines) A->B A->B C Development of Validation Protocol & SOPs B->C B->C D Selection of Participating Laboratories C->D E Distribution of Standardized Samples & Reagents D->E D->E F Laboratories Perform Analysis According to SOP E->F E->F G Collection of Data from all Laboratories F->G H Statistical Analysis (Repeatability, Reproducibility, Accuracy) G->H G->H I Final Validation Report Generation H->I H->I Travoprost Travoprost (Prodrug) CornealEsterases Corneal Esterases Travoprost->CornealEsterases Hydrolysis TravoprostAcid Travoprost Acid (Active Drug) CornealEsterases->TravoprostAcid FP_Receptor Prostaglandin F (FP) Receptor TravoprostAcid->FP_Receptor Binds to SignalingCascade Intracellular Signaling Cascade FP_Receptor->SignalingCascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) SignalingCascade->MMPs Leads to UveoscleralOutflow Increased Uveoscleral Outflow of Aqueous Humor MMPs->UveoscleralOutflow Causes IOP Reduced Intraocular Pressure (IOP) UveoscleralOutflow->IOP Results in

References

Safety Operating Guide

Proper Disposal of 9-Keto Travoprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 9-Keto Travoprost is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with established safety protocols and regulatory frameworks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1][2] Always handle the compound wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of a spill, avoid generating dust and use an inert absorbent material for containment before collection into a suitable disposal container.[1]

Regulatory Context

The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which includes certain pharmaceuticals.[3] A key regulation is the nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals.[4][5] While the MSDS for this compound states it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to adhere to proper disposal practices to prevent environmental contamination.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste:

  • Waste Identification and Segregation :

    • Treat all this compound waste as chemical waste.

    • Segregate this compound waste at the source. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.

    • The container must have a secure, tight-fitting lid.

    • Clearly label the waste container with "Hazardous Waste" (as a best practice for chemical waste), the full chemical name "this compound," and indicate its primary hazards.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from general laboratory traffic, and clearly marked.

  • Final Disposal Method :

    • The primary recommended method of disposal is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Engage a licensed hazardous material disposal company for the collection and disposal of excess and expired materials.[1]

    • Crucially, do not discharge this compound into drains, water courses, or onto the ground. [1]

Summary of Disposal Recommendations

RecommendationGuideline
Primary Disposal Method Incineration in a facility with an afterburner and scrubber.[1]
Professional Disposal Offer excess and expired materials to a licensed hazardous material disposal company.[1]
Environmental Protection Avoid discharge into drains, water courses, or the ground.[1]
Regulatory Compliance Ensure all federal and local regulations for material disposal are followed.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G start Start: this compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Use Labeled, Leak-Proof Container segregate->container store Store in Designated Accumulation Area container->store disposal_decision Select Final Disposal Method store->disposal_decision incinerate Incinerate via Licensed Hazardous Waste Vendor disposal_decision->incinerate Recommended no_sewer Prohibited: Do Not Discharge to Sewer or Environment disposal_decision->no_sewer Prohibited end End: Compliant Disposal incinerate->end

References

Essential Safety and Operational Guide for Handling 9-Keto Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 9-Keto Travoprost. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-facial shield is preferred.[3]To prevent eye contact and protect against splashes.[3]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.[2][4]To avoid skin contact.
Skin and Body Protection Fire/flame resistant and impervious clothing.[2] A protective gown is recommended.[3]To prevent skin exposure.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended, especially if there is a risk of generating airborne powder or aerosols.[2][3]To avoid inhalation of dust or aerosols.[2]

Operational Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Handle in a well-ventilated place or under an appropriate exhaust ventilation system.[2][4]

  • Avoid contact with skin and eyes.[1][2][4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • To maintain product quality, storing in a freezer is recommended.[5]

  • Store apart from foodstuff containers or incompatible materials.[4]

Emergency Procedures

Immediate and appropriate responses in case of an emergency are crucial.

Emergency SituationProcedure
Inhalation If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms develop or persist.[2]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Keep unnecessary personnel away.[2] Wear appropriate PPE.[2] Avoid inhaling dust from the spilled material.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2] Ensure adequate ventilation.[2] Avoid discharge into drains, water courses, or onto the ground.[2] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2] Clean the surface thoroughly to remove residual contamination.[2]
Fire Use water, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and adhere to regulations.

Disposal of Unused Product:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]

  • The product may be burned in an incinerator equipped with an afterburner and scrubber.[2]

  • Ensure that all federal and local regulations regarding the disposal of this material are followed.[2]

Disposal of Contaminated Materials:

  • Contaminated packaging and other materials should be disposed of in the same manner as the product itself.[2]

  • For household disposal of medicines not on the flush list, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[6] However, for a laboratory setting, professional hazardous waste disposal is the appropriate method.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Weigh/measure this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate waste for disposal F->G H Doff and dispose of/clean PPE G->H I Wash hands thoroughly H->I

Operational workflow for handling this compound.

Emergency Response Decision Tree

G cluster_spill Spill or Release cluster_exposure Personal Exposure cluster_fire Fire start Emergency Occurs spill_1 Evacuate immediate area start->spill_1 exposure_1 Remove from source of exposure start->exposure_1 fire_1 Activate fire alarm start->fire_1 spill_2 Don appropriate PPE spill_1->spill_2 spill_3 Contain and clean up spill spill_2->spill_3 spill_4 Dispose of waste properly spill_3->spill_4 exposure_2 Administer first aid (as per SDS) exposure_1->exposure_2 exposure_3 Seek immediate medical attention exposure_2->exposure_3 fire_2 Evacuate the area fire_1->fire_2 fire_3 If safe, use appropriate fire extinguisher fire_2->fire_3

Decision-making process for emergencies involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Keto Travoprost
Reactant of Route 2
9-Keto Travoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.